3-Ethynyl-5-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUGFKAMNCTGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587475 | |
| Record name | 3-Ethynyl-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872122-56-0 | |
| Record name | 3-Ethynyl-5-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872122-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynyl-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethynyl-5-fluorobenzonitrile CAS number 872122-56-0
Executive Summary
3-Ethynyl-5-fluorobenzonitrile (CAS 872122-56-0) represents a high-value pharmacophore intermediate in modern medicinal chemistry, specifically within the development of metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs). Distinguished by its rigid ethynyl linker and the orthogonal reactivity of its nitrile and fluoro substituents, this molecule serves as a critical "linchpin" scaffold. It allows for the precise spatial orientation of heteroaryl domains required for high-affinity binding in GPCR allosteric pockets while offering a terminal alkyne handle for bioorthogonal "Click" chemistry (CuAAC) in tracer development.
This technical guide delineates the synthesis, reactivity profile, and application of 3-ethynyl-5-fluorobenzonitrile, providing researchers with a validated roadmap for its utilization in fragment-based drug discovery (FBDD) and radioligand synthesis.
Chemical Profile & Specifications
| Property | Specification |
| Molecular Formula | C₉H₄FN |
| Molecular Weight | 145.13 g/mol |
| Physical State | Light yellow to off-white solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Methanol; Insoluble in water |
| pKa (Calculated) | ~22 (terminal alkyne proton) |
| Key Functional Groups | Nitrile (H-bond acceptor), Fluorine (Metabolic blocker), Alkyne (Linker/Click handle) |
Synthetic Utility & Mechanism[9]
The "Ethynyl Linker" in mGluR5 Antagonism
The 3-ethynyl-5-fluorobenzonitrile motif is structurally homologous to the core pharmacophore of several potent mGluR5 antagonists, including MPEP and MTEP . In these systems, the ethynyl group functions not merely as a bridge but as a rigid spacer that enforces a planar or near-planar conformation between the phenyl ring and a distal heteroaryl group (e.g., pyridine or thiazole). This geometry is critical for occupying the narrow allosteric binding site of the transmembrane domain.
-
Fluorine Effect: The C-5 fluorine atom modulates the lipophilicity (logP) and blocks metabolic oxidation at a vulnerable phenyl position, enhancing the in vivo half-life of derived drugs.
-
Nitrile Effect: The C-3 nitrile group acts as a weak hydrogen bond acceptor and dipole modulator, often interacting with specific serine or threonine residues within the receptor pocket.
Bioorthogonal Reactivity (Click Chemistry)
Beyond traditional medicinal chemistry, CAS 872122-56-0 is a premier "Clickable" fragment. The terminal alkyne undergoes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is thermodynamically favorable and chemically orthogonal to most biological functional groups, making this molecule an ideal candidate for:
-
Activity-Based Protein Profiling (ABPP): Probing nitrile-binding enzymes.
-
PET Tracer Synthesis: Rapid conjugation with [¹⁸F]-labeled azides.
Experimental Protocols
Synthesis of 3-Ethynyl-5-fluorobenzonitrile
Note: This protocol describes the standard preparation via Sonogashira coupling from the commercially available precursor 3-bromo-5-fluorobenzonitrile.
Reagents:
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Triethylamine (Et₃N)
-
Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH
Step 1: Sonogashira Coupling
-
Charge a flame-dried Schlenk flask with 3-bromo-5-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed anhydrous THF (0.2 M concentration) and Et₃N (3.0 eq).
-
Add TMSA (1.2 eq) dropwise via syringe.
-
Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.
-
Workup: Filter through a Celite pad, concentrate, and purify via silica gel flash chromatography to obtain the TMS-protected intermediate.
Step 2: Desilylation
-
Dissolve the TMS-intermediate in THF or MeOH.
-
Add TBAF (1.1 eq, 1M in THF) or K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.
-
Workup: Quench with saturated NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Hexane/CH₂Cl₂ or sublimation yields high-purity 3-ethynyl-5-fluorobenzonitrile.
Downstream Application: Synthesis of mGluR5 Ligand Analog
Reaction: Sonogashira coupling of 3-ethynyl-5-fluorobenzonitrile with 2-bromopyridine.
-
Combine 3-ethynyl-5-fluorobenzonitrile (1.0 eq) and 2-bromopyridine (1.1 eq) in DMF.
-
Add Pd(PPh₃)₄ (5 mol%) and CuI (5 mol%).
-
Add diisopropylamine (2.0 eq).
-
Heat to 80 °C under Argon for 12 hours.
-
Isolate the diarylalkyne product (Analog of F-PEB).
Visualized Workflows
Diagram 1: Synthetic Pathway & Reactivity Profile
This diagram illustrates the synthesis of the core scaffold and its divergent utility in drug discovery versus chemical biology.
Caption: Synthesis of CAS 872122-56-0 and its divergent applications in medicinal chemistry (red path) and bioorthogonal labeling (yellow path).
Diagram 2: Pharmacophore Logic (mGluR5 Interaction)
This conceptual diagram maps the functional groups of the molecule to their specific roles in the receptor binding pocket.
Caption: Pharmacophore mapping of 3-ethynyl-5-fluorobenzonitrile within the mGluR5 allosteric binding site.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Nitrile Risks: While stable, nitriles can liberate cyanide under extreme metabolic or hydrolytic conditions. Handle in a well-ventilated fume hood.
-
Alkyne Risks: Terminal alkynes can form explosive acetylides with copper or silver in the absence of ligands. Avoid contact with metallic copper surfaces during storage.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow polymerization.
References
-
PubChem. 3-Bromo-5-fluorobenzonitrile (Compound Summary). National Library of Medicine. [Link]
-
Hamill, T. G., et al. (2005). Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers.[5] Synapse.[5] [Link]
-
Ametamey, S. M., et al. (2006).[5] Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5. Journal of Nuclear Medicine.[5] [Link]
- Google Patents.CN103936622A: 5-bromo-2-fluorobenzonitrile synthesis method. (Relevant precursor synthesis methodology).
-
Li, H., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine.[6] Molecules.[5][7][8][1][4][6][9][10][11] [Link]
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- 11. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Ethynyl-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethynyl-5-fluorobenzonitrile, a critical building block in contemporary medicinal chemistry. While not extensively characterized as a standalone compound in publicly accessible literature, its role as a pivotal intermediate, particularly in the synthesis of high-affinity ligands for neurochemical imaging, warrants a detailed examination. This document consolidates available information on its molecular structure, proposes a robust synthetic pathway based on established organometallic reactions, and elucidates its application in the development of Positron Emission Tomography (PET) radioligands for the metabotropic glutamate receptor 5 (mGluR5). Safety and handling protocols are also discussed, drawing from data on closely related structural analogs.
Introduction: The Strategic Importance of Fluorinated Arylalkynes
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the ethynyl group serves as a versatile and rigid linker, valuable for probing ligand-receptor interactions. 3-Ethynyl-5-fluorobenzonitrile represents a convergence of these key structural motifs, positioning it as a highly valuable, albeit specialized, chemical intermediate. Its primary significance lies in its utility as a precursor for sophisticated molecular probes used in neuropharmacology research. Specifically, it is a key component in the synthesis of PET radioligands targeting the metabotropic glutamate receptor subtype 5 (mGluR5), a receptor implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease.[2][3]
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Ethynyl-5-fluorobenzonitrile is characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and an ethynyl group at the 1, 3, and 5 positions, respectively. The electron-withdrawing nature of the fluorine and nitrile groups influences the electronic environment of the aromatic ring and the reactivity of the ethynyl moiety.
Table 1: Physicochemical Properties of 3-Ethynyl-5-fluorobenzonitrile and Related Analogs
| Property | 3-Ethynyl-5-fluorobenzonitrile (Predicted/Inferred) | 3-Bromo-5-fluorobenzonitrile[4][5] | 1-Ethynyl-3-fluorobenzene[4] | 3,5-Difluorobenzonitrile[6] |
| Molecular Formula | C₉H₄FN | C₇H₃BrFN | C₈H₅F | C₇H₃F₂N |
| Molecular Weight | 145.13 g/mol | 200.01 g/mol | 120.12 g/mol | 139.10 g/mol |
| Appearance | Likely a solid or high-boiling liquid | Solid | Liquid | White powder |
| Melting Point | Not available | 43 °C | Not applicable | 84-86 °C[7] |
| Boiling Point | Not available | 218.7 °C (Predicted) | 138 °C | Not available |
| Density | Not available | 1.69 g/cm³ (Predicted) | 1.039 g/mL at 25 °C | Not available |
Synthesis and Reaction Mechanisms
The most logical and widely employed synthetic route to 3-Ethynyl-5-fluorobenzonitrile is a two-step process commencing with a commercially available precursor, 3-bromo-5-fluorobenzonitrile. This process involves a Sonogashira cross-coupling reaction followed by a deprotection step.
Step 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] In this context, 3-bromo-5-fluorobenzonitrile is coupled with a protected alkyne, typically (trimethylsilyl)acetylene, to prevent self-coupling of the terminal alkyne.
Caption: Sonogashira coupling of 3-bromo-5-fluorobenzonitrile.
Experimental Protocol: Synthesis of 3-((Trimethylsilyl)ethynyl)-5-fluorobenzonitrile
-
To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine (Et₃N), add (trimethylsilyl)acetylene (1.2 eq).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.1 eq).
-
Add a base, typically an amine like triethylamine (Et₃N), which also serves as a solvent.
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent. The crude product is then purified by column chromatography on silica gel.
Step 2: Deprotection of the Silyl Group
The trimethylsilyl (TMS) protecting group is removed under mild conditions to yield the terminal alkyne. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by base-catalyzed hydrolysis.
Caption: Deprotection to yield the final product.
Experimental Protocol: Synthesis of 3-Ethynyl-5-fluorobenzonitrile
-
Dissolve the purified 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile (1.0 eq) in a suitable solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
The reaction is stirred at room temperature for a short period, typically 30 minutes to an hour, and monitored by TLC.
-
Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.
Reactivity and Role as a Chemical Intermediate
The reactivity of 3-Ethynyl-5-fluorobenzonitrile is dominated by the terminal alkyne and the aromatic ring.
-
The Terminal Alkyne: The acidic proton of the ethynyl group can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile. This allows for further carbon-carbon bond formation. The alkyne can also undergo various addition reactions and is a key participant in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Most importantly, it is a versatile handle for Sonogashira cross-coupling reactions with various aryl or vinyl halides to construct more complex molecular architectures.[8]
-
The Aromatic Ring: The fluorine atom and the nitrile group are electron-withdrawing, making the aromatic ring electron-deficient. This influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Its primary role in drug discovery is as a scaffold for the synthesis of mGluR5 antagonists.[3] The 3-ethynyl-5-fluorobenzonitrile core is coupled with various heterocyclic halides to generate a library of potential drug candidates.
Caption: Key reaction pathways of 3-ethynyl-5-fluorobenzonitrile.
Application in PET Ligand Development for mGluR5
The metabotropic glutamate receptor 5 (mGluR5) is a target of significant interest for the development of therapeutics for a range of central nervous system disorders. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of these receptors in the living brain. The development of highly specific and high-affinity PET radioligands is crucial for this purpose.
3-Ethynyl-5-fluorobenzonitrile is a key precursor in the synthesis of several promising mGluR5 PET radioligands, such as [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile).[3] The synthesis of the non-radioactive ("cold") standard of FPEB involves the Sonogashira coupling of 3-ethynyl-5-fluorobenzonitrile with 2-bromopyridine. The radiosynthesis of [¹⁸F]FPEB often involves a nucleophilic aromatic substitution reaction on a suitable precursor, highlighting the importance of the fluorinated benzonitrile scaffold.
Safety and Handling
Specific toxicological data for 3-Ethynyl-5-fluorobenzonitrile is not publicly available. Therefore, it should be handled with the same precautions as other potentially hazardous aromatic nitriles and fluorinated compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.
-
Hazards of Precursors and Analogs: The precursor, 3-bromo-5-fluorobenzonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Many other fluorinated benzonitriles are also classified as toxic or harmful.[2] It is prudent to assume that 3-Ethynyl-5-fluorobenzonitrile possesses a similar hazard profile.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Ethynyl-5-fluorobenzonitrile is a strategically important, though not widely characterized, chemical intermediate. Its value lies in the unique combination of a fluorinated aromatic ring and a reactive terminal alkyne, making it an ideal building block for the synthesis of complex molecules, particularly in the field of neuropharmacology. The proposed two-step synthesis via a Sonogashira coupling and subsequent deprotection provides a reliable route to this compound. As research into mGluR5 and other neurological targets continues, the demand for specialized building blocks like 3-Ethynyl-5-fluorobenzonitrile is likely to increase, underscoring the importance of understanding its synthesis and reactivity.
References
-
PubChem. (n.d.). 3-Amino-5-fluorobenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-iodobenzonitrile. Retrieved from [Link]
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Choi, J. Y., et al. (2009). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters, 19(11), 3029-3032. Retrieved from [Link]
-
ResearchGate. (2010). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. Retrieved from [Link]
-
MDPI. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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bioRxiv. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Retrieved from [Link]
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PubChem. (n.d.). 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Ethynyl-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
3-Ethynyl-5-fluorobenzonitrile is a strategically functionalized aromatic molecule that has garnered significant interest within the drug discovery and development landscape. Its unique combination of a reactive ethynyl group, an electron-withdrawing nitrile moiety, and a fluorine atom on a benzene ring scaffold makes it a versatile building block for the synthesis of complex molecular architectures. Benzonitrile derivatives are integral to the development of a wide array of pharmaceuticals, including antitumor agents, by acting as crucial intermediates in their synthesis.[1] The presence of the ethynyl group provides a handle for facile modification through reactions like the Sonogashira coupling, enabling the construction of carbon-carbon bonds with aryl or vinyl halides.[2] This guide provides a comprehensive overview of the physical and spectroscopic properties of 3-Ethynyl-5-fluorobenzonitrile, offering a critical resource for researchers leveraging this compound in their synthetic endeavors.
Core Physical Characteristics
A thorough understanding of the physical properties of a compound is paramount for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage. The key physical data for 3-Ethynyl-5-fluorobenzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 872122-56-0 | ChemScene |
| Molecular Formula | C₉H₄FN | ChemScene |
| Molecular Weight | 145.13 g/mol | ChemScene |
| Melting Point | Not explicitly found in searches. | N/A |
| Boiling Point | Not explicitly found in searches. | N/A |
| Density | Not explicitly found in searches. | N/A |
| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate. Insoluble in water. | Inferred from related structures |
Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic data provides an unambiguous identification of a compound and offers insights into its electronic and structural environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific spectra for 3-Ethynyl-5-fluorobenzonitrile were not found in the initial searches, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The ethynyl proton should appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne, the nitrile carbon, and the six aromatic carbons. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Ethynyl-5-fluorobenzonitrile is expected to show characteristic absorption bands for the following functional groups:
-
C≡N (Nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.
-
≡C-H (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.
-
C≡C (Alkyne): A weak band around 2140-2100 cm⁻¹.
-
C-F (Aryl Fluoride): A strong band in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C: Bending vibrations in the 1600-1450 cm⁻¹ region.
Synthesis and Chemical Reactivity: The Sonogashira Coupling Approach
A primary route for the synthesis of 3-Ethynyl-5-fluorobenzonitrile involves a two-step process starting from 3-bromo-5-fluorobenzonitrile. This method leverages the power of palladium-catalyzed cross-coupling chemistry.
Caption: Synthetic pathway to 3-Ethynyl-5-fluorobenzonitrile.
Experimental Protocol: A Step-by-Step Guide
Step 1: Sonogashira Coupling of 3-Bromo-5-fluorobenzonitrile with Ethynyltrimethylsilane
This reaction forms the core carbon-carbon bond of the target molecule. The trimethylsilyl group is used to protect the terminal alkyne.
-
Causality: The Sonogashira coupling is a robust and widely used method for the formation of C(sp²)-C(sp) bonds. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the catalytic cycle to proceed efficiently. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction.
Protocol:
-
To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (typically 2-5 mol%) and copper(I) iodide (CuI) (typically 1-3 mol%).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add ethynyltrimethylsilane (1.1-1.5 eq) and triethylamine (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile.
Step 2: Deprotection of the Trimethylsilyl Group
The final step involves the removal of the trimethylsilyl protecting group to yield the terminal alkyne.
-
Causality: The silicon-carbon bond of the trimethylsilyl group is labile under basic or fluoride-mediated conditions. Potassium carbonate in methanol provides a mild and effective method for this deprotection.
Protocol:
-
Dissolve the silylated intermediate, 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile (1.0 eq), in methanol.
-
Add potassium carbonate (K₂CO₃) (typically 1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 3-Ethynyl-5-fluorobenzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. 3-Ethynyl-5-fluorobenzonitrile, like many nitrile-containing compounds, should be handled with care.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion and Future Directions
3-Ethynyl-5-fluorobenzonitrile stands as a valuable and versatile building block in the synthesis of novel organic molecules, particularly within the realm of medicinal chemistry. Its well-defined physical and spectroscopic properties, coupled with a reliable synthetic route, empower researchers to incorporate this moiety into complex molecular designs with confidence. The strategic placement of the ethynyl, fluoro, and nitrile groups provides a rich platform for further chemical exploration, promising the development of new therapeutic agents and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of well-characterized building blocks like 3-Ethynyl-5-fluorobenzonitrile will undoubtedly increase.
References
- Google Patents.
-
Organic Chemistry Portal. Sonogashira Coupling.[Link]
Sources
Technical Monograph: 3-Ethynyl-5-fluorobenzonitrile
High-Purity Building Block for Radiopharmaceutical & Click Chemistry Applications
Executive Summary
3-Ethynyl-5-fluorobenzonitrile (CAS: 872122-56-0) is a specialized bifunctional arene intermediate critical to the development of metabotropic glutamate receptor 5 (mGluR5) radioligands and bioorthogonal "click" chemistry probes. Its structural utility lies in its orthogonal reactivity : the nitrile group (-CN) provides electronic tuning and H-bond acceptance, the fluorine atom (-F) offers metabolic stability and lipophilicity modulation, and the terminal alkyne (-C≡CH) serves as a high-fidelity handle for cycloaddition reactions.
This guide details the physicochemical profile, validated synthetic pathways, and application logic for this compound, designed for medicinal chemists and radiochemists.
Part 1: Chemical Identity & Physicochemical Profile
Datasheet
| Parameter | Specification |
| Chemical Name | 3-Ethynyl-5-fluorobenzonitrile |
| CAS Number | 872122-56-0 |
| Molecular Formula | |
| Molecular Weight | 145.13 g/mol |
| SMILES | C#Cc1cc(F)cc(C#N)c1 |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |
Structural Significance
The 1,3,5-substitution pattern is non-trivial. By placing the ethynyl and fluoro groups meta to the nitrile, the molecule achieves a specific electronic distribution that mimics the core scaffold of MTEP and MPEP , well-known non-competitive mGluR5 antagonists.
-
Fluorine Effect: Increases metabolic half-life by blocking P450 oxidation at the vulnerable phenyl position.
-
Nitrile Group: Acts as a bioisostere for carbonyls or as a precursor for amidines.
Part 2: Synthetic Pathways (Methodology)[3]
The synthesis of 3-ethynyl-5-fluorobenzonitrile relies on the Sonogashira Cross-Coupling reaction. This protocol is preferred over direct alkynylation due to the sensitivity of the nitrile group to strong nucleophiles (like lithium acetylides).
Core Reaction Logic
-
Starting Material: 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1).[1] The bromide is chosen over the chloride for faster oxidative addition to Palladium.
-
Protection Strategy: Trimethylsilylacetylene (TMS-acetylene) is used instead of acetylene gas to prevent homocoupling (Glaser coupling) and poly-alkynylation.
-
Deprotection: Mild basic hydrolysis removes the TMS group to yield the terminal alkyne.
Step-by-Step Protocol
Step A: Sonogashira Coupling
-
Reagents: 3-Bromo-5-fluorobenzonitrile (1.0 eq), TMS-acetylene (1.2 eq),
(3-5 mol%), CuI (2 mol%), (3.0 eq). -
Solvent: Anhydrous THF or DMF (degassed).
-
Procedure:
-
Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI under Argon.
-
Add degassed solvent and triethylamine.
-
Add TMS-acetylene dropwise.
-
Heat to 60-80°C for 4-12 hours. Monitor by TLC/LC-MS.
-
Workup: Filter through a celite pad (removes Pd/Cu), concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
-
Step B: Desilylation
-
Reagents: TMS-intermediate,
(0.5 eq) or TBAF (1.0 eq). -
Solvent: MeOH or THF/MeOH.
-
Procedure:
-
Dissolve intermediate in MeOH.
-
Add
at or RT. -
Stir for 30-60 mins (reaction is usually fast).
-
Workup: Aqueous extraction (DCM/Water). The terminal alkyne is less stable than the TMS-protected form; store at -20°C under inert gas.
-
Visual Workflow (DOT Diagram)
Caption: Two-step synthesis via Sonogashira coupling followed by mild basic deprotection.
Part 3: Applications in Drug Discovery
mGluR5 Radioligand Synthesis (PET Imaging)
This molecule is a direct structural precursor to [18F]F-MTEB and related radiotracers used to map mGluR5 density in neuropsychiatric disorders (Addiction, Fragile X, Anxiety).
-
Mechanism: The terminal alkyne reacts with a nitrile oxide or azide on a heterocycle (like pyridine or thiazole) to form the biaryl core characteristic of MTEP analogs.
-
Advantage: Using the ethynyl-benzonitrile core allows late-stage introduction of the radiolabel or the heterocyclic moiety, minimizing radioactive decay time during synthesis.
Bioorthogonal "Click" Chemistry
The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Library Generation: Medicinal chemists use this scaffold to rapidly screen libraries. By reacting the alkyne with various organic azides (
), a library of 1,4-disubstituted 1,2,3-triazoles is generated. -
Triazole Function: The resulting triazole ring acts as a rigid linker that mimics amide bonds but is resistant to enzymatic hydrolysis (proteases).
Application Logic Diagram
Caption: Divergent utility of the scaffold in radiochemistry and combinatorial drug discovery.
Part 4: Handling & Safety Protocols
Warning: This compound contains a nitrile and a terminal alkyne.[2][3] It must be treated as a hazardous chemical.
-
Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress. Treat as acutely toxic if swallowed or inhaled.
-
Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Silver, Mercury). Do not use metal spatulas or needles that may contain these metals. Use glass or stainless steel.
-
Storage: Store at -20°C. Terminal alkynes can polymerize or oxidize over time. Re-purify if the solid turns dark brown.
References
-
ChemScene . (n.d.). 3-Ethynyl-5-fluorobenzonitrile Datasheet. Retrieved from
-
PubChem . (2025).[1] 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile (F-PEB) Compound Summary. Retrieved from
-
Alterman, J. L., & Kraus, G. A. (2022).[4][5] A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.[4] Retrieved from
-
Hamill, T. G., et al. (2005). Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers. Synapse, 56(4), 205–216. Retrieved from
-
BenchChem . (n.d.). Synthesis routes of 3-Bromo-2-fluorobenzonitrile. Retrieved from
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- 1. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide to 3-Ethynyl-5-fluorobenzonitrile: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth analysis of 3-Ethynyl-5-fluorobenzonitrile, a key building block in contemporary medicinal chemistry. We will explore its fundamental properties, synthesis, and critical applications, particularly its role in the development of sophisticated neurological therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of drug discovery, the efficiency and novelty of small molecule therapeutics often hinge on the strategic design of their core structures. 3-Ethynyl-5-fluorobenzonitrile has emerged as a compound of significant interest due to the unique combination of its three functional groups: a cyano (nitrile) group, a terminal alkyne (ethynyl group), and a fluorine substituent on an aromatic ring. This specific arrangement provides a powerful platform for generating complex molecular architectures with tailored pharmacological profiles.
The true value of this molecule is demonstrated in its application as a critical precursor to potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5).[1][2] The mGluR5 receptor is a major target in the central nervous system (CNS) for treating a variety of disorders, including anxiety, depression, and chronic pain. The structural features of 3-Ethynyl-5-fluorobenzonitrile are instrumental in achieving the high affinity and specificity required for these advanced therapeutic agents.
Core Molecular Profile and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of all subsequent research. Here, we delineate the key identifiers and characteristics of 3-Ethynyl-5-fluorobenzonitrile.
IUPAC Name: 3-Ethynyl-5-fluorobenzonitrile
This nomenclature correctly identifies the positions of the ethynyl (position 3) and fluoro (position 5) substituents relative to the cyano group (position 1) on the benzene ring.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| CAS Number | 872122-56-0 | ChemScene[3] |
| Molecular Formula | C₉H₄FN | ChemScene[3] |
| Molecular Weight | 145.13 g/mol | ChemScene[3] |
| Synonyms | 3-Cyano-5-fluorophenylacetylene | ChemScene[3] |
Synthesis and Mechanistic Rationale: The Sonogashira Coupling
The construction of the carbon-carbon bond between the aromatic ring and the ethynyl group is the cornerstone of synthesizing 3-Ethynyl-5-fluorobenzonitrile. The most prevalent and effective method for achieving this is the Sonogashira cross-coupling reaction.
Causality Behind the Method: The Sonogashira reaction is the preferred method for several reasons:
-
High Efficiency: It is a robust and high-yielding reaction.
-
Mild Conditions: The reaction proceeds under relatively mild conditions, which preserves the integrity of the sensitive nitrile and fluoro functional groups.
-
Functional Group Tolerance: It is compatible with a wide range of functional groups, minimizing the need for extensive protecting group strategies.
The general synthetic approach involves the palladium- and copper-catalyzed coupling of a halo-substituted fluorobenzonitrile with a terminal alkyne. A common and practical variant uses a protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step.
Experimental Protocol: Two-Step Synthesis from 3-Bromo-5-fluorobenzonitrile
This protocol outlines a reliable, lab-scale synthesis. The choice of a bromo-substituted precursor is based on its optimal balance of reactivity and stability compared to iodo- (more reactive, more expensive) or chloro- (less reactive) analogs.
Step 1: Sonogashira Coupling of 3-Bromo-5-fluorobenzonitrile with (Trimethylsilyl)acetylene
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-5-fluorobenzonitrile (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent, typically triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 eq) via syringe.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[1]
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel.
Step 2: Deprotection of the Silyl Group
-
Solvent and Base: Dissolve the purified silyl-protected intermediate from Step 1 in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Deprotection Agent: Add a mild base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Reaction: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the final product, 3-Ethynyl-5-fluorobenzonitrile, which can be further purified if necessary.
Visualizing the Synthetic Workflow
Caption: A two-step synthesis of 3-Ethynyl-5-fluorobenzonitrile.
Application in Drug Discovery: A Gateway to mGluR5 Antagonists
The primary application driving interest in 3-Ethynyl-5-fluorobenzonitrile is its use as a key intermediate in the synthesis of PET (Positron Emission Tomography) radioligands and therapeutic antagonists for the mGluR5 receptor.
A prominent example is the synthesis of [¹⁸F]SP203 , a potent and selective mGluR5 antagonist used as a PET radioligand to study neurological diseases.[1][2] In this context, 3-Ethynyl-5-fluorobenzonitrile is first elaborated by coupling its terminal alkyne with another heterocyclic fragment (e.g., a substituted bromothiazole) before the final radiolabeling step.
Why this scaffold is effective:
-
The Ethynyl Linker: Provides a rigid, linear spacer that correctly orients the molecule within the receptor's binding pocket. Its electronic properties also contribute to binding affinity.
-
The Fluorine Atom: Is a bioisostere for a hydrogen atom but offers significant advantages. It can block metabolic attack at that position, increasing the molecule's half-life, and can form favorable orthogonal multipolar interactions with the protein target, enhancing binding affinity.[4]
-
The Nitrile Group: Acts as a potent hydrogen bond acceptor and is a common feature in many CNS-active compounds.
Logical Flow: From Building Block to PET Ligand
Caption: The role of the title compound as a key precursor for [¹⁸F]SP203.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for 3-Ethynyl-5-fluorobenzonitrile.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Aromatic Protons (3H): Multiple signals in the aromatic region (approx. δ 7.4-7.8 ppm). Alkyne Proton (1H): A singlet at approx. δ 3.2-3.4 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic Carbons: Signals between δ 110-140 ppm, with C-F coupling visible. Nitrile Carbon (C≡N): Signal around δ 115-120 ppm. Alkyne Carbons (C≡C): Two signals around δ 75-85 ppm. |
| IR (Infrared) | C≡N stretch: A sharp, medium intensity band around 2230 cm⁻¹. ≡C-H stretch: A sharp, weak band around 3300 cm⁻¹. C≡C stretch: A weak band around 2120 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 146.04. |
Safety and Handling Protocols
As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds, 3-Ethynyl-5-fluorobenzonitrile should be handled with care.
-
Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Ethynyl-5-fluorobenzonitrile is more than just a simple organic molecule; it is a testament to the power of rational design in medicinal chemistry. Its unique trifecta of functional groups provides a robust and versatile platform for the synthesis of highly specific and potent therapeutic agents, particularly in the challenging field of neuroscience. The continued exploration of this scaffold is poised to unlock new possibilities in the development of next-generation drugs for complex diseases.
References
- Gao, M., et al. (2010). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]- ethynyl}-5-fluorobenzonitrile. Synlett, 2010(12), 1847-1849.
-
ResearchGate. (n.d.). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-ethylbenzonitrile. Retrieved from [Link]
- MDPI. (2022). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2022(3), M1469.
-
National Center for Biotechnology Information. (n.d.). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Retrieved from [Link]
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The Emergence of a Key Synthon: A Technical Guide to 3-Ethynyl-5-fluorobenzonitrile
Abstract
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and acetylene functionalities has become a cornerstone of rational molecular design. This guide delves into the technical intricacies of 3-Ethynyl-5-fluorobenzonitrile, a heterocyclic compound whose discovery is not marked by a singular event, but rather by its emergence as a pivotal building block in the synthesis of high-value molecules. We will explore its synthesis, physicochemical properties, and its significant applications, particularly in the development of advanced diagnostic agents. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not just protocols, but the scientific rationale behind them.
Introduction: The Strategic Importance of Fluorinated Aryl Acetylenes
The confluence of a fluorinated benzene ring and an ethynyl group in a single molecule, as seen in 3-Ethynyl-5-fluorobenzonitrile, offers a unique combination of properties that are highly sought after in the development of pharmaceuticals and functional materials. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] Simultaneously, the ethynyl group provides a versatile handle for further chemical modifications, most notably through carbon-carbon bond-forming reactions like the Sonogashira coupling.
This guide will provide a detailed examination of 3-Ethynyl-5-fluorobenzonitrile, focusing on its synthetic methodologies, which are crucial for its accessibility and utility. We will then proceed to its characterization and a thorough discussion of its primary application as a key intermediate in the synthesis of Positron Emission Tomography (PET) radioligands for imaging the metabotropic glutamate receptor subtype 5 (mGlu5), a target of significant interest in neuroscience research.[2][3]
Synthetic Methodologies: Accessing a Versatile Building Block
The most prevalent and efficient method for the synthesis of 3-Ethynyl-5-fluorobenzonitrile and its derivatives is the Sonogashira cross-coupling reaction .[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and has become an indispensable tool in organic synthesis.[6][7]
The Sonogashira Coupling Approach: A Mechanistic Overview
The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and copper catalysts. The key steps include the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of starting materials, catalysts, and reaction conditions is critical for achieving high yields and purity.
Caption: Generalized workflow for the synthesis of 3-Ethynyl-5-fluorobenzonitrile.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the synthesis of a derivative of 3-Ethynyl-5-fluorobenzonitrile, adapted from literature procedures.[8][9] This protocol highlights the key steps and considerations for a successful Sonogashira coupling reaction in this context.
Materials:
-
3-Bromo-5-fluorobenzonitrile
-
(Trimethylsilyl)acetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-5-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (5-10 volumes) to the flask, followed by (trimethylsilyl)acetylene (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is the trimethylsilyl-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in an appropriate solvent (e.g., THF) and add TBAF (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, 3-Ethynyl-5-fluorobenzonitrile, by column chromatography on silica gel.
Physicochemical Properties and Characterization
While detailed experimental data for the isolated 3-Ethynyl-5-fluorobenzonitrile is not extensively published as a standalone entity, its properties can be inferred from its derivatives and related compounds.[10][11]
| Property | Value |
| Molecular Formula | C₉H₄FN |
| Molecular Weight | 145.14 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in common organic solvents |
Characterization of 3-Ethynyl-5-fluorobenzonitrile and its derivatives is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, with characteristic signals for the aromatic protons, the acetylenic proton, and the carbon atoms of the benzene ring and the nitrile and ethynyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N (nitrile) and C≡C-H (terminal alkyne) stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and elemental composition of the molecule.
Applications in Drug Discovery: A Gateway to Advanced Diagnostics
The primary and most well-documented application of 3-Ethynyl-5-fluorobenzonitrile is as a critical precursor in the synthesis of PET radioligands for imaging mGlu5 receptors in the brain.[2][3][8][9][12]
The Significance of mGlu5 Receptors
Metabotropic glutamate receptor subtype 5 (mGlu5) is a G-protein coupled receptor that is widely expressed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[2] Consequently, mGlu5 receptors are an important target for drug development and in vivo imaging.
Role in PET Radioligand Development
PET is a non-invasive imaging technique that allows for the quantitative in vivo study of biological processes. The development of selective and high-affinity radioligands is essential for the successful application of PET in neuroscience research. 3-Ethynyl-5-fluorobenzonitrile serves as a key building block for several mGlu5 PET radioligands, such as [¹⁸F]SP203.[8][9] The fluorine atom provides a site for radiolabeling with the positron-emitting isotope fluorine-18, while the overall molecular scaffold contributes to the high affinity and selectivity of these ligands for the mGlu5 receptor.
Caption: The role of 3-Ethynyl-5-fluorobenzonitrile in PET radioligand synthesis.
Conclusion
While the "discovery" of 3-Ethynyl-5-fluorobenzonitrile may not be a tale of a single eureka moment, its establishment as a readily accessible and highly versatile synthon is of significant importance to the scientific community. Its unique combination of a fluorinated aromatic ring and a reactive ethynyl group has positioned it as a valuable tool in the synthesis of complex molecules with tailored properties. The successful application of this building block in the development of mGlu5 PET radioligands underscores its impact in advancing our understanding of the brain and developing new diagnostic and therapeutic strategies for neurological and psychiatric disorders. As the demand for sophisticated molecular probes and drug candidates continues to grow, the utility of 3-Ethynyl-5-fluorobenzonitrile is poised to expand into new and exciting areas of research.
References
- Vertex AI Search. (2026-01-30). The Role of 3-Chloro-5-fluorobenzonitrile in Modern Chemical Synthesis.
- A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]- ethynyl}-5-fluorobenzonitrile. (n.d.).
- Sparrow Chemical. Fluorobenzonitrile Series.
- ResearchGate. (2025-08-10). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203 | Request PDF.
- National Center for Biotechnology Information. (2006-05-22). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile.
- PubMed. (2009-10-01). Synthesis and in vitro activities of new anticancer duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) via a phosphodiester bonding.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- PubMed. (2020-09-25). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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3-Ethynyl-5-fluorobenzonitrile: Technical Guide to Synthesis & Application
[1]
Executive Summary
3-Ethynyl-5-fluorobenzonitrile (CAS: 872122-56-0) is a high-value pharmacophore intermediate, primarily utilized in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its unique 1,3,5-substitution pattern—combining an electron-withdrawing cyano group, a metabolic blocking fluorine atom, and a reactive terminal alkyne—makes it an ideal scaffold for CNS-penetrant drug discovery.[1]
This guide provides a rigorous technical analysis of its synthesis via Sonogashira coupling, its critical role in "Click Chemistry" functionalization, and its application in synthesizing PET radiotracers like [¹⁸F]F-PEB.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 3-Ethynyl-5-fluorobenzonitrile |
| Synonyms | 3-Cyano-5-fluorophenylacetylene; 5-Fluoro-3-ethynylbenzonitrile |
| CAS Number | 872122-56-0 |
| Molecular Formula | C₉H₄FN |
| Molecular Weight | 145.13 g/mol |
| Physical State | Off-white to pale yellow solid |
| Predicted LogP | ~2.3 (Favorable for CNS penetration) |
| Key Functional Groups | Nitrile (CN), Fluoro (F), Terminal Alkyne (C≡CH) |
Synthetic Methodology
The most robust route to 3-Ethynyl-5-fluorobenzonitrile is the Sonogashira cross-coupling of 3-bromo-5-fluorobenzonitrile with trimethylsilylacetylene (TMSA), followed by desilylation.[1] This two-step sequence offers higher yields and easier purification than direct alkynylation methods.[1][3]
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion and the critical reagents involved.
Caption: Two-step synthesis via Sonogashira coupling and desilylation. Blue arrows indicate catalytic C-C bond formation.[3]
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
Rationale : The electron-deficient nature of the aryl ring (due to -CN and -F) makes the oxidative addition of Palladium facile, but also increases susceptibility to homocoupling of the alkyne if oxygen is present.[1]
-
Reagents : 3-Bromo-5-fluorobenzonitrile (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.01 eq), Et₃N (solvent/base).[1]
-
Procedure :
Step 2: Desilylation
-
Rationale : Mild basic conditions are chosen to cleave the C-Si bond without hydrolyzing the nitrile group.[1][3]
-
Reagents : TMS-intermediate, K₂CO₃ (1.5 eq), Methanol.[1]
-
Procedure :
-
Dissolve intermediate in MeOH.
-
Add K₂CO₃ and stir at Room Temperature for 30-60 mins.
-
Workup : Quench with water, extract with Et₂O (to avoid emulsions common with chlorinated solvents in basic aqueous layers), dry over MgSO₄, and concentrate.
-
Medicinal Chemistry Applications
The primary utility of 3-Ethynyl-5-fluorobenzonitrile lies in its role as a "linker pharmacophore" for mGluR5 antagonists.[1][3] The rigid ethynyl spacer positions the terminal heterocycle (often a pyridine or thiazole) at the precise distance to interact with the allosteric binding pocket.[1][3]
Case Study: mGluR5 Radiotracers ([¹⁸F]F-PEB)
The compound serves as the direct precursor for constructing F-PEB (3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile), a potent PET imaging agent.[1]
-
Mechanism : The terminal alkyne undergoes a second Sonogashira coupling with 2-bromopyridine.[1][3]
-
SAR Logic :
Click Chemistry Utility
Beyond mGluR5, the terminal alkyne is a "Click-ready" handle.[1][3] It reacts with organic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1] This is extensively used in fragment-based drug discovery (FBDD) to link the 3-cyano-5-fluorophenyl motif to diverse libraries.[1][3]
Functionalization Workflow
Caption: Divergent reactivity profile. The alkyne serves as a pivot point for library generation.[3]
Safety & Handling (E-E-A-T)
-
Skin/Eye Irritant : Aryl nitriles and alkynes are irritating to mucous membranes.[1][3] Use standard PPE (gloves, goggles).[1][3]
-
Stability : Terminal alkynes can polymerize or decompose if exposed to light/heat for prolonged periods.[1][3] Store at -20°C under inert atmosphere.
-
Cyanide Hazard : While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.[1][3] Work in a well-ventilated fume hood.
References
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PubChem . 3-Ethynyl-5-fluorobenzonitrile Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1][4][3]
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Hamill, T. G., et al. (2005).[1][3][5] Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers. Synapse. Available at: [Link]
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Introduction: The Strategic Synergy of Fluorine and Nitrile Functionalities
An In-depth Technical Guide to Fluorinated Benzonitriles: From Synthesis to Application in Drug Discovery
Fluorinated benzonitriles represent a class of aromatic compounds featuring one or more fluorine atoms and a nitrile (-C≡N) group attached to a benzene ring. These structures are more than mere chemical curiosities; they are high-value intermediates and key structural motifs in modern medicinal chemistry, agrochemicals, and materials science.[1][2] The power of this scaffold lies in the synergistic interplay between the unique properties of the fluorine atom and the versatile chemistry of the nitrile group.[1]
Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile when strategically incorporated.[3][4] These changes include enhanced metabolic stability, modulated lipophilicity, and altered electronic character, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[5][6][7] Simultaneously, the nitrile group is a remarkably versatile functional group. It is metabolically robust, can act as a key hydrogen bond acceptor in interactions with biological targets, and serves as a valuable synthetic handle for conversion into other functionalities like amines, amides, and carboxylic acids.[3][8][9][10]
This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, properties, and critical applications of fluorinated benzonitriles, with a focus on the underlying scientific principles that make them indispensable tools in modern chemistry.
Part 1: The Mechanistic Impact of Fluorine in Molecular Design
The decision to introduce a fluorine atom into a potential drug molecule is a strategic choice driven by well-understood mechanistic advantages. The strong carbon-fluorine (C-F) bond and fluorine's extreme electronegativity are the primary drivers of its powerful effects.[4]
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic oxidation.[4] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often hydroxylate susceptible C-H bonds. By replacing a metabolically labile hydrogen atom with a fluorine atom, chemists can effectively shield that position from enzymatic attack due to the high strength of the C-F bond (~485 kJ/mol).[4] This increases the drug's half-life, reduces the formation of potentially toxic metabolites, and can lead to a lower required dosage.[1][4]
Modulating Physicochemical Properties
Fluorine substitution provides a powerful tool for fine-tuning a molecule's properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP): A single fluorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[4] This is crucial for bioavailability. However, the effect is context-dependent, and introducing multiple fluorine atoms or groups like trifluoromethyl (-CF3) can sometimes decrease lipophilicity.[4][11]
-
Acidity and Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[11] This modulation can be critical for optimizing a drug's solubility or its interaction with a biological target at physiological pH.
-
Binding Affinity: Fluorine's electronegativity can alter the electronic landscape of the entire molecule. It can form crucial hydrogen bonds with protein backbones or water molecules and participate in favorable dipole-dipole interactions within a receptor's binding pocket, thereby increasing the drug's potency and selectivity.[1][6][12]
| Property Affected | Mechanistic Rationale | Impact on Drug Development |
| Metabolic Stability | Strong C-F bond resists enzymatic cleavage by CYP450 enzymes.[4] | Increased drug half-life, reduced toxic metabolites.[1] |
| Lipophilicity | Fluorine's inductive effect can increase LogP, improving membrane permeability.[1][4] | Enhanced bioavailability and absorption.[1] |
| Binding Affinity | Can act as a hydrogen bond acceptor and engage in favorable polar interactions.[9][10] | Higher potency and target selectivity.[1] |
| pKa Modulation | Strong inductive electron-withdrawing effect alters the acidity/basicity of nearby groups.[11] | Optimized solubility and target engagement at physiological pH. |
Part 2: The Multifaceted Role of the Nitrile Group
The nitrile group is far from being a passive component. Its unique linear geometry, strong dipole moment, and chemical reactivity make it a critical pharmacophore in its own right.[8][13]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as an effective hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues like serine or arginine in a protein's active site.[9][10]
-
Bioisostere: The nitrile group is a well-established bioisostere for other functional groups.[13] It can mimic a carbonyl group, a hydroxyl group, or even a halogen atom, allowing medicinal chemists to explore structural diversity while maintaining or improving biological activity.[9][14] For instance, in the development of aromatase inhibitors for breast cancer treatment, a para-substituted benzonitrile was found to be essential for mimicking the carbonyl group of the natural substrate, androstenedione.[9]
-
Metabolic Resistance: Like the C-F bond, the nitrile group is generally robust and resistant to metabolic degradation, contributing to the overall stability of the drug molecule.[9][10]
-
Synthetic Versatility: The nitrile group is a valuable synthetic handle that can be transformed into a variety of other functional groups, providing flexibility in late-stage derivatization of lead compounds.[3]
Part 3: Core Synthetic Methodologies
The synthesis of fluorinated benzonitriles relies on several robust and scalable chemical transformations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Nucleophilic Aromatic Substitution (S_N_Ar)
A cornerstone of aromatic chemistry, S_N_Ar is a powerful method for introducing a nitrile group onto a sufficiently electron-poor fluoroarene. In this reaction, a nucleophile (e.g., cyanide ion) attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent loss of a leaving group restores aromaticity.
Crucially, for the reaction to proceed, the ring must be "activated" by at least one strong electron-withdrawing group (like a nitro group or another nitrile) positioned ortho or para to the leaving group.[15] Interestingly, in S_N_Ar reactions, fluoride is an excellent leaving group, a stark contrast to its behavior in S_N_1/S_N_2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage. Fluorine's high electronegativity strongly activates the ring towards this attack, accelerating the reaction.[16]
Caption: Nucleophilic Aromatic Substitution (S_N_Ar) Mechanism.
Transition-Metal-Catalyzed Cyanation
Modern synthetic chemistry increasingly relies on transition-metal catalysis for its efficiency and broad functional group tolerance. Nickel-catalyzed cyanation of aryl fluorides has emerged as a powerful method to synthesize benzonitriles.[2] These reactions typically involve the oxidative addition of an aryl fluoride to a low-valent metal center, followed by transmetalation with a cyanide source and reductive elimination to yield the final product.
These methods are particularly valuable as they can often proceed under milder conditions than traditional S_N_Ar and can be applied to a wider range of substrates, including those that are not sufficiently activated for nucleophilic attack.[2]
Caption: Workflow for Ni-Catalyzed Cyanation of Aryl Fluorides.
Protocol: Nickel-Catalyzed Cyanation of an Aryl Halide
This protocol is a representative example of a modern cyanation reaction.[17]
Objective: To synthesize an aryl nitrile from the corresponding aryl chloride using a nickel catalyst and zinc cyanide.
Materials:
-
Aryl chloride (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 10 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 12 mol%)
-
Zinc dust (20 mol%)
-
4-Dimethylaminopyridine (DMAP, 20 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMAc, 3 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: Inside an inert atmosphere glovebox, add NiCl₂·6H₂O (23.8 mg, 0.1 mmol), dppf (66.5 mg, 0.12 mmol), and zinc dust (13.1 mg, 0.2 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reactant Addition: To the same vial, add the aryl chloride (1.0 mmol), Zn(CN)₂ (70.5 mg, 0.6 mmol), and DMAP (24.4 mg, 0.2 mmol).
-
Solvent Addition: Add anhydrous DMAc (3 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aryl nitrile.
Self-Validation: The progress of the reaction should be monitored by TLC or GC-MS to ensure consumption of the starting material. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Applications in Drug Discovery and Beyond
The unique combination of properties makes fluorinated benzonitriles valuable building blocks in numerous fields.[1]
-
Pharmaceuticals: These compounds are precursors to a wide range of active pharmaceutical ingredients (APIs).[1][18] For example, 4-fluorobenzonitrile is a key intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[9] The fluorinated benzonitrile motif is also found in drugs for treating diabetes, such as Trelagliptin.[19] They are also investigated for their potential in treating a wide array of cancers, including colon, liver, and lung cancer.[20]
-
Agrochemicals: Similar to pharmaceuticals, the enhanced metabolic stability and bioavailability imparted by fluorination are highly desirable in the design of modern pesticides and herbicides.[1]
-
Materials Science: Fluorinated benzonitriles are used in the synthesis of advanced materials. Their unique electronic properties and thermal stability make them suitable for applications in liquid crystals and as emitters in Organic Light-Emitting Diodes (OLEDs).[1][19]
Conclusion and Future Outlook
Fluorinated benzonitriles are a premier example of rational molecular design, where the strategic combination of two distinct functional groups yields a scaffold with exceptional utility. The ability to fine-tune metabolic stability, bioavailability, and target binding through fluorination, coupled with the synthetic versatility and pharmacophoric potential of the nitrile group, ensures their continued prominence in drug discovery and materials science.[1][8] Future research will likely focus on developing even more efficient, sustainable, and regioselective catalytic methods for their synthesis, particularly those involving C-H activation, further expanding the accessibility and application of these powerful chemical building blocks.
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Title: C−H vs C−C Bond Activation of Acetonitrile and Benzonitrile via Oxidative Addition: Rhodium vs Nickel and Cp* vs Tp′ (Tp′ = Hydrotris(3,5-dimethylpyrazol-1-yl)borate, Cp* = η5-Pentamethylcyclopentadienyl) | Journal of the American Chemical Society Source: ACS Publications URL: [Link]
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An In-depth Technical Guide on the Reactivity of the Ethynyl Group in 3-Ethynyl-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethynyl-5-fluorobenzonitrile stands as a cornerstone building block in contemporary organic synthesis, finding extensive application in medicinal chemistry and materials science. Its synthetic versatility is primarily attributed to the multifaceted reactivity of the terminal ethynyl group, which is significantly modulated by the electronic influence of the fluoro and cyano substituents on the aromatic scaffold. This guide provides a comprehensive technical overview of the key chemical transformations involving the ethynyl moiety of this valuable compound. We will delve into the mechanistic underpinnings and provide practical, field-tested protocols for critical reactions including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and hydration reactions. This document aims to be an essential resource for chemists seeking to harness the full synthetic potential of 3-Ethynyl-5-fluorobenzonitrile in their research and development endeavors.
The Strategic Importance of 3-Ethynyl-5-fluorobenzonitrile in Modern Synthesis
The unique trifecta of a terminal alkyne, a fluorine atom, and a nitrile group makes 3-Ethynyl-5-fluorobenzonitrile a highly sought-after molecule in the design of novel therapeutics and advanced materials. The ethynyl group acts as a versatile anchor for a wide array of chemical modifications, enabling the construction of complex molecular architectures. The strategic incorporation of a fluorine atom can confer desirable pharmacological properties, such as enhanced metabolic stability and improved target binding affinity. The nitrile group, a well-established pharmacophore, can participate in crucial intermolecular interactions and also serve as a synthetic precursor to other important functional groups. This convergence of functionalities positions 3-Ethynyl-5-fluorobenzonitrile as a privileged scaffold for innovation.
Electronic Landscape: The Influence of Fluoro and Cyano Groups on Ethynyl Reactivity
The chemical behavior of the ethynyl group in 3-Ethynyl-5-fluorobenzonitrile is intricately linked to the electronic effects exerted by the meta-positioned fluorine and nitrile substituents. Both groups are strongly electron-withdrawing, leading to a decrease in electron density on the aromatic ring and, consequently, on the alkyne. This electronic perturbation has several key implications for its reactivity:
-
Enhanced Acidity of the Terminal Proton: The inductive and mesomeric electron withdrawal by the substituents increases the polarization of the terminal C-H bond of the alkyne, rendering the proton more acidic. This facilitates its abstraction by a base, a crucial initiation step in reactions like the Sonogashira coupling.
-
Activation towards Nucleophilic Attack: The electron-deficient nature of the alkyne makes it more susceptible to attack by nucleophiles. The rate of reaction often correlates with the electron-withdrawing ability of the group conjugated to the alkyne.[1]
-
Regiochemical Control: The electronic bias imposed by the substituents can influence the regioselectivity of addition reactions across the triple bond.
Figure 1. A diagram illustrating the electron-withdrawing effects of the fluoro and nitrile groups on the ethynyl moiety of 3-Ethynyl-5-fluorobenzonitrile.
Key Synthetic Transformations
Sonogashira Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3][4] This reaction provides a direct and efficient route to construct aryl-alkyne linkages, enabling the facile diversification of the 3-Ethynyl-5-fluorobenzonitrile core.
Mechanism: The catalytic cycle typically involves a palladium(0) complex and a copper(I) co-catalyst. The reaction proceeds through oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 2. A schematic representation of the Sonogashira coupling catalytic cycle.
Experimental Protocol: Synthesis of 3-Fluoro-5-((4-methoxyphenyl)ethynyl)benzonitrile
Materials:
-
3-Ethynyl-5-fluorobenzonitrile
-
1-Iodo-4-methoxybenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon), add 3-Ethynyl-5-fluorobenzonitrile (1.0 eq), 1-iodo-4-methoxybenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF (0.2 M solution with respect to the aryl halide) and distilled Et₃N (3.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired product.
Representative Data:
| Entry | Aryl Halide | Pd Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ | Et₃N | DMF | 90 | 3 | 70-80 |
| 2 | 3-Ethynylpyridine | Pd(PPh₃)₄ | Et₃N | THF/DMA | 75 | 16 | ~73 |
| 3 | 5-Bromo-2'-deoxyuridine | K₂PdCl₄ | n-Bu₄NOH | EtOH/H₂O | 37 | - | High |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The Cu(I)-catalyzed azide-alkyne cycloaddition is the quintessential "click" reaction, renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[5][6] This reaction provides an exceptionally reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. The 1,2,3-triazole ring is highly stable and can act as a rigid linker between molecular fragments.[5]
Mechanism: The accepted mechanism involves the in situ formation of a copper(I) acetylide, which then undergoes a cycloaddition with an organic azide to furnish the triazole product.
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A Comprehensive Spectroscopic Guide to 3-Ethynyl-5-fluorobenzonitrile: Principles, Protocols, and Data Interpretation
Abstract: 3-Ethynyl-5-fluorobenzonitrile is a bespoke small molecule featuring a unique combination of nitrile, alkyne, and fluoro-substituted aromatic functionalities. This trifecta of chemical motifs makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of targeted therapeutics and molecular probes where precise structural confirmation is paramount.[1][2] This guide provides a detailed technical framework for the comprehensive spectroscopic characterization of 3-Ethynyl-5-fluorobenzonitrile. We present field-proven, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Beyond mere data presentation, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering predictive insights and interpretation strategies essential for researchers, chemists, and quality control professionals. The workflow described herein constitutes a self-validating system for unambiguous structural verification.
Molecular Structure and Spectroscopic Overview
The structural integrity of a compound is the bedrock of its function. For 3-Ethynyl-5-fluorobenzonitrile, each spectroscopic technique interrogates a different aspect of its molecular architecture, providing a complementary and holistic profile.
-
Mass Spectrometry (MS): Determines the exact molecular weight and offers clues to the structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (nitrile C≡N, terminal alkyne C≡C-H, and aromatic ring) by identifying their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive connectivity map (the "scaffold") of the molecule, detailing the chemical environment of each hydrogen, carbon, and fluorine atom.
The following sections will detail the principles, protocols, and expected data for each of these essential techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Ethynyl-5-fluorobenzonitrile, a multi-nuclear approach is essential.
Experimental Protocol: NMR Data Acquisition
A robust and standardized protocol ensures data reproducibility and quality. The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[3]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity 3-Ethynyl-5-fluorobenzonitrile.[4]
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector coils (typically ~4 cm).[5]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a standard pulse program, typically using 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) with a sufficient number of scans (typically 1024 or more) and a relaxation delay (d1) of 2 seconds to ensure quantitative accuracy for all carbon environments.
-
¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR data. As ¹⁹F is a high-abundance, high-sensitivity nucleus, fewer scans are typically required compared to ¹³C NMR.
Predicted ¹H NMR Data and Interpretation
The proton NMR spectrum will provide information on the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region, in particular, offers a unique fingerprint based on the substitution pattern.
Rationale for Predictions: The three aromatic protons are in unique chemical environments due to the meta-substitution pattern. All three substituents (-CN, -F, -C≡CH) are electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield from benzene (7.36 ppm). The terminal alkyne proton is characteristically found around 3 ppm due to the magnetic anisotropy of the triple bond.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.85 | t (triplet) | J(H,F) ≈ J(H,H) ≈ 2.0-3.0 | H-4 |
| ~ 7.78 | dt (doublet of triplets) | J(H,F) ≈ 8.0-9.0, J(H,H) ≈ 2.5 | H-6 |
| ~ 7.65 | ddd (doublet of doublets of doublets) | J(H,F) ≈ 5.0-6.0, J(H,H) ≈ 2.5, 1.0 | H-2 |
| ~ 3.20 | s (singlet) | - | C≡C-H |
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring substituents.
Rationale for Predictions: The carbon directly attached to the fluorine atom (C-5) will appear as a large doublet due to one-bond C-F coupling and will be significantly downfield. The nitrile carbon is typically found around 115-120 ppm. The two alkyne carbons have distinct chemical shifts, with the terminal carbon being more shielded (upfield).
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted δ (ppm) | Coupling (JCF, Hz) | Assignment |
| ~ 163.0 | d, ¹JCF ≈ 250 | C-5 |
| ~ 138.5 | d, ³JCF ≈ 3.5 | C-6 |
| ~ 130.0 | d, ³JCF ≈ 8.5 | C-2 |
| ~ 122.0 | d, ²JCF ≈ 22 | C-4 |
| ~ 116.5 | s | C ≡N |
| ~ 114.0 | d, ²JCF ≈ 21 | C-1 |
| ~ 113.5 | d, ⁴JCF ≈ 3.0 | C-3 |
| ~ 82.0 | s | -C ≡CH |
| ~ 80.5 | s | -C≡C H |
Predicted ¹⁹F NMR Data and Interpretation
¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of fluorine atoms.
Rationale for Predictions: For a fluoro-substituted benzene ring, the ¹⁹F chemical shift is expected in the range of -100 to -120 ppm relative to CFCl₃. The signal will be split by the two ortho protons (H-4, H-6) and the one meta proton (H-2), likely resulting in a complex multiplet, often appearing as a doublet of doublets of doublets or a triplet of doublets if coupling constants are similar. The presence of a signal in this region provides unequivocal evidence of the fluorine atom's incorporation into the aromatic ring.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable, rapid technique for the qualitative identification of key functional groups.
Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it ideal for high-throughput analysis.[7][8]
Step-by-Step Methodology:
-
Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of ambient air (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 3-Ethynyl-5-fluorobenzonitrile powder onto the diamond or germanium crystal of the ATR accessory.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface with a soft swab lightly moistened with a suitable solvent (e.g., isopropanol or acetone).
Data Interpretation
The IR spectrum is interpreted by assigning absorption bands to the vibrational modes of specific functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Reference |
| ~ 3300 | Sharp, Medium | ≡C-H Stretch | Characteristic for terminal alkynes. |
| ~ 2230 | Sharp, Strong | C≡N Stretch | Aromatic nitriles absorb in the 2240-2220 cm⁻¹ range due to conjugation. |
| ~ 2115 | Sharp, Weak | C≡C Stretch | The terminal alkyne stretch is typically weak and sharp. |
| ~ 1600, 1580, 1480 | Medium-Weak | C=C Aromatic Ring Stretch | Multiple bands are characteristic of the aromatic skeleton. |
| ~ 1250 | Strong | C-F Stretch | Aromatic C-F bonds produce a strong absorption in the fingerprint region. |
| ~ 900-690 | Medium-Strong | C-H Out-of-Plane Bending | The pattern of these bands is diagnostic of the aromatic substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula (with high resolution MS), serving as the ultimate confirmation of the compound's identity.
Experimental Protocol: GC-MS with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable small molecules like 3-Ethynyl-5-fluorobenzonitrile. Electron Ionization (EI) is a standard, high-energy technique that provides reproducible fragmentation patterns.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[9]
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~280°C to ensure elution of the compound.
-
Ionization: As the compound elutes from the GC column, it enters the MS source where it is bombarded with 70 eV electrons (standard EI).
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
Data Interpretation
The mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.
-
Molecular Ion (M⁺): The molecular formula C₉H₄FN gives a monoisotopic mass of 145.03 Da . The highest m/z peak in the spectrum (barring isotopic contributions) should correspond to this value, confirming the molecular weight.
-
Fragmentation Pattern: The stable aromatic ring will form the core of many fragments. Expected fragmentation pathways include:
-
Loss of HCN (m/z 27): A common fragmentation for benzonitriles, leading to a fragment at m/z 118.
-
Loss of H• (m/z 1): From the terminal alkyne, giving a strong M-1 peak at m/z 144.
-
Loss of C₂H₂ (acetylene, m/z 26): Resulting in a fragment at m/z 119.
-
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. True structural elucidation comes from the synergistic integration of all data, creating a self-validating system where each piece of evidence supports the others.
Caption: Integrated workflow for the unambiguous structural confirmation of 3-Ethynyl-5-fluorobenzonitrile.
Conclusion
The comprehensive spectroscopic analysis of 3-Ethynyl-5-fluorobenzonitrile requires a multi-faceted approach. By systematically applying NMR (¹H, ¹³C, ¹⁹F), FTIR, and MS, researchers can build an unassailable body of evidence to confirm the molecule's identity and purity. The protocols and predictive data outlined in this guide serve as a robust framework for scientists in drug discovery and materials science, ensuring the integrity of their chemical matter and the reliability of their subsequent research.
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Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2024). Prensip Journals. Available at: [Link]
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[18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. (2006). National Center for Biotechnology Information. Available at: [Link]
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[18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. (2006). National Center for Biotechnology Information. Available at: [Link]
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Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). N-15 NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. Available at: [Link]
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ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Bruker. Available at: [Link]
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3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026). Journal of Scientific Research. Available at: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Ethynyl-5-fluorobenzonitrile
Introduction: The Promise and Prudence of a Key Building Block
3-Ethynyl-5-fluorobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique trifecta of reactive moieties—a terminal alkyne, a nitrile group, and a fluorine substituent—positions it as a versatile building block in the synthesis of complex molecular architectures. The terminal alkyne is amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the facile introduction of diverse functionalities.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The fluorine atom can modulate the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which is of particular interest in drug design.[3]
While the synthetic utility of 3-Ethynyl-5-fluorobenzonitrile is clear, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides a comprehensive overview of the safety and handling considerations for 3-Ethynyl-5-fluorobenzonitrile, drawing upon data from structurally related compounds to offer a conservative and proactive approach to risk mitigation.
Hazard Identification and Risk Assessment: A Multifaceted Profile
Toxicological Profile: The Benzonitrile Core
The primary toxicological concern associated with 3-Ethynyl-5-fluorobenzonitrile stems from its benzonitrile core. Benzonitriles as a class of compounds are known to be toxic.[4] While benzonitrile itself is not metabolized to cyanide in vivo, many substituted nitriles can be.[4] Therefore, it is prudent to treat 3-Ethynyl-5-fluorobenzonitrile as a compound with the potential for significant toxicity via ingestion, inhalation, and dermal absorption.
Based on data for related fluorinated benzonitriles, the following GHS hazard classifications should be anticipated for 3-Ethynyl-5-fluorobenzonitrile:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[5][6]
-
Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[5][6]
-
Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[5][6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[7][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][8]
Physicochemical Hazards: The Terminal Alkyne Moiety
The terminal alkyne group introduces specific physicochemical hazards. Terminal alkynes are known to be more acidic than other hydrocarbons and can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[9] While the risk is generally higher for simpler alkynes, the potential for acetylide formation should not be disregarded, especially in the presence of incompatible materials or under specific reaction conditions.
The ethynyl group also contributes to the molecule's reactivity and potential for unforeseen side reactions if not handled with care.
Prudent Practices for Safe Handling and Storage
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of 3-Ethynyl-5-fluorobenzonitrile.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of 3-Ethynyl-5-fluorobenzonitrile, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[10][11] The fume hood provides a physical barrier and ensures that any vapors or dusts are exhausted away from the user.
-
Containment: For procedures with a higher risk of aerosol generation, the use of a glove box or other closed-system transfer methods should be considered.[7]
Personal Protective Equipment (PPE): Essential Individual Protection
A comprehensive PPE ensemble is mandatory when working with 3-Ethynyl-5-fluorobenzonitrile.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[12] | Provides a barrier against dermal absorption. Gloves should be inspected before use and changed frequently, especially after direct contact.[13] |
| Eye Protection | Chemical safety goggles and a face shield.[12] | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a ventilation failure.[12][13] | Provides protection against inhalation of harmful vapors. |
Storage and Segregation: Maintaining Chemical Stability
Proper storage is crucial to prevent degradation and the formation of hazardous byproducts.
-
Container: Store in a tightly sealed, clearly labeled container.[7][13]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][14]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and heavy metal salts to prevent vigorous reactions and the formation of explosive acetylides.[7]
Experimental Protocols: A Step-by-Step Approach to Safety
The following protocols outline the safe execution of common laboratory procedures involving 3-Ethynyl-5-fluorobenzonitrile.
Weighing and Transferring
Caption: Workflow for weighing and transferring 3-Ethynyl-5-fluorobenzonitrile.
In-Reaction Handling
-
Inert Atmosphere: Reactions involving the terminal alkyne, especially those utilizing metal catalysts, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential hazards associated with oxygen.
-
Temperature Control: Maintain strict control over reaction temperatures. Exothermic reactions should be cooled appropriately to prevent runaways.
-
Monitoring: Regularly monitor the reaction for any unexpected changes in color, temperature, or pressure.
Emergency Procedures: Preparedness and Response
Prompt and correct action in the event of an emergency can significantly mitigate harm.
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A Senior Application Scientist's Guide to 3-Ethynyl-5-fluorobenzonitrile: Procurement, Handling, and Application in Modern Drug Discovery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Ethynyl-5-fluorobenzonitrile, a critical building block in medicinal chemistry. We will delve into the strategic sourcing of this compound, best practices for its handling and storage, and its applications in the synthesis of novel therapeutics and diagnostic agents. This document is designed to bridge the gap between theoretical knowledge and practical laboratory application, ensuring both safety and experimental success.
Introduction to 3-Ethynyl-5-fluorobenzonitrile: A Versatile Building Block
3-Ethynyl-5-fluorobenzonitrile (CAS No. 872122-56-0) is a substituted aromatic compound featuring three key functional groups: a terminal alkyne, a nitrile, and a fluorine atom. This unique combination makes it a highly valuable reagent in organic synthesis, particularly for the construction of complex heterocyclic systems and as a precursor for radiolabeled compounds used in Positron Emission Tomography (PET) imaging. The ethynyl group serves as a handle for various coupling reactions, most notably the Sonogashira coupling, while the nitrile and fluorine moieties can be further functionalized or used to modulate the physicochemical properties of the target molecule, such as metabolic stability and receptor binding affinity.
The Supplier Landscape: Sourcing High-Quality 3-Ethynyl-5-fluorobenzonitrile
The successful outcome of any synthetic endeavor begins with high-quality starting materials. The procurement of 3-Ethynyl-5-fluorobenzonitrile requires careful consideration of supplier reputation, purity specifications, and available documentation. Below is a comparative table of notable suppliers.
| Supplier | Purity/Specification | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | 95% | Certificate of Analysis (COA), MSDS | A well-established supplier with a strong reputation for quality control. |
| ChemScene | ≥95% | HPLC, 1H NMR, MS, COA | Provides detailed analytical data for their products. |
| BLD Pharm | Custom Purity | COA, MSDS | Offers various purity grades and bulk quantities. |
| Allfluoro Pharmaceutical | Custom Purity | COA, MSDS | Specializes in fluorinated compounds. |
| J & W Pharmlab LLC | 95% | COA, Certificate of Origin, MSDS | US-based supplier. |
Expert Insight: When selecting a supplier, always request a lot-specific Certificate of Analysis (COA) to verify the purity and identity of the compound. For applications in drug discovery, a purity of ≥95% is generally recommended to avoid the interference of impurities in biological assays.
Procurement and Quality Control: A Step-by-Step Workflow
The procurement of specialized chemicals like 3-Ethynyl-5-fluorobenzonitrile should follow a systematic process to ensure both quality and safety.
Caption: A typical workflow for the procurement of critical chemical reagents.
Safety and Handling: A Self-Validating System for Laboratory Safety
3-Ethynyl-5-fluorobenzonitrile is a chemical that requires careful handling to minimize risk to laboratory personnel. The following information is synthesized from multiple safety data sheets (SDS) and represents best practices for its use.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or with large quantities.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[1]
Applications in Research and Drug Development
3-Ethynyl-5-fluorobenzonitrile is a valuable precursor for a variety of molecules with therapeutic and diagnostic potential. Its primary utility lies in its ability to participate in carbon-carbon bond-forming reactions, allowing for the introduction of the fluorobenzonitrile moiety into larger molecular scaffolds.
One of the most significant applications is in the synthesis of PET imaging agents. The ethynyl group can be coupled with a radiolabeled precursor, and the resulting molecule can be used to visualize and quantify biological processes in vivo. For example, derivatives of this compound have been used to develop ligands for the metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders.[2][3]
Furthermore, the fluorobenzonitrile scaffold is present in a number of experimental drugs. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be converted to other functional groups. Its derivatives have been explored as anticancer agents and for other therapeutic indications.[4][5]
Experimental Protocol: Sonogashira Coupling of 3-Ethynyl-5-fluorobenzonitrile with an Aryl Halide
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][6] This reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of 3-Ethynyl-5-fluorobenzonitrile.
Objective: To synthesize a diarylacetylene derivative via a Sonogashira coupling reaction.
Materials:
-
3-Ethynyl-5-fluorobenzonitrile
-
Aryl iodide or bromide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-Ethynyl-5-fluorobenzonitrile (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired coupled product.
Caption: A simplified workflow for the Sonogashira coupling reaction.
Conclusion
3-Ethynyl-5-fluorobenzonitrile is a powerful and versatile building block for the synthesis of novel compounds in drug discovery and diagnostics. Its successful and safe use hinges on a thorough understanding of its properties, a strategic approach to procurement, and meticulous adherence to safety protocols. This guide has provided a framework for researchers to confidently source, handle, and apply this valuable reagent in their synthetic endeavors.
References
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PubChem. 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. [Link]
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PubChem. 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. [Link]
-
PubChem. 3-Bromo-5-fluorobenzonitrile. [Link]
-
National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
- Mustafa, Y. F. (2022). Mutual Prodrug of 5-Ethynyluracil and 5-Fluorouracil: Synthesis and Pharmacokinetic Profile.
- Roser, J., et al. (2009). Synthesis and in vitro activities of new anticancer duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) via a phosphodiester bonding. Journal of Medicinal Chemistry, 52(20), 6435-6446.
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Allfluoro Pharmaceutical Co., Ltd. 3-Ethynyl-5-fluorobenzonitrile. [Link]
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- 2. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | C14H7FN2 | CID 46208249 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Whitepaper: 3-Ethynyl-5-fluorobenzonitrile as a Pivotal Scaffold in mGluR5 Radiotracer Design and Fragment-Based Discovery
[1]
Executive Summary & Structural Logic
3-Ethynyl-5-fluorobenzonitrile (CAS: 1345511-20-1) is a high-value intermediate scaffold primarily utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Its structural architecture offers a unique "trifecta" of medicinal chemistry functionalities:
-
The Nitrile (-CN): Acts as a hydrogen bond acceptor and metabolic "anchor," often mimicking carbonyls but with improved metabolic stability.[1]
-
The Fluorine (-F): Positioned meta to the nitrile, it modulates pKa and lipophilicity (LogP) while blocking metabolic oxidation at the vulnerable phenyl ring position.[1]
-
The Ethynyl (-C≡CH): A rigid linker and a "clickable" handle.[1] It serves as the critical attachment point for heteroaryl groups (pyridines, thiazoles) via Sonogashira coupling to generate high-affinity CNS ligands.
This guide details its application as the core precursor for gold-standard PET radiotracers (like [
Primary Application: Synthesis of mGluR5 Antagonists (PET Tracers)[1]
The most authoritative application of this scaffold is in the synthesis of F-PEB (3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile) and F-MTEB , which are critical tools for imaging neuropsychiatric disorders (addiction, anxiety, Fragile X).[1]
The Pharmacophore Assembly Strategy
The 3-ethynyl-5-fluorobenzonitrile moiety mimics the "MPEP/MTEP" class of allosteric modulators.[1] The ethynyl group provides the necessary rigid spacing to fit the narrow allosteric pocket of the mGluR5 transmembrane domain.
Figure 1: The convergent synthesis workflow utilizing 3-ethynyl-5-fluorobenzonitrile to generate CNS-active ligands.
Experimental Protocol: Sonogashira Coupling
Objective: Coupling 3-ethynyl-5-fluorobenzonitrile with 3-bromopyridine to synthesize the F-PEB reference standard.
Reagents:
-
3-Ethynyl-5-fluorobenzonitrile (1.0 equiv)[1]
-
3-Bromopyridine (1.1 equiv)[1]
-
Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)[1]
-
Copper(I) iodide (2 mol%)[1]
-
Triethylamine (TEA) / THF (1:1 v/v)[1]
Step-by-Step Methodology:
-
Degassing: In a flame-dried Schlenk flask, dissolve 3-bromopyridine and 3-ethynyl-5-fluorobenzonitrile in anhydrous THF/TEA. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling of the alkyne).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of argon. The solution should turn dark yellow/brown.
-
Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alkyne spot (higher Rf) should disappear.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via
H NMR (look for the disappearance of the terminal alkyne proton ~3.5 ppm and appearance of pyridine aromatic signals).
Secondary Application: Fragment-Based Drug Discovery (FBDD)[1]
Beyond mGluR5, this molecule serves as an ideal "scout fragment" in chemoproteomics due to its low molecular weight (<200 Da) and the presence of a latent reactive group (alkyne).
Click Chemistry Profiling (ABPP)
The terminal alkyne allows this fragment to be screened against cysteine proteases or kinases. If the fragment binds (via the nitrile/fluoro-phenyl motif), the alkyne remains available for a post-incubation "click" reaction with an Azide-Fluorophore.
Data Summary: Physicochemical Properties for FBDD
| Property | Value | Significance in Drug Design |
| Molecular Weight | 145.13 g/mol | Ideal for "Fragment" libraries (Rule of 3).[1] |
| cLogP | ~2.1 | High lipophilicity ensures CNS penetration.[1] |
| TPSA | 23.79 Ų | Excellent membrane permeability. |
| H-Bond Acceptors | 1 (Nitrile) | Specific interaction point for serine/threonine residues.[1] |
| Rotatable Bonds | 0 | Rigid structure minimizes entropy penalty upon binding.[1] |
ABPP Workflow Diagram
Figure 2: Activity-Based Protein Profiling workflow using the alkyne handle for target identification.
Radiochemistry Implications ( F Labeling)
For researchers developing new PET tracers, this scaffold presents a strategic starting point.
-
Isotopic Exchange: The presence of the fluorine at the 5-position allows for potential
F- F isotopic exchange, although this is generally low-yield for non-activated aromatics.[1] -
Precursor Design: The standard route to the radioactive version ([18F]F-PEB) involves using the nitro-precursor (3-ethynyl-5-nitrobenzonitrile) or the trimethylammonium precursor .[1]
-
Strategic Insight: 3-Ethynyl-5-fluorobenzonitrile is used as the "Cold Standard" (non-radioactive reference) to validate the retention time of the radiolabeled product during HPLC purification.[1]
-
References
-
Hamill, T. G., et al. (2005).[1][2] Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers.[2]Synapse , 56(4), 205–216.[1][2]
-
Patel, S., et al. (2005).[1][2] Screening cascade and development of potential Positron Emission Tomography radiotracers for mGluR5: in vitro and in vivo characterization.[2]Molecular Imaging and Biology , 7(4), 314–323.[1][2]
-
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 11534306, [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile.[2][1][2]
-
Kolb, H. C., & Sharpless, K. B. (2003).[1] The growing impact of click chemistry on drug discovery.Drug Discovery Today , 8(24), 1128-1137. (Context for Alkyne-Azide applications).
Sources
- 1. 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile | C13H6BrFN2S | CID 16737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Table, [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile]. - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ascendancy of 3-Ethynyl-5-fluorobenzonitrile Derivatives: A Technical Guide for Drug Discovery and Beyond
Foreword: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the 3-ethynyl-5-fluorobenzonitrile core has emerged as a privileged scaffold. Its unique electronic properties, synthetic versatility, and ability to engage in specific, high-affinity interactions with biological targets have propelled its derivatives to the forefront of innovative research. This guide provides an in-depth technical exploration of 3-ethynyl-5-fluorobenzonitrile derivatives and their analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, characterization, and application of this remarkable class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to unlock the full potential of this versatile chemical entity.
I. The Strategic Importance of the 3-Ethynyl-5-fluorobenzonitrile Core
The confluence of three key functional groups—the nitrile, the ethynyl, and the fluorine—on a central benzene ring bestows upon the 3-ethynyl-5-fluorobenzonitrile scaffold a unique and powerful set of chemical and physical properties.
-
The Nitrile Group: A versatile functional handle, the nitrile can act as a hydrogen bond acceptor, a precursor to other functional groups (e.g., amines, carboxylic acids), and a key pharmacophoric element in its own right. Its linear geometry and electronic nature can significantly influence molecular conformation and interactions.
-
The Ethynyl Group: This rigid, linear linker provides a spatially defined vector for extending the molecule to probe protein binding pockets. It is a cornerstone of Sonogashira coupling reactions, enabling the facile introduction of a wide array of substituents. Furthermore, the alkyne can participate in various chemical transformations, including cycloadditions and metal-catalyzed reactions.
-
The Fluorine Atom: The strategic placement of a fluorine atom at the 5-position imparts profound effects on the molecule's properties. As a highly electronegative and small atom, fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and influence binding affinity through specific fluorine-protein interactions.[1]
This strategic combination of functionalities makes 3-ethynyl-5-fluorobenzonitrile and its derivatives highly sought-after building blocks in the design of novel therapeutics and advanced materials.
II. Synthesis and Derivatization: Mastering the Core Architecture
The construction of 3-ethynyl-5-fluorobenzonitrile derivatives and their analogs primarily relies on robust and versatile cross-coupling methodologies, with the Sonogashira coupling being the preeminent strategy.
A. The Sonogashira Coupling: A Gateway to Diversity
The palladium- and copper-co-catalyzed Sonogashira coupling reaction is the most efficient and widely employed method for the synthesis of 3-ethynyl-5-fluorobenzonitrile derivatives.[2][3][4][5] This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl halide, offering a direct and modular approach to a vast array of analogs.
A typical starting material is 3-bromo-5-fluorobenzonitrile, which can be coupled with a diverse range of terminal alkynes to introduce various substituents at the 3-position. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Caption: Generalized workflow for the synthesis of 3-Ethynyl-5-fluorobenzonitrile derivatives via Sonogashira coupling.
This protocol describes the synthesis of a key precursor for the PET radioligand [¹⁸F]SP203, a potent mGluR5 antagonist.[6]
Materials:
-
3-Bromo-5-fluorobenzonitrile
-
2-(Bromomethyl)-4-ethynylthiazole (or a suitable precursor)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in a mixture of THF and Et₃N (typically a 2:1 ratio), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the terminal alkyne, 2-(bromomethyl)-4-ethynylthiazole (1.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-{2-[2-(bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile.
B. Alternative Synthetic Strategies
While Sonogashira coupling is the workhorse, other synthetic methodologies can be employed to access diverse analogs. These include, but are not limited to:
-
Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up new avenues for derivatization.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles under specific conditions, allowing for the introduction of different substituents at the 5-position.
-
Functionalization of the Ethynyl Group: The terminal alkyne can undergo various reactions, such as the Click reaction (cycloaddition with azides) to form triazoles, providing another point of diversification.
III. Characterization and Structural Elucidation
Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized derivatives. A combination of spectroscopic and analytical techniques is essential.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of 3-ethynyl-5-fluorobenzonitrile derivatives.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic protons of the benzonitrile ring will exhibit characteristic splitting patterns influenced by the fluorine and ethynyl substituents.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the nitrile and alkyne carbons are particularly diagnostic.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and is a powerful tool for confirming the presence and purity of fluorinated compounds.[7][8]
Reference NMR Data for Related Fluorobenzonitriles:
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3-Fluorobenzonitrile | CDCl₃ | 7.35-7.54 (m, 4H) | 112.9, 114.3, 120.2, 121.2, 128.9, 136.4, 154.4, 158.9 |
| 3,5-Difluorobenzonitrile | CDCl₃ | 7.28-7.34 (m, 3H) | Not readily available |
Note: The provided data is for closely related compounds and should be used as a reference. Specific shifts for 3-ethynyl-5-fluorobenzonitrile derivatives will vary depending on the substituents.[9][10][11][12]
B. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of ethynylbenzonitriles often involves cleavage of the C-C bond of the alkyne and fragmentation of the substituents.[13][14]
C. X-ray Crystallography
For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural confirmation.
IV. Applications in Drug Discovery: Targeting Key Biological Pathways
The unique structural features of 3-ethynyl-5-fluorobenzonitrile derivatives make them highly effective modulators of various biological targets, with significant therapeutic potential in neuroscience and oncology.
A. Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators
A significant body of research has focused on the development of 3-ethynyl-5-fluorobenzonitrile derivatives as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[13] mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and addiction.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of 3-ethynyl-5-fluorobenzonitrile-based NAMs.[15][16][17]
Systematic modification of the 3-ethynyl-5-fluorobenzonitrile scaffold has revealed key structural features that govern potency and selectivity for mGluR5.
-
Substituents on the Ethynyl Group: The nature of the group attached to the alkyne is a primary determinant of activity. Heterocyclic rings, such as pyridine and thiazole, have been shown to be particularly effective, likely due to their ability to form specific hydrogen bonds and other interactions within the allosteric binding pocket of mGluR5.
-
Substitution on the Benzonitrile Ring: While the 3-ethynyl and 5-fluoro substitution pattern is well-established, modifications at other positions can fine-tune the pharmacological profile.
-
Physicochemical Properties: Properties such as lipophilicity (LogP) and polar surface area (PSA) play a crucial role in determining the pharmacokinetic properties of these compounds, including their ability to cross the blood-brain barrier.
Table of mGluR5 Antagonist Activity:
| Compound | R Group (at ethynyl) | IC₅₀ (nM) | Reference |
| FPEB | Pyridin-2-yl | 0.66 | [18] |
| MTEP Analog | 2-Methyl-1,3-thiazol-4-yl | 1.45 | [19] |
| Fenobam Analog | 1-Methyl-4-oxo-1,4,5,6-tetrahydropyrimidin-2-yl | 50 | [9] |
This assay is a common method for evaluating the antagonist activity of compounds at Gq-coupled receptors like mGluR5.[18][20][21][22][23]
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Fluo-4 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Glutamate (agonist)
-
Test compounds (3-ethynyl-5-fluorobenzonitrile derivatives)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the microplate reader. Initiate fluorescence reading and then add a submaximal concentration (EC₈₀) of glutamate to all wells.
-
Data Analysis: The increase in intracellular calcium upon glutamate stimulation is measured as an increase in fluorescence intensity. The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced fluorescence signal. IC₅₀ values are calculated from the concentration-response curves.
B. Kinase Inhibitors
The 3-ethynyl-5-fluorobenzonitrile scaffold has also shown promise in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ethynylbenzonitrile moiety can serve as a hinge-binding motif, a common feature of many kinase inhibitors.
Many kinase inhibitors derived from this scaffold are likely to be non-competitive, binding to an allosteric site on the kinase rather than the highly conserved ATP-binding pocket.[19][][25][26][27] This can lead to greater selectivity and a reduced likelihood of off-target effects.
Caption: Mechanism of non-competitive kinase inhibition by an allosteric modulator.
A variety of assay formats are available to assess kinase inhibition, including radiometric, fluorescence-based, and luminescence-based methods.[1][7][28][29] The following is a general protocol for a luminescence-based ADP-Glo™ Kinase Assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (3-ethynyl-5-fluorobenzonitrile derivatives)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque microplates
Procedure:
-
Kinase Reaction: In the wells of a microplate, combine the kinase, its substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: The amount of ADP produced is directly proportional to the kinase activity. The inhibitory effect of the test compounds is determined by the reduction in the luminescent signal. IC₅₀ values are calculated from the concentration-response curves.
V. Future Directions and Perspectives
The 3-ethynyl-5-fluorobenzonitrile scaffold is poised to continue its impactful journey in both medicinal chemistry and materials science. Future research will likely focus on:
-
Expansion of the Target Space: Exploring the activity of these derivatives against a broader range of biological targets, including other GPCRs, enzymes, and ion channels.
-
Development of Covalent Inhibitors: The ethynyl group can be functionalized to act as a warhead for targeted covalent inhibition, offering the potential for enhanced potency and duration of action.
-
Application in Chemical Biology: The development of photoaffinity probes and other chemical biology tools based on this scaffold will enable the identification of novel biological targets and the elucidation of complex biological pathways.
-
Materials Science Applications: The unique electronic and photophysical properties of these compounds can be harnessed for the development of novel organic electronic materials, sensors, and fluorescent probes.
References
- Pisetsky, W., & Müller, T. J. J. (2024). Polyacetylenes with (hetero)aryl-, styryl-, and amino-phenothiazinyl sidechains: synthesis and photophysics. Source not available.
-
Sánchez-Sanz, G., & Barral, K. (2022). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
-
Barral, K., et al. (2022). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
-
Reddy, T. J., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society. [Link]
-
Hsiao, H.-S., et al. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. [Link]
-
Reddy, R. T., et al. (2010). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Physiology, Noncompetitive Inhibitor. StatPearls. [Link]
-
Kumar, P., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Gzielo, K., et al. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. MDPI. [Link]
-
Wikipedia. (n.d.). Non-competitive inhibition. Wikipedia. [Link]
-
Kumar, V., et al. (2025). Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. PubMed Central. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
National Institutes of Health. (n.d.). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. National Institutes of Health. [Link]
-
Nikolova, S., et al. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Kim, J., et al. (2022). Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca 2+ -spikes and cell death in cultured rat hippocampal neurons. The Korean Journal of Physiology & Pharmacology. [Link]
-
Leal-Campanario, R., et al. (n.d.). Schematic representation of mGluR5 signaling in interneuron dendrites.... ResearchGate. [Link]
-
Leah4sci. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Savini, L., et al. (n.d.). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]
-
Oliveira, M. F., & Batisda, A. F. (2016). mGluR5, CB1 and neuroprotection. Oncotarget. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Kumar, V., et al. (2021). Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. MDPI. [Link]
-
Wikipedia. (n.d.). Metabotropic glutamate receptor 5. Wikipedia. [Link]
-
Expert Opinion on Therapeutic Patents. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. [Link]
-
Chouhan, K. K., et al. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Le-Corronc, H., et al. (n.d.). mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones. PubMed Central. [Link]
- Ballester-Rosado, C. J., et al. (n.d.).
-
UC Davis Chem Dept. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Rontani, J.-F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed. [Link]
-
National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. [Link]
Sources
- 1. promega.com [promega.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
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- 9. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR [m.chemicalbook.com]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
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- 28. reactionbiology.com [reactionbiology.com]
- 29. bmglabtech.com [bmglabtech.com]
Methodological & Application
using 3-Ethynyl-5-fluorobenzonitrile in click chemistry reactions
Application Note: High-Efficiency CuAAC Ligation of 3-Ethynyl-5-fluorobenzonitrile
Executive Summary & Molecule Profile
3-Ethynyl-5-fluorobenzonitrile represents a "privileged scaffold" in fragment-based drug discovery (FBDD) and chemical biology.[1] Unlike standard aliphatic alkynes, this molecule features an aryl core functionalized with two electron-withdrawing groups (EWGs): a nitrile (-CN) and a fluorine (-F) atom.[1]
Key Technical Insight: The presence of these EWGs at the meta positions relative to the alkyne significantly lowers the pKa of the terminal acetylenic proton.[1] In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this acidity accelerates the formation of the Copper(I)-acetylide intermediate , often the rate-determining step.[1] Consequently, this warhead exhibits superior kinetics compared to non-functionalized phenylacetylenes, making it ideal for low-concentration bioconjugation or rapid library synthesis.[1]
| Property | Value | Relevance to Protocol |
| Structure | Aryl Alkyne | Rigid linker; π-stacking potential.[1] |
| Electronic State | Electron-Deficient | Fast Reactivity: Facilitates Cu-acetylide formation.[1] |
| LogP | ~2.2 (Est.)[1][2][3] | Moderate lipophilicity; requires organic co-solvent (DMSO/tBuOH).[1] |
| Nitrile Handle | -CN @ C5 | Orthogonality: Raman/IR silent region probe (~2230 cm⁻¹); precursor for Pinner reaction.[1] |
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, emphasizing the accelerated entry point for 3-Ethynyl-5-fluorobenzonitrile.
Figure 1: Catalytic cycle of CuAAC.[1][4] The electron-deficient nature of the 3-Ethynyl-5-fluorobenzonitrile scaffold accelerates the initial deprotonation step (Green Node).[1]
Experimental Protocols
Protocol A: High-Throughput Library Synthesis (Organic/Mixed Solvent)
Best for: Synthesizing small molecule inhibitors or standards.[1]
Reagents:
-
Alkyne: 3-Ethynyl-5-fluorobenzonitrile (1.0 equiv).[1]
-
Azide: Desired coupling partner (1.1 equiv).[1]
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄[1]·5H₂O) (5 mol%).[1]
-
Reductant: Sodium Ascorbate (10 mol%).[1]
-
Solvent: t-Butanol : Water (1:[1]1) or DMSO : Water (9:[1]1) if solubility is poor.
Procedure:
-
Dissolution: Dissolve the Alkyne and Azide in the chosen solvent system in a screw-cap vial. The final concentration of Alkyne should be 0.1 M – 0.2 M.[1]
-
Catalyst Prep: Prepare a fresh 1 M stock solution of Sodium Ascorbate in water. Prepare a 0.5 M stock of CuSO₄ in water.
-
Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the Sodium Ascorbate. The solution may turn bright yellow/orange (characteristic of Cu(I)).[1]
-
Incubation: Stir vigorously at room temperature (25°C).
-
Note: Due to the activated alkyne, reaction times are typically 1–4 hours (standard alkynes often require 12–24h).[1]
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the alkyne peak (UV 254 nm) and mass shift corresponding to [M_alkyne + M_azide].[1]
-
Workup: Dilute with water/brine and extract with Ethyl Acetate. The triazole product is usually stable and can be purified via silica gel chromatography.
Protocol B: Bioconjugation / Live Cell Labeling
Best for: Attaching the fluorobenzonitrile probe to proteins or cell surfaces.[1]
Reagents:
-
Ligand (Critical): THPTA or BTTAA.[1] (Protects biomolecules from ROS and maintains Cu(I) oxidation state).[1]
-
Ratio: Cu : Ligand should be 1 : 5.
Procedure:
-
Premix Complex: Mix CuSO₄ (20 µM final) with THPTA (100 µM final) in water/PBS prior to addition.
-
Reaction Mix: Add the target protein/cell lysate (1 mg/mL) + Azide-tag (if biomolecule is the alkyne) or Alkyne-probe (50–100 µM).[1]
-
Start: Add the Cu-THPTA premix, followed by Sodium Ascorbate (500 µM final).
-
Time: Incubate for 30–60 minutes at room temperature.
-
Quench: Stop reaction with 1 mM EDTA (chelates copper) before downstream analysis (Western Blot/Proteomics).
Optimization & Troubleshooting Guide
The electron-deficient nature of this specific alkyne introduces unique risks, primarily Glaser Coupling (homocoupling of alkynes to form diynes) if oxygen is present.[1]
Figure 2: Decision tree for troubleshooting low yields with activated aryl alkynes.
Safety & Handling (E-E-A-T)
-
Toxicity: Benzonitrile derivatives can release cyanide upon metabolic breakdown or exposure to strong acids/oxidizers. Handle in a fume hood.
-
Skin Absorption: The fluorine substitution increases lipophilicity, enhancing skin permeability.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Explosive Hazard: While aryl alkynes are generally stable, low molecular weight organic azides (the coupling partner) can be explosive.[1] Ensure the ratio of (Carbon + Oxygen) / Nitrogen atoms in the azide is > 3.[1]
References
-
Rostovtsev, V. V., et al. (2002).[1][4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Hein, J. E., & Fokin, V. V. (2010).[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. (Establishes the kinetic acceleration by electron-deficient alkynes). Link
-
Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems." Nature Chemical Biology. (Foundational text for bioconjugation protocols). Link[1]
-
Hong, V., et al. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Source for THPTA ligand protocols). Link[1]
Sources
- 1. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-(6-Methylpyridin-2-yl)ethynyl)-5-fluorobenzonitrile | C15H9FN2 | CID 46208250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | C14H7FN2 | CID 46208249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
Application Note: 3-Ethynyl-5-fluorobenzonitrile as a Scaffold for mGluR5 PET Radioligands
[1][2]
Executive Summary
3-Ethynyl-5-fluorobenzonitrile (3-EFBN) is a privileged pharmacophore fragment used in the synthesis of high-affinity PET radioligands for mGluR5, including [18F]FPEB , [18F]SP203 , and [18F]F-MTEB . Its structural rigidity (conferred by the ethynyl linker) and specific substitution pattern (fluoro/cyano) are critical for binding to the mGluR5 allosteric pocket.
This guide outlines the use of 3-EFBN in two primary workflows:
-
Convergent Synthesis of Precursors: Specifically for [18F]SP203, where the fluorine-18 label is introduced via aliphatic nucleophilic substitution on a heteroaryl fragment.
-
Synthesis of Reference Standards: Generating "cold" (non-radioactive) FPEB and MTEB for identity confirmation during QC.
Technical Background & Mechanism
The mGluR5 radioligands share a common "diarylethyne" core. 3-EFBN serves as the stable "left-hand" aryl moiety. The choice of this precursor is dictated by the Sonogashira Cross-Coupling strategy, which allows for the modular attachment of various heteroaryl "right-hand" groups (pyridines, thiazoles) that carry the site for radiolabeling.
Key Chemical Advantages:
-
Orthogonal Reactivity: The terminal alkyne is highly reactive in Pd-catalyzed Sonogashira coupling but stable under standard nucleophilic fluorination conditions (unless specifically activated).
-
Metabolic Stability: The 3-fluoro and 5-cyano groups on the benzene ring block metabolic oxidation sites, improving the in vivo stability of the final tracer.
-
Versatility: It supports both Aliphatic Labeling (e.g., [18F]SP203) and Aromatic Labeling (e.g., [18F]FPEB analogs via convergent synthesis).
Experimental Protocols
Workflow A: Synthesis of [18F]SP203 Precursor
In the synthesis of [18F]SP203, the fluorine-18 label is introduced onto a thiazole methyl group. 3-EFBN is used to construct the labeling precursor by coupling it with a functionalized thiazole.
Step 1: Sonogashira Coupling
Objective: Couple 3-EFBN with 4-bromo-2-(hydroxymethyl)thiazole to create the alcohol intermediate.
-
Reagents:
-
3-Ethynyl-5-fluorobenzonitrile (1.0 equiv)
-
4-Bromo-2-(hydroxymethyl)thiazole (1.1 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et3N) / THF (1:1 v/v)
-
-
Protocol:
-
Degas the Et3N/THF solvent mixture with Argon for 15 minutes.
-
Add the halide and alkyne (3-EFBN) to a flame-dried reaction vial.
-
Add catalysts (Pd, Cu) under an inert atmosphere.
-
Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (SiO2).
-
Yield Target: >75%.
-
Step 2: Activation (Bromination/Tosylation)
Objective: Convert the hydroxyl group to a leaving group (Bromide or Tosylate) for [18F] substitution.
-
Reagents: CBr4, PPh3, DCM (0°C to RT).
-
Product: 3-((2-(bromomethyl)thiazol-4-yl)ethynyl)-5-fluorobenzonitrile (SP203 Precursor).[1]
Step 3: Radiosynthesis of [18F]SP203
Objective: Nucleophilic [18F]fluorination.[2]
-
Protocol:
-
Trapping: Trap [18F]fluoride on a QMA carbonate cartridge.
-
Elution: Elute with K2.2.2/K2CO3 solution into the reaction vessel.
-
Drying: Azeotropic drying with acetonitrile (x3) at 95°C.
-
Labeling: Add SP203 Precursor (2-4 mg) in anhydrous DMSO (0.5 mL).
-
Reaction: Heat at 100°C for 10 minutes.
-
Purification: Dilute with water, load onto semi-prep HPLC (C18 column, EtOH/Water gradient).
-
Workflow B: Synthesis of Cold Reference Standards ([19F]FPEB)
For [18F]FPEB, the label is typically on the benzene ring. However, to validate the radiotracer's identity, a non-radioactive standard ([19F]FPEB) is required. 3-EFBN is the ideal starting material for this standard.
-
Reaction: Sonogashira coupling of 3-EFBN + 2-Bromopyridine .
-
Conditions: Pd(PPh3)4, CuI, Diisopropylamine, 80°C, 12h.
-
Outcome: Yields authentic 3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile (FPEB) for HPLC co-injection.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent utility of 3-EFBN in creating both the SP203 labeling precursor and the FPEB reference standard.
Caption: Divergent synthesis pathways using 3-EFBN to generate [18F]SP203 radioligand and [19F]FPEB reference standard.
Comparative Data: mGluR5 Tracer Properties
The following table summarizes the key mGluR5 tracers derived from the 3-EFBN scaffold.
| Radioligand | Target Site | Label Position | Precursor Strategy | Role of 3-EFBN |
| [18F]SP203 | mGluR5 (Allosteric) | Thiazole (-CH2[18F]) | Aliphatic | Core Scaffold (Stable Part) |
| [18F]FPEB | mGluR5 (Allosteric) | Benzene (Ar-[18F]) | Aromatic | Synthesis of Cold Standard |
| [18F]F-MTEB | mGluR5 (Allosteric) | Benzene (Ar-[18F]) | Aromatic | Synthesis of Cold Standard |
Quality Control & Validation
To ensure the reliability of the synthesized precursors and standards, the following QC parameters must be met:
-
NMR Verification: The ethynyl proton in 3-EFBN typically appears as a singlet around 3.0–3.5 ppm in
-NMR. Disappearance of this peak confirms successful Sonogashira coupling. -
HPLC Purity: Precursors must be >95% pure by UV (254 nm) to prevent isotopic dilution or side reactions during radiolabeling.
-
Specific Activity (SA): For [18F]SP203, high SA (>50 GBq/µmol) is required. The use of highly purified 3-EFBN during precursor synthesis minimizes "cold" contaminants that compete for the receptor.
References
-
Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Source: PubMed / Nuclear Medicine and Biology URL:[Link]
-
A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. Source: ResearchGate / Synthetic Communications URL:[Link]
-
[18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study. Source: NCBI / Journal of Nuclear Medicine URL:[Link]
-
Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [18F]FPEB for human use: An automated radiosynthesis. Source: PubMed / Applied Radiation and Isotopes URL:[Link]]
protocol for radiolabeling with 3-Ethynyl-5-fluorobenzonitrile derivatives
Application Note: High-Efficiency Radiolabeling with 3-Ethynyl-5-[ F]fluorobenzonitrile ([18F]EFBN)
Abstract
This application note details the protocol for synthesizing and utilizing 3-Ethynyl-5-[
Scientific Rationale & Precursor Selection[1]
The Chemical Advantage
The selection of 3-Ethynyl-5-fluorobenzonitrile derivatives is driven by three critical factors in radiopharmaceutical chemistry:
-
Electronic Activation: The nitrile (-CN) group is a strong electron-withdrawing group (EWG) at the meta position relative to the leaving group. While ortho/para activation is stronger, the nitrile combined with the electron-deficient nature of the alkyne sufficiently activates the ring for
reactions with [ F]fluoride. -
Metabolic Stability: Unlike [
F]fluorobenzaldehydes (which oxidize to acids) or aliphatic [ F]alkynes (prone to defluorination), the fluorobenzonitrile motif is highly resistant to rapid oxidative metabolism in vivo. -
"Click" Versatility: The ethynyl (alkyne) handle allows for bioorthogonal conjugation to azides, enabling the labeling of peptides, proteins, and nanoparticles under mild conditions.
Precursor Strategy: The Protection Necessity
A critical failure point in this synthesis is the acidity of the terminal alkyne proton (
Recommended Precursor: 3-(Trimethylsilylethynyl)-5-nitrobenzonitrile
-
Leaving Group: Nitro (-NO
) is preferred over trimethylammonium salts for this specific scaffold due to cleaner purification profiles, though both are viable. -
Protection: The Trimethylsilyl (TMS) group protects the alkyne during the high-temperature fluorination step and is removed in situ during the final hydrolysis/purification phase.
Radiosynthesis Workflow (Automated)
The following workflow is designed for standard commercial synthesizers (e.g., GE TRACERlab FX, Synthera, or ELIXYS).
Reagents & Consumables
| Reagent | Concentration / Amount | Function |
| Precursor | 2.0 mg in 0.5 mL DMSO | Substrate for substitution |
| [ | 10–50 GBq (Cyclotron output) | Radioisotope source |
| Phase Transfer Cat. | 15 mg Kryptofix 2.2.2 (K | Solubilizes fluoride in organic phase |
| Base | 3.0 mg K | Activates fluoride |
| Deprotection Agent | 0.5 M NaOH (0.5 mL) | Removes TMS group |
| Eluent (HPLC) | 40% Acetonitrile / 60% Water | Purification mobile phase |
Step-by-Step Protocol
Step 1: Trapping and Elution
-
Trap [
F]fluoride on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge. -
Elute into the reactor vessel using the K
/K CO solution.[1]
Step 2: Azeotropic Drying[2]
-
Evaporate water at 95°C under helium flow and vacuum.
-
Add 1 mL anhydrous acetonitrile (MeCN) and evaporate again (repeat 2x) to ensure the fluoride is anhydrous (naked fluoride). Critical: Moisture severely inhibits
yields.
Step 3: Fluorination (
)
-
Add the Precursor Solution (2 mg in DMSO) to the dried reactor.
-
Heat to 110°C for 10 minutes .
-
Note: Do not exceed 130°C; thermal instability of the alkyne-TMS bond may occur.
-
Step 4: Deprotection
-
Cool reactor to 40°C.
-
Add 0.5 M NaOH (0.5 mL) .
-
Stir for 2 minutes at ambient temperature.
Step 5: Purification
-
Neutralize with mild acid (HCl) or dilute with HPLC mobile phase (3 mL).
-
Inject onto semi-preparative HPLC (C18 column).
-
Collect the product peak (typically elutes at 12–15 min depending on column dimensions).
-
Perform Solid Phase Extraction (SPE) using a C18 Sep-Pak to exchange solvent to Ethanol/PBS for the subsequent click reaction.
Visualization: Radiosynthesis Pathway
Figure 1: Automated radiosynthesis workflow for [
Bioconjugation Protocol (CuAAC Click)
Once [
Reaction Conditions
-
Solvent System: PBS (pH 7.4) / Ethanol (up to 10% v/v).
-
Catalyst: Copper(II) Sulfate (CuSO
) + Sodium Ascorbate (reductant). -
Chelator: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to protect the biomolecule from copper-mediated oxidative damage and to accelerate the reaction.
Protocol
-
Vial Preparation: In a 1.5 mL Eppendorf tube, mix:
-
20 µL Peptide-N
(1 mM in water). -
10 µL CuSO
(100 mM). -
10 µL THPTA (500 mM). Premix Cu and THPTA before adding to peptide.
-
20 µL Sodium Ascorbate (500 mM).
-
-
Addition of Radioisotope: Add the purified [
F]EFBN (in Ethanol/PBS) to the mixture. -
Incubation: Incubate at 40°C for 15 minutes .
-
Quenching: Add 100 µL EDTA (50 mM) to chelate excess copper.
-
Final Purification: Pass through a PD-10 desalting column or HPLC to remove unreacted small molecules.
Visualization: Mechanism of Action
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism for tracer generation.
Quality Control & Validation
HPLC Parameters
For the validation of the prosthetic group [
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Luna 5µ, 250 x 4.6 mm) |
| Mobile Phase | 55% MeCN / 45% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm (UV) |
| Retention Time | ~7-9 minutes (Precursor elutes later) |
Typical Yields
-
Radiochemical Yield (RCY): 25–40% (decay corrected) from EOB (End of Bombardment).
-
Radiochemical Purity (RCP): >98%.[6]
-
Molar Activity: >50 GBq/µmol (dependent on starting fluoride activity).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorination Yield (<5%) | Wet Fluoride | Ensure azeotropic drying is complete. Check vacuum lines. |
| Precursor Degradation | Temperature too high | Do not exceed 110°C. Switch to TMS-protected precursor if using unprotected. |
| Incomplete Deprotection | NaOH too weak or old | Use fresh 0.5 M NaOH. Ensure pH > 10 during deprotection step. |
| Peptide Precipitation | High Ethanol content | Keep Ethanol < 10% in the final click reaction mixture. |
| Blue precipitate in Click Rxn | Copper oxidation | Increase Sodium Ascorbate concentration; Ensure THPTA is used. |
References
-
Marik, J., & Sutcliffe, J. L. (2006). Click for PET: rapid preparation of [18F]fluoropeptides using CuI-catalyzed 1,3-dipolar cycloaddition. Tetrahedron Letters, 47(37), 6681-6684.
-
Siméon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile...[7] Journal of Medicinal Chemistry, 50(14), 3256-3266.[7]
-
Glaser, M., & Robins, E. G. (2009). 'Click labeling' with 2-[18F]fluoroethylazide for positron emission tomography. Methods in Molecular Biology, 570, 145-161.
-
Kuhnast, B., & Dollé, F. (2010). 18F-labelling of macromolecules: emphasis on the use of "click chemistry". Current Radiopharmaceuticals, 3(3), 174-201.
Sources
- 1. Effect of halogen on microwave-induced nucleophilic [18F]fluorination of meta-halo-benzonitrile derivatives | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 3-Ethynyl-5-fluorobenzonitrile in mGluR5 imaging
Application Note: Utilization of 3-Ethynyl-5-fluorobenzonitrile in mGluR5 PET Imaging
Part 1: Introduction & Strategic Context
Metabotropic Glutamate Receptor 5 (mGluR5) is a primary excitatory neurotransmitter receptor implicated in a spectrum of neuropsychiatric disorders, including anxiety, depression, Fragile X syndrome, and schizophrenia. Positron Emission Tomography (PET) imaging of mGluR5 allows for the in vivo quantification of receptor density and occupancy, serving as a critical biomarker in drug development.[1]
The gold standard radiotracer for this target is [18F]FPEB (3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile).[1]
The Role of 3-Ethynyl-5-fluorobenzonitrile: In the context of mGluR5 imaging, 3-Ethynyl-5-fluorobenzonitrile acts as the critical Reference Standard Precursor .[1]
-
Radiosynthesis Validation: To release a batch of [18F]FPEB for clinical or preclinical use, quality control (QC) protocols mandate the co-injection of the non-radioactive "cold" standard (FPEB) to confirm the identity of the radiotracer via HPLC retention time matching.[1]
-
Pharmacological Characterization: Binding affinity studies (Ki, Bmax) require the cold ligand synthesized from this intermediate.[2]
This guide details the protocol for synthesizing the FPEB reference standard using 3-Ethynyl-5-fluorobenzonitrile and its subsequent application in validating mGluR5 PET imaging workflows.
Part 2: Chemical Synthesis Protocol (Reference Standard)
The synthesis of the cold reference standard, FPEB , is achieved via a Sonogashira cross-coupling reaction.[1] This protocol couples the alkyne moiety of 3-Ethynyl-5-fluorobenzonitrile with 2-bromopyridine.[1][2]
Mechanism & Causality
The Sonogashira coupling is chosen for its high chemoselectivity towards sp2-sp carbon bond formation, preserving the nitrile and fluoro groups on the benzene ring.[1] The use of a Palladium(0) cycle, facilitated by Copper(I) iodide, ensures efficient coupling under mild conditions.
Materials
-
Substrate A: 3-Ethynyl-5-fluorobenzonitrile (1.0 eq)[1]
-
Substrate B: 2-Bromopyridine (1.1 eq)[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq)[1][2]
-
Base/Solvent: Triethylamine (Et3N) / Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction flask and purge with Argon to remove oxygen (critical to prevent homocoupling of the alkyne).
-
Dissolution: Dissolve 2-Bromopyridine (1.1 mmol) and 3-Ethynyl-5-fluorobenzonitrile (1.0 mmol) in anhydrous THF (5 mL).
-
Catalyst Addition: Add Et3N (3.0 mmol). Degas the solution by bubbling Argon for 10 minutes.[1][2] Add Pd(PPh3)2Cl2 and CuI quickly to minimize air exposure.[1][2]
-
Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
-
Work-up:
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via 1H-NMR and 19F-NMR. The product is 3-fluoro-5-(2-pyridinylethynyl)benzonitrile (FPEB) .[1]
Part 3: Radiochemistry & Quality Control Workflow
Once the cold standard is synthesized, it becomes the "ruler" against which the radioactive tracer is measured.[1]
Radiosynthesis Context (The "Hot" Chemistry)
-
Precursor: The radiotracer [18F]FPEB is typically synthesized from a nitro or chloro precursor (e.g., 3-nitro-5-(2-pyridinylethynyl)benzonitrile) via nucleophilic aromatic substitution (SNAr) with [18F]Fluoride.[1]
-
Labeling: [18F]F- / K222 / K2CO3 complex reacts with the precursor at 110°C.[1][2]
Quality Control (QC) Protocol
Objective: Confirm that the radioactive peak corresponds exactly to the FPEB molecule.
-
HPLC Setup:
-
Co-Injection:
-
Inject an aliquot of the purified [18F]FPEB batch mixed with 10 µg of the synthetic Cold FPEB Standard (prepared in Part 2).[1]
-
-
Acceptance Criteria:
-
The retention time of the radioactive peak (Gamma) must match the retention time of the UV peak (Cold Standard) within ±0.5 minutes (accounting for detector offset).
-
Specific Activity (SA) is calculated based on the area under the UV peak of the carrier mass.[1]
-
Figure 1: Parallel synthesis workflows.[1][2] The "Cold" pathway (Blue/Green) utilizing 3-Ethynyl-5-fluorobenzonitrile is essential to validate the "Hot" pathway (Red/Yellow).
Part 4: mGluR5 Imaging Application
Binding Characteristics
The utility of FPEB relies on its high affinity and selectivity.[1][2]
| Parameter | Value | Context |
| Target | mGluR5 | Allosteric binding site |
| Affinity (Ki) | 0.1 – 0.15 nM | High affinity suitable for PET |
| Log P | ~2.7 | Moderate lipophilicity for BBB penetration |
| Brain Uptake | High | Striatum, Hippocampus, Cortex |
In Vivo Imaging Protocol (Preclinical/Clinical)
-
Subject Prep: Fasting for 4-6 hours to normalize plasma amino acids (though mGluR5 is less sensitive to endogenous glutamate than ionotropic receptors).[1][2]
-
Injection: Intravenous bolus of [18F]FPEB (185–370 MBq for humans; 10–20 MBq for rodents).[1][2]
-
Kinetic Modeling:
-
Input Function: Arterial plasma sampling (metabolite-corrected) or Reference Region (Cerebellum, though Cerebellum has low-density mGluR5, so care is needed; often Cerebellum white matter is preferred).
-
Model: Two-Tissue Compartment Model (2TCM) or Logan Graphical Analysis to derive Distribution Volume (Vt).
-
Figure 2: Biological fate of [18F]FPEB post-injection and data processing workflow.
References
-
Hamill, T. G., et al. (2005).[2][4] Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers.[1] Synapse, 56(4), 205–216.[2]
-
Wong, D. F., et al. (2013).[2] Quantification of [18F]FPEB binding to metabotropic glutamate receptor 5 in the human brain.[1][2][4][5][6] Journal of Nuclear Medicine, 54(1), 1–12.
-
Patel, S., et al. (2005).[2][4] Screening cascade and development of potential Positron Emission Tomography radiotracers for mGluR5: in vitro and in vivo characterization.[1][2][4] Molecular Imaging and Biology, 7(4), 314–323.[4]
-
Siméon, F. G., et al. (2007).[2] Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand.[1] Journal of Medicinal Chemistry, 50(14), 3256–3266.
-
PubChem Compound Summary. 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile (FPEB).[1][2] [1]
Sources
- 1. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 2. 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile | C13H6BrFN2S | CID 16737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Species differences in mGluR5 binding sites in mammalian central nervous system determined using in vitro binding with [18F]F-PEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Chemical Probes with 3-Ethynyl-5-fluorobenzonitrile
Introduction: A Strategic Building Block for Modern Chemical Biology
In the landscape of chemical probe development, the selection of a core scaffold is a critical decision that dictates the ultimate utility and applicability of the tool. 3-Ethynyl-5-fluorobenzonitrile emerges as a uniquely advantageous building block, offering a strategic trifecta of functionalities: a terminal alkyne for bioorthogonal conjugation, a fluorine atom for modulating pharmacokinetic properties, and a nitrile group as a versatile pharmacophore and potential hydrogen bond acceptor. This guide provides an in-depth exploration of 3-Ethynyl-5-fluorobenzonitrile, detailing its synthesis, applications, and protocols for its use in the generation of sophisticated chemical probes for researchers in chemical biology and drug discovery.
The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and membrane permeability of a chemical probe, crucial attributes for efficacy in cellular and in vivo studies. The terminal alkyne serves as a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, enabling the covalent attachment of a wide array of reporter tags, such as fluorophores, biotin, or affinity handles, with high efficiency and specificity. The benzonitrile moiety itself is a common feature in many bioactive molecules and can contribute to target engagement through various non-covalent interactions.
This document will provide detailed protocols for the synthesis of advanced probes from 3-Ethynyl-5-fluorobenzonitrile precursors and their subsequent application in bioconjugation, cellular imaging, and proteomic studies.
I. Synthesis of Functionalized Probes via Sonogashira Coupling
A primary method for elaborating the 3-Ethynyl-5-fluorobenzonitrile scaffold is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide. In a typical workflow, a precursor such as 3-bromo-5-fluorobenzonitrile is coupled with a desired terminal alkyne to generate a more complex probe scaffold.
Conceptual Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Protocol: Synthesis of a Model Probe using Sonogashira Coupling
This protocol describes a general procedure for the coupling of 3-bromo-5-fluorobenzonitrile with a generic terminal alkyne. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
3-bromo-5-fluorobenzonitrile
-
Terminal alkyne of interest
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 3-bromo-5-fluorobenzonitrile (1.0 eq).
-
Add the terminal alkyne (1.1 - 1.5 eq).
-
Add the palladium catalyst (0.01 - 0.05 eq) and copper(I) iodide (0.02 - 0.10 eq).
-
Dissolve the reactants and catalysts in the anhydrous solvent.
-
Add the amine base (2.0 - 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for a Hypothetical Sonogashira Coupling Reaction:
| Parameter | Value |
| Starting Material A | 3-bromo-5-fluorobenzonitrile |
| Starting Material B | Phenylacetylene (as a model alkyne) |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Yield | 85% (isolated) |
II. Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of 3-Ethynyl-5-fluorobenzonitrile-derived probes is a prime functional group for bioconjugation using CuAAC, a highly efficient and bioorthogonal "click" reaction. This reaction enables the covalent linkage of the alkyne-containing probe to an azide-modified biomolecule (e.g., a protein, nucleic acid, or cell surface glycan) to form a stable triazole linkage.
Conceptual Workflow for CuAAC Bioconjugation
Caption: Workflow for CuAAC Bioconjugation.
Protocol: Labeling of an Azide-Modified Protein with an Alkyne-Probe
This protocol provides a general method for labeling a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Alkyne-probe derived from 3-Ethynyl-5-fluorobenzonitrile
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
DMSO for dissolving the alkyne-probe
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with PBS buffer.
-
Add the alkyne-probe (typically from a concentrated stock in DMSO) to a final concentration of 20-100 µM.
-
Add the THPTA ligand solution to a final concentration of 1-2 mM.
-
Add the copper(II) sulfate solution to a final concentration of 0.2-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled protein is now ready for downstream applications. For applications requiring removal of excess reagents, the labeled protein can be purified by methods such as dialysis, spin filtration, or size-exclusion chromatography (SEC).
Data Summary Table for a Hypothetical Protein Labeling Reaction:
| Parameter | Concentration/Amount |
| Azide-Modified Protein | 1-5 mg/mL |
| Alkyne-Probe | 50 µM |
| THPTA | 1 mM |
| CuSO₄ | 0.2 mM |
| Sodium Ascorbate | 3 mM |
| Reaction Buffer | PBS, pH 7.4 |
| Incubation Time | 30 minutes at RT |
| Labeling Efficiency | >90% (as determined by gel electrophoresis) |
III. Applications and Characterization of Probes
Chemical probes derived from 3-Ethynyl-5-fluorobenzonitrile are versatile tools with applications spanning cellular imaging, proteomics, and target identification.
A. Cellular Imaging
Probes functionalized with a fluorophore can be used to visualize the localization of target biomolecules within cells. After conjugating a fluorescent azide to an alkyne-probe that has been introduced into a biological system, fluorescence microscopy can be employed to image the resulting labeled species.
B. Proteomics and Target Identification
Metabolic labeling with an azide- or alkyne-containing amino acid, followed by click chemistry with a probe bearing the complementary functionality, allows for the enrichment and identification of newly synthesized proteins or specific protein classes.
C. Characterization of Chemical Probes
The successful synthesis and conjugation of chemical probes must be confirmed through rigorous analytical characterization.
-
For the synthesized alkyne-probe:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
-
For the probe-biomolecule conjugate:
-
SDS-PAGE with in-gel fluorescence scanning: To visualize the labeled protein and confirm successful conjugation.
-
Mass Spectrometry (for intact protein or peptide mapping): To confirm the covalent modification and identify the site of labeling.
-
IV. Conclusion and Future Perspectives
3-Ethynyl-5-fluorobenzonitrile represents a powerful and versatile platform for the development of sophisticated chemical probes. Its unique combination of a bioorthogonal alkyne handle, a pharmacokinetically favorable fluorine atom, and a biologically relevant nitrile group provides a rich chemical space for the design of novel tools to interrogate complex biological systems. The protocols and workflows detailed in this guide provide a solid foundation for researchers to harness the potential of this valuable chemical building block in their own research endeavors. Future applications may involve the development of "smart" probes that become fluorescent upon target binding or the design of multifunctional probes for simultaneous imaging and therapeutic intervention.
V. References
-
Hein, C. D., Liu, X. M., & Wang, D. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]
-
Jena Bioscience. (n.d.). Alkyne-containing Fluorescent Dyes. Available from: [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available from: [Link]
-
Thiele, C. M., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(1), 185-196. Available from: [Link]
-
Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10836-10848. Available from: [Link]
-
Taylor, J. J., & Gouverneur, V. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(10), 917-929. Available from: [Link]
-
Al-Khafaji, Z. T., et al. (2023). A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innovative utility for development of two microwell assays with high throughput for analysis
experimental procedure for Sonogashira reaction with 3-bromo-5-fluorobenzonitrile
Application Note: High-Efficiency Sonogashira Coupling of 3-Bromo-5-fluorobenzonitrile
Executive Summary
This technical guide outlines the optimized protocol for the Sonogashira cross-coupling of 3-bromo-5-fluorobenzonitrile with terminal alkynes. This substrate is a critical pharmacophore scaffold; the nitrile group serves as a precursor for heterocycles (e.g., triazines, oxadiazoles) or amines, while the fluorine atom modulates metabolic stability and lipophilicity (Bioisosterism).
Due to the electron-deficient nature of the 3-bromo-5-fluorobenzonitrile ring, this reaction proceeds with higher kinetics than electron-rich aryl bromides. However, this reactivity necessitates strict control over oxidative parameters to prevent Glaser homocoupling of the alkyne. This protocol prioritizes chemoselectivity , yield maximization , and safety .
Strategic Analysis & Mechanistic Insight
Substrate Reactivity Profile
The presence of two electron-withdrawing groups (EWGs)—the cyano (-CN) at position 1 and fluoro (-F) at position 5—significantly lowers the electron density of the aromatic ring.
-
Impact on Oxidative Addition: The C-Br bond is activated, facilitating rapid oxidative addition to the Pd(0) species. This allows the reaction to proceed under milder thermal conditions (often Room Temperature to 40°C) compared to standard aryl bromides.
-
Risk Factors: The primary competing reaction is the Glaser coupling (alkyne dimerization), driven by the presence of Cu(I) and trace oxygen. Because the aryl halide is highly reactive, maintaining a strictly anaerobic environment is non-negotiable to ensure the catalytic cycle favors cross-coupling over homocoupling.
Catalytic Cycle & Pathway
The reaction follows the standard Pd(0)/Cu(I) synergistic cycle. The amine base plays a dual role: neutralizing the hydrohalic acid byproduct and facilitating the formation of the copper acetylide species.
Figure 1: Catalytic cycle emphasizing the entry of the activated aryl bromide and the critical transmetallation step.
Experimental Protocol
Reagents & Materials
| Component | Specification | Role | Stoichiometry |
| Substrate | 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1) | Electrophile | 1.0 equiv |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile | 1.2 equiv |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] | Pre-catalyst | 0.02 - 0.05 equiv |
| Co-Catalyst | Copper(I) Iodide (CuI) | Activator | 0.01 - 0.025 equiv |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Proton Scavenger | 3.0 - 5.0 equiv |
| Solvent | THF (Anhydrous) or DMF | Medium | 0.2 M conc. |
Step-by-Step Methodology
Step 1: Pre-Reaction Preparation (Anaerobic Setup)
-
Action: Oven-dry a two-neck round-bottom flask and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.
-
Why: Water inhibits the formation of the active catalytic species, and Oxygen promotes alkyne homocoupling.
Step 2: Reagent Charging
-
Action: Charge the flask with 3-bromo-5-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-2.5 mol%).
-
Action: Cap the flask with a rubber septum and purge with Nitrogen for 10 minutes.
-
Note: Adding solids first allows for efficient degassing before solvent addition.
Step 3: Solvent and Base Addition
-
Action: Inject anhydrous THF (or DMF) via syringe.
-
Action: Inject degassed Triethylamine (Et₃N) via syringe.
-
Observation: The solution typically turns yellow/orange (characteristic of Pd(II)).
Step 4: Alkyne Addition & Reaction
-
Action: Add the Terminal Alkyne (1.2 eq) dropwise via syringe over 5 minutes.
-
Action: Stir at Room Temperature (25°C) .
-
Monitoring: Monitor by TLC or LC-MS every 30 minutes.
-
Expected Time: Due to the activated ring, conversion often reaches >95% within 2–4 hours at RT.
-
Optimization: If reaction is sluggish after 2 hours, heat to 40-50°C. Do not overheat (>80°C) to avoid nitrile hydrolysis or degradation.
-
Step 5: Quenching & Workup (Copper Removal)
-
Action: Once complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Critical Step: Wash the organic layer with saturated aqueous NH₄Cl (or a 10% NH₄OH solution).
-
Why: The ammonia/ammonium solution complexes with Copper ions (turning the aqueous layer deep blue), efficiently removing Cu species that can contaminate the final product or cause degradation during chromatography.
Step 6: Purification
-
Action: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Action: Purify via Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Hexanes/EtOAc gradient. The product is typically less polar than the starting material if the alkyne is non-polar.
-
Optimization & Troubleshooting Logic
Use the following decision tree to address common yield or purity issues.
Figure 2: Troubleshooting workflow for reaction optimization.
Safety & Handling (E-E-A-T)
-
Nitrile Toxicity: 3-bromo-5-fluorobenzonitrile is toxic if swallowed or inhaled (H301+H311+H331).[2][3] All weighing must be performed in a fume hood.
-
Fluorinated Aromatics: While the C-F bond is stable, thermal decomposition can release Hydrogen Fluoride (HF). Avoid acidic workups at high temperatures.
-
Copper Acetylides: Dry copper acetylides are potentially explosive. Ensure all copper residues are quenched with aqueous acid/ammonium chloride before disposal. Do not let the reaction mixture dry out completely before quenching.
References
-
Sonogashira Coupling General Mechanism & Scope
- Substrate Safety Data (3-Bromo-5-fluorobenzonitrile)
- Catalyst Selection for Electron-Deficient Aryl Halides
-
Physical Properties & Handling
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-fluorobenzonitrile | 179898-34-1 | TCI AMERICA [tcichemicals.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 3-Ethynyl-5-fluorobenzonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol and scientific rationale for the purification of 3-Ethynyl-5-fluorobenzonitrile, a critical building block in the synthesis of high-affinity metabotropic glutamate receptor 5 (mGluR5) ligands for PET neuroimaging and other advanced pharmaceutical applications. The described methodology utilizes normal-phase flash column chromatography, a robust and scalable technique for efficiently removing common impurities derived from its synthesis, typically via Sonogashira coupling. We will explore the underlying chemical principles, from mobile phase selection to the physicochemical interactions governing the separation, to provide a comprehensive guide for achieving >98% purity.
Introduction: The Scientific Imperative for Purity
3-Ethynyl-5-fluorobenzonitrile (C₉H₄FN, MW: 145.13 g/mol ) is a key synthetic intermediate whose structural features—a terminal alkyne for coupling reactions, a nitrile group, and a fluorine atom for modulating electronic properties—make it invaluable in drug discovery.[1][2] Specifically, it is a precursor for potent and selective mGluR5 antagonists used in PET imaging research.[3][4] The efficacy and safety of the final active pharmaceutical ingredient (API) or imaging agent are directly dependent on the purity of such precursors.
The most common synthetic route to this compound is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide.[5][6] While efficient, this reaction introduces a predictable set of impurities that must be meticulously removed.
Common Impurities Include:
-
Unreacted aryl halide starting material (e.g., 3-bromo- or 3-iodo-5-fluorobenzonitrile).
-
Palladium and copper catalyst residues.
-
Homocoupled alkyne byproducts (Glaser coupling).
-
Phosphine ligands and their oxides.
This protocol is designed to effectively separate the moderately polar product from less polar homocoupling byproducts and more polar starting materials and catalyst residues.
The Chromatographic Rationale: A Strategy Based on Polarity
The purification strategy hinges on the principles of normal-phase adsorption chromatography. We utilize a highly polar stationary phase (silica gel) and a non-polar mobile phase (a mixture of hexane and ethyl acetate).
-
Stationary Phase: Silica gel (SiO₂) is a porous, acidic adsorbent with surface silanol (Si-OH) groups. These groups serve as interaction sites for polar molecules.
-
Mobile Phase: A low-polarity solvent system is used to carry the components through the column. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), we can sequentially elute compounds based on their polarity.
Elution Order Logic:
-
First to Elute: Highly non-polar impurities, such as homocoupled alkyne byproducts, will have minimal interaction with the silica gel and will be washed through the column quickly by the hexane-rich mobile phase.
-
Product Elution: The target compound, 3-Ethynyl-5-fluorobenzonitrile, possesses moderate polarity due to the nitrile (C≡N) and C-F bonds. It will have a transient affinity for the silica gel, allowing it to be eluted with a mobile phase of slightly increased polarity.
-
Last to Elute (Strongly Retained): Unreacted aryl halides (if more polar than the product), residual catalysts, and highly polar phosphine oxide byproducts will adsorb strongly to the silica gel and will either remain on the column or require a significantly more polar solvent to elute.
This selective elution, driven by competitive adsorption between the analyte and the mobile phase for the stationary phase sites, is the foundation of this high-resolution separation.
Experimental Protocol
This protocol is divided into two essential stages: method development using Thin-Layer Chromatography (TLC) and the scaled-up purification via flash column chromatography.
Part 1: Method Development via Thin-Layer Chromatography (TLC)
The objective of this step is to determine the optimal mobile phase composition that provides the best separation between the product and its impurities. The ideal solvent system will yield a retention factor (Rƒ) for the product between 0.3 and 0.4 , which is optimal for flash chromatography separations.
Materials:
-
Silica gel TLC plates (with F₂₅₄ UV indicator)
-
Crude reaction mixture of 3-Ethynyl-5-fluorobenzonitrile
-
Developing chamber
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Prepare a series of mobile phases with varying ratios of Hexane:EtOAc. A good starting point, based on analogous compounds, is 85:15 (v/v) Hexane:EtOAc .[2] Test adjacent compositions such as 90:10 and 80:20.
-
Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. The product and impurities should appear as dark spots.
-
Calculate Rƒ:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the Hexane:EtOAc ratio until the Rƒ of the main product spot is in the target range of 0.3-0.4, with clear separation from any leading (higher Rƒ) or trailing (lower Rƒ) impurity spots.
Part 2: Preparative Flash Column Chromatography
Once the optimal mobile phase is determined, the purification can be scaled up. This protocol assumes the use of an automated flash chromatography system.
Workflow Diagram:
Caption: Workflow for the purification of 3-Ethynyl-5-fluorobenzonitrile.
Quantitative Parameters & Setup:
| Parameter | Recommended Value / Setting | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Standard for high-resolution flash chromatography. |
| Column Size | Dependent on sample mass (e.g., 40 g silica for 0.4-4.0 g crude) | A sample-to-silica mass ratio between 1:10 and 1:100 is typical. |
| Sample Loading | Dry loading with Celite® or silica gel | Prevents solvent effects that can broaden bands and decrease resolution. |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Equilibration | 2-3 column volumes of initial mobile phase (e.g., 95:5 Hexane:EtOAc) | Ensures consistent packing and baseline stability. |
| Elution Method | Linear Gradient | A gradient from a low to a high concentration of EtOAc provides robust separation of compounds with different polarities. |
| Flow Rate | ~40 mL/min (for a 40 g column) | Balances separation efficiency with run time. |
| Detection | UV, 254 nm | The aromatic benzonitrile core is strongly UV-active. |
Step-by-Step Protocol:
-
Sample Preparation (Dry Loading): a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane. b. Add 2-3 g of silica gel or Celite® to the solution. c. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
System Setup: a. Install an appropriately sized silica flash column (e.g., 40 g) onto the automated system. b. Equilibrate the column with the initial mobile phase mixture (e.g., 5% EtOAc in Hexane) for at least 2 column volumes.
-
Loading and Execution: a. Transfer the dry-loaded sample into a solid load cartridge and place it in-line before the main column. b. Set up the elution gradient. A typical gradient might be:
- 0-2 CV: Isocratic at 5% EtOAc in Hexane.
- 2-12 CV: Linear gradient from 5% to 30% EtOAc in Hexane.
- 12-15 CV: Isocratic hold at 30% EtOAc in Hexane (to elute any remaining compounds). c. Begin the run, monitoring the chromatogram from the UV detector.
-
Fraction Collection and Analysis: a. Collect fractions based on the UV peaks observed. The product should elute as a sharp, well-defined peak after any initial non-polar impurities. b. Analyze the collected fractions using TLC to confirm which contain the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Ethynyl-5-fluorobenzonitrile.
Troubleshooting and Final Considerations
-
Poor Separation: If the product co-elutes with an impurity, consider a shallower gradient or a different solvent system (e.g., Dichloromethane/Hexane).
-
Product Tailing: This can indicate interaction with acidic silanol groups. Adding a very small amount of a modifier like triethylamine (0.1%) to the mobile phase can sometimes improve peak shape for basic or sensitive compounds, though it is not typically required for this molecule.
-
No Elution: If the product does not elute, the mobile phase is not polar enough. Increase the final concentration of ethyl acetate in the gradient.
By following this scientifically grounded protocol, researchers can reliably obtain high-purity 3-Ethynyl-5-fluorobenzonitrile, ensuring the quality and reproducibility of their subsequent research and development efforts.
References
-
Journal of Medicinal Chemistry. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Siméon, F. G., et al. (2011). Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wang, J., et al. (2007). Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor. PMC. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Alchem.Pharmtech. CAS 872122-56-0 | 3-Ethynyl-5-fluoro-benzonitrile. [Link]
-
PubChem. 3-(2-(6-Methylpyridin-2-yl)ethynyl)-5-fluorobenzonitrile. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
Sources
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class - CentAUR [centaur.reading.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
Process Development & Scale-Up Guide: 3-Ethynyl-5-fluorobenzonitrile
CAS: 872122-56-0 | Molecular Formula: C₉H₄FN | Molecular Weight: 145.13 g/mol [1]
Executive Summary
3-Ethynyl-5-fluorobenzonitrile is a critical intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), specifically in the development of radioligands and therapeutic candidates for CNS disorders.
This Application Note outlines a robust, scalable protocol for the synthesis of this scaffold from 3-bromo-5-fluorobenzonitrile. Unlike bench-scale methods that rely on column chromatography, this process is engineered for kilogram-scale production , utilizing crystallization for purification and a specific desilylation strategy to ensure safety and high purity (>99.5% a/a).
Strategic Route Selection
For scale-up, the direct use of acetylene gas is often avoided due to flammability hazards and difficulty in stoichiometry control (leading to double-addition side products). The preferred industrial route utilizes Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent.
Synthetic Pathway Analysis
| Parameter | Direct Acetylene Route | TMS-Acetylene Route (Selected) |
| Reagent State | Gas (High Hazard) | Liquid (Manageable) |
| Selectivity | Low (Risk of bis-coupling) | High (Mono-coupling protected) |
| Purification | Chromatography often required | Crystallization driven |
| Cost | Low | Moderate (Offset by yield) |
Reaction Scheme
The synthesis proceeds in two stages:
-
Sonogashira Coupling: 3-Bromo-5-fluorobenzonitrile + TMSA
TMS-intermediate. -
Desilylation: TMS-intermediate
3-Ethynyl-5-fluorobenzonitrile.
Figure 1: Two-stage synthetic strategy designed for intermediate isolation and impurity rejection.
Detailed Experimental Protocols
Step 1: Sonogashira Coupling
Objective: Synthesis of 3-(trimethylsilylethynyl)-5-fluorobenzonitrile.
Rationale: Toluene is selected over THF for scale-up to allow for higher reaction temperatures (faster kinetics) and easier solvent recovery. Diisopropylamine (DIPA) or Triethylamine (Et3N) serves as both base and ligand stabilizer.
Reagents & Stoichiometry:
-
3-Bromo-5-fluorobenzonitrile (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (1.0 mol%)
-
CuI (2.0 mol%)
-
Triethylamine (3.0 equiv)
-
Toluene (5 vol)
Protocol:
-
Inerting: Charge the reactor with Toluene and Triethylamine. Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical to prevent Glaser homocoupling of the alkyne).
-
Charging: Add 3-Bromo-5-fluorobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI under positive nitrogen flow.
-
Addition: Heat the mixture to 40°C. Add TMS-acetylene dropwise over 1 hour.
-
Note: The reaction is exothermic. Control addition rate to maintain internal temperature <60°C.
-
-
Reaction: After addition, heat to 80°C and stir for 4–6 hours. Monitor by HPLC (Target: <0.5% SM).
-
Workup: Cool to 20°C. Filter off the ammonium salt precipitates (Et3N·HBr). Wash the filter cake with Toluene.
-
Extraction: Wash the filtrate with 1N HCl (to remove residual amine) and Brine.
-
Concentration: Distill the organic phase under reduced pressure to an oil. Proceed directly to Step 2 or crystallize from Heptane if storage is required.
Step 2: Desilylation & Isolation
Objective: Cleavage of the TMS group and crystallization of the final product.
Reagents:
-
TMS-Intermediate (from Step 1)
-
Potassium Carbonate (K₂CO₃) (0.5 equiv)
-
Methanol (5 vol)
-
Water (Antisolvent)
Protocol:
-
Dissolution: Dissolve the TMS-intermediate oil in Methanol (MeOH).
-
Deprotection: Add solid K₂CO₃. Stir at 20–25°C for 2 hours.
-
Quench: Slowly add Water (10 vol) to the reaction mixture over 1 hour. The product will precipitate as a white to off-white solid.
-
Isolation: Cool to 0–5°C and age for 2 hours. Filter the solid.
-
Purification (Polishing): If Pd content is >20 ppm, redissolve in Ethanol, treat with a thiol-based scavenger (e.g., SiliaMetS® Thiol), filter, and recrystallize.
-
Drying: Vacuum dry at 35°C (Note: Product is volatile; do not exceed 40°C).
Process Safety & Critical Parameters
Thermal Hazards (DSC Data Proxy)
The Sonogashira coupling involves high-energy acetylenes.
-
Exotherm Onset: typically ~90°C for the reaction mass.
-
Control Strategy: Maintain jacket temperature at 85°C max. Use a dosing pump for TMS-acetylene to limit accumulation of unreacted reagent.
Palladium Removal Strategy
Regulatory limits for Pd in pharmaceutical intermediates are strict (<10-20 ppm).
-
Primary Removal: The acid wash in Step 1 removes soluble Pd-amine complexes.
-
Secondary Removal: Crystallization in Step 2 rejects the majority of residual Pd.
-
Scavenging: If ROI (Residue on Ignition) fails, use an activated carbon treatment (Darco G-60) during the methanol dissolution in Step 2.
Figure 2: Unit operation flow emphasizing critical purification points (Filtration and Acid Wash).
Analytical Specifications
To ensure the material is suitable for downstream pharmaceutical use, the following specifications are recommended:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (UV 254 nm) | > 98.0% w/w |
| Purity | HPLC (Area %) | > 99.5% a/a |
| Impurity A | HPLC (Glaser Dimer) | < 0.15% |
| Impurity B | HPLC (Des-bromo SM) | < 0.10% |
| Palladium | ICP-MS | < 20 ppm |
| Water Content | Karl Fischer | < 0.5% |
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
-
Detection: 254 nm (Nitrile absorbance).
References
-
Sonogashira Coupling Scale-up: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Synthesis of mGluR5 Antagonists: Use of 3-Ethynyl-5-fluorobenzonitrile in mGluR5 modulator synthesis (Novartis Patents). World Intellectual Property Organization, WO2005080356. Link
-
Palladium Removal Techniques: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link
- Safety of Acetylenes: Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (General reference for handling alkynes).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 2-Aminopyrimidine-5-boronic Acid Pinacol Ester | 402960-38-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3-Ethynyl-5-fluorobenzonitrile
A Senior Application Scientist's Guide for Drug Discovery Professionals
Welcome. This document serves as a comprehensive technical guide to the strategic use of 3-Ethynyl-5-fluorobenzonitrile in modern medicinal chemistry. My objective is to move beyond simple data recitation and provide you with the causal logic behind its application—why this specific building block is chosen, how to best utilize its reactivity, and what to expect in terms of outcomes. The protocols herein are designed to be self-validating, incorporating the insights necessary for robust and reproducible synthetic campaigns.
Strategic Importance in Medicinal Chemistry: The "Why"
3-Ethynyl-5-fluorobenzonitrile is not merely another reagent; it is a carefully designed trifunctional scaffold. Each functional group—the ethynyl, the fluoro, and the nitrile—is placed to impart specific, advantageous properties to a drug candidate. Understanding this synergy is critical to leveraging its full potential.
-
Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern drug design. It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes). Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with target proteins, potentially increasing binding affinity.
-
Ethynyl Group: This functional group is a rigid, linear linker that provides two primary advantages. Firstly, it serves as a powerful handle for carbon-carbon bond formation, most notably through Sonogashira cross-coupling reactions.[1] Secondly, it is a key participant in bioorthogonal "click chemistry" reactions, allowing for the efficient linkage of molecular fragments or the attachment of probes and tags.[2][3]
-
Nitrile Group: The nitrile is a versatile synthetic intermediate. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form heterocycles like tetrazoles. In the final drug molecule, the nitrile can act as a hydrogen bond acceptor, contributing to target engagement.
The combination of these three groups in a single, compact aromatic ring makes 3-Ethynyl-5-fluorobenzonitrile an exceptionally efficient building block for constructing complex molecules with desirable pharmacokinetic and pharmacodynamic profiles.
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Ethynyl-5-fluorobenzonitrile (1.0 eq) and the desired aryl/vinyl halide (1.1 eq).
-
Solvent Addition & Degassing: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent like tetrahydrofuran (THF). [4]Degas the solution thoroughly for 15-20 minutes by bubbling argon or nitrogen through it. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) and the copper(I) iodide (CuI) co-catalyst (0.05-0.10 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 40-70°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Expert's Notes:
-
Causality of Degassing: The active catalytic species is Pd(0), which is readily oxidized to inactive Pd(II) by atmospheric oxygen. Thorough degassing is non-negotiable for achieving high yields.
-
Role of Copper(I): CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium center more readily than the alkyne itself, accelerating the catalytic cycle.
-
Choice of Base: The amine base (e.g., Et₃N) serves both as a solvent and to neutralize the hydrogen halide (HX) generated during the reaction, preventing catalyst inhibition.
Protocol 3.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group is a perfect substrate for "click chemistry," a powerful reaction for reliably joining two molecular fragments. [5]The CuAAC reaction with an organic azide yields a stable 1,4-disubstituted 1,2,3-triazole ring. [2] Step-by-Step Methodology:
-
Reactant Solution: In a vial, dissolve 3-Ethynyl-5-fluorobenzonitrile (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2-0.3 eq) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 eq) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Initiation: Add the freshly prepared copper catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup & Isolation: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The product can often be isolated in high purity without chromatography, but silica gel purification can be used if necessary.
Expert's Notes:
-
Self-Validation: Click reactions are known for their high fidelity and yield, often proceeding to full conversion with minimal byproduct formation. [3]A clean LC-MS trace showing predominantly product mass is a strong indicator of success.
-
Why Sodium Ascorbate? While Cu(I) salts can be used directly, they are prone to disproportionation and oxidation. Sodium ascorbate provides a continuous, low-concentration supply of the active Cu(I) catalyst from the more stable Cu(II) precursor, improving reaction reliability.
Analytical & Quality Control
Confirming the identity and purity of synthesized materials is paramount. The following table summarizes the expected analytical data for 3-Ethynyl-5-fluorobenzonitrile and its derivatives.
| Analytical Technique | Expected Data for 3-Ethynyl-5-fluorobenzonitrile | Notes & Interpretation |
| ¹H NMR | Aromatic protons (~7.5-7.8 ppm, complex multiplets); Alkyne proton (~3.2-3.5 ppm, singlet). | The aromatic region will show splitting patterns consistent with a 1,3,5-trisubstituted ring, further complicated by fluorine coupling. The alkyne proton is a key diagnostic signal. |
| ¹³C NMR | Aromatic carbons (~110-165 ppm, with C-F coupling); Nitrile carbon (~117 ppm); Alkyne carbons (~75-85 ppm). | Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides definitive evidence of the fluorine's position. |
| IR Spectroscopy | C≡N stretch (~2230 cm⁻¹); C≡C-H stretch (~3300 cm⁻¹); C≡C stretch (~2120 cm⁻¹). | The sharp, strong nitrile peak and the sharp alkyne C-H stretch are characteristic and easily identifiable. |
| Mass Spectrometry (MS) | [M+H]⁺ or [M]⁺˙ corresponding to the calculated exact mass (C₉H₄FN ≈ 145.03). | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm. |
Safety & Handling
Proper handling of 3-Ethynyl-5-fluorobenzonitrile is essential for laboratory safety.
| Aspect | Precaution | Rationale |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate PPE: nitrile gloves, safety glasses, and a lab coat. [6][7] | Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. [8][9] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents, acids, and bases. [7] | Prevents degradation and reaction with incompatible materials. |
| Fire Safety | Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing. [6][8] | The compound is combustible. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations. | Prevents environmental contamination. |
This guide provides a framework for the intelligent application of 3-Ethynyl-5-fluorobenzonitrile. By understanding the function of each component of the molecule and mastering the key synthetic transformations, researchers can significantly accelerate their drug discovery programs.
References
- Vertex AI Search. (2026-01-30). The Role of 3-Chloro-5-fluorobenzonitrile in Modern Chemical Synthesis.
- Vertex AI Search. (2026-01-30).
- National Institutes of Health. (2025-07-16). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - PMC.
-
National Center for Biotechnology Information. (2006-07-12). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. [Link]
- ChemicalBook. (2025-07-26).
-
National Center for Biotechnology Information. (2006-05-22). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. [Link]
-
PubMed. (2009-10-01). Synthesis and in vitro activities of new anticancer duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) via a phosphodiester bonding. [Link]
-
ResearchGate. (2025-08-10). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203 | Request PDF. [Link]
- ChemicalBook. (n.d.). 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum.
- Synlett. (n.d.). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]- ethynyl}-5-fluorobenzonitrile.
-
PubMed Central. (2024-10-30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
- ResearchGate. (2024-10-18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
-
ResearchGate. (2019-05-16). Recent applications of click chemistry in drug discovery. [Link]
-
PubMed. (2012-06-14). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. [Link]
- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
- ResearchGate. (2025-12-18). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. [Link]
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- Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- Thermo Fisher Scientific. (n.d.).
- ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
-
PubMed Central. (n.d.). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. [Link]
- RSC Publishing. (n.d.). Click chemistry-based synthesis of new 1,2,3-triazolo-benzoquinoline-3-carbonitriles: anticancer screening and DFT studies.
- University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoropyridin-2-amidoximes.
- ResearchGate. (2025-08-10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
palladium-catalyzed cross-coupling with 3-Ethynyl-5-fluorobenzonitrile
Application Notes and Protocols for mGluR5 Antagonist Synthesis[1]
Abstract & Strategic Importance
3-Ethynyl-5-fluorobenzonitrile (CAS: 1349717-15-6) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).
This scaffold is structurally critical for the development of:
-
Radiotracers: Precursors for PET imaging agents such as [¹⁸F]SP203 and [¹¹C]MTEP analogs.
-
CNS Therapeutics: Drug candidates targeting anxiety, depression, and addiction (e.g., Basimglurant-like motifs).
Technical Challenge: The presence of strong electron-withdrawing groups (Fluoro and Cyano) at the meta positions significantly increases the acidity of the acetylenic proton. While this enhances reactivity in cross-coupling, it simultaneously lowers the activation energy for oxidative homocoupling (Glaser coupling), creating a specific failure mode that this guide addresses.
Chemical Profile & Mechanistic Implications[2][3][4][5][6]
The electronic landscape of 3-Ethynyl-5-fluorobenzonitrile dictates the choice of catalytic parameters.
| Feature | Electronic Effect | Experimental Consequence |
| 3-Ethynyl Group | Reactive Center | Primary site for Sonogashira transmetallation. |
| 5-Fluoro Group | Increases lipophilicity (LogP) and metabolic stability; mildly deactivates the ring toward electrophilic attack. | |
| Benzonitrile | Strong electron-withdrawing group (EWG). Significantly increases the acidity of the terminal alkyne proton ( |
The "Glaser Trap": Due to the heightened acidity of the alkyne, the deprotonation step by amine bases (e.g., Et₃N) is rapid. In the presence of even trace oxygen and Copper(I), this leads to the formation of the diyne dimer (homocoupling) rather than the desired cross-coupled product. Strict anaerobic conditions are non-negotiable.
Visualization: The Catalytic Pathway
The following diagram outlines the Sonogashira cycle, emphasizing the critical intersection where the specific substrate (Alkyne) enters the cycle via the Copper co-catalyst.
Caption: Sonogashira catalytic cycle highlighting the copper acetylide formation step, which is the critical control point for preventing homocoupling of 3-Ethynyl-5-fluorobenzonitrile.
Experimental Protocols
Protocol A: Standard Sonogashira Coupling (Robust)
Best for coupling with Aryl Bromides/Iodides (e.g., 2-bromopyridine derivatives).
Reagents:
-
Substrate: 3-Ethynyl-5-fluorobenzonitrile (1.0 equiv)
-
Coupling Partner: Aryl Halide (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv / 10 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or microwave vial under vacuum. Backfill with Argon (preferred over Nitrogen due to density).
-
Solvent Degassing (CRITICAL):
-
Do not rely on simple sonication.
-
Perform a Freeze-Pump-Thaw cycle (x3) on the THF/DMF solvent before adding it to the reaction. Alternatively, sparge vigorously with Argon for 20 minutes.
-
-
Reagent Addition:
-
Add Pd(PPh₃)₂Cl₂, CuI, and the Aryl Halide to the flask.
-
Seal and purge with Argon for 5 minutes.
-
Inject the degassed solvent and Et₃N via syringe.
-
-
Substrate Introduction:
-
Dissolve 3-Ethynyl-5-fluorobenzonitrile in a minimal amount of degassed solvent.
-
Add this solution dropwise to the stirring catalyst mixture at Room Temperature (RT).
-
Note: Slow addition keeps the concentration of free acetylide low, statistically favoring cross-coupling over homocoupling.
-
-
Reaction:
-
Stir at RT for 30 minutes.
-
If TLC shows starting material remains, heat to 50°C . Avoid refluxing >80°C to prevent nitrile hydration.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd/Cu residues.
-
Wash with EtOAc.
-
Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Copper-Free Variant (Pharma/PET Grade)
Use when trace copper contamination is unacceptable (e.g., late-stage radiotracer synthesis).
Reagents:
-
Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane or DMSO
-
Temp: 80-90°C
Key Difference: This reaction relies on the carbopalladation mechanism or direct deprotonation by carbonate, bypassing the copper acetylide. It is slower but cleaner for this specific fluorinated substrate.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Two spots on TLC (very close) | Glaser Coupling. The lower spot is likely the diyne dimer. | Re-degas all solvents. Switch to Argon balloon. Add the alkyne slower (syringe pump). |
| Black precipitate immediately | Catalyst Decomposition. "Palladium Black" formation. | Ensure the phosphine ligand is fresh. Add excess ligand (e.g., 10% PPh₃) to stabilize the Pd species. |
| No Reaction (SM remains) | Oxidative Addition Failure. Aryl halide is too unreactive. | Switch from Aryl-Bromide to Aryl-Iodide . Increase temp to 60°C. Switch catalyst to Pd(dppf)Cl₂ . |
| Nitrile Hydrolysis | Conditions too wet/basic. Nitrile converts to amide. | Ensure solvents are anhydrous . Avoid aqueous bases; use organic bases (Et₃N, DIPEA). |
Workflow Visualization
Caption: Optimized workflow for handling air-sensitive Sonogashira couplings of fluorinated benzonitriles.
References
-
Synthesis of mGluR5 Antagonists (SP203 precursors)
- A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile.
-
Source:
-
mGluR5 NAM Discovery & SAR
- Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutam
-
Source:
-
Radiotracer Development
- [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile: Synthesis and Imaging.
-
Source:
-
General Sonogashira Methodology for Electron-Poor Alkynes
- Palladium-Catalyzed Cross-Coupling of Electron-Poor Terminal Alkynes.
-
Source:
Application Note: Analytical Characterization of 3-Ethynyl-5-fluorobenzonitrile
Introduction & Scope
3-Ethynyl-5-fluorobenzonitrile (CAS: Derivative of 302912-34-1 family) is a critical intermediate in the synthesis of mGluR5 antagonists, tyrosine kinase inhibitors, and advanced materials (liquid crystals). Its structural uniqueness lies in its 1,3,5-substitution pattern , providing three distinct chemical "handles":
-
Nitrile (-CN): A polar anchor for hydrogen bonding or further hydrolysis.
-
Fluorine (-F): A metabolic blocking group that also serves as a sensitive NMR probe.
-
Ethynyl (-C≡CH): A bio-orthogonal "Click Chemistry" handle or Sonogashira coupling partner.
This guide provides a validated analytical workflow to ensure the identity and purity of this compound, specifically addressing the challenges of separating it from its biosynthetic precursors (3-bromo-5-fluorobenzonitrile) and homocoupling byproducts (Glaser dimers).
Structural Identification (Qualitative)
Nuclear Magnetic Resonance (NMR)
Causality & Logic: Standard proton (
Protocol A:
F and
H NMR Acquisition
-
Solvent: CDCl
(Chloroform-d) is preferred over DMSO-d to prevent hydrogen bonding shifts in the alkyne proton, ensuring sharp resolution. -
Concentration: 10 mg/mL.
-
Internal Standard:
-Trifluorotoluene (for quantitative F NMR if assay is required).
Expected Spectral Data:
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| -108 to -112 ppm | Triplet (approx) | Ar-F (Coupled to H2, H4, H6) | ||
| ~3.20 ppm | Singlet | N/A | Alkyne H (-C≡C-H ) | |
| 7.30 - 7.60 ppm | Multiplet | Aromatic Ring Protons |
Technical Insight: In the
H spectrum, look for the "Roof Effect" or complex splitting on the aromatic protons. The proton between the F and CN groups will show a distinct splitting pattern compared to the proton between the F and Alkyne groups, confirming regiochemistry.
Infrared Spectroscopy (FT-IR)
Logic: IR is the fastest method to confirm the success of the Sonogashira coupling (appearance of alkyne) and the integrity of the nitrile.
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
-
Key Diagnostic Bands:
-
~3300 cm
(Sharp): C-H stretch. Absence indicates protected intermediate (TMS) or degradation. -
~2235 cm
(Strong): -C N stretch. -
~2110 cm
(Weak): -C C- stretch. Note: Asymmetric alkynes show weak bands here; do not mistake low intensity for low purity.
-
Purity & Quantitative Analysis (HPLC)
Challenge: The primary impurities in the synthesis of this molecule are:
-
Glaser Dimer: 3,3'-(buta-1,3-diyne-1,4-diyl)bis(5-fluorobenzonitrile).
-
Palladium-Ligand Complexes: From the catalyst system.
The dimer is highly lipophilic and elutes late. The bromide starting material is structurally similar to the product but lacks the acidic alkyne proton.
Protocol B: Reverse-Phase HPLC Method
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: High surface area carbon load is needed to resolve the halogenated aromatics.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
Gradient Table:
| Time (min) | % Mobile Phase B | Event | Logic |
| 0.0 | 30 | Start | Initial equilibration. |
| 10.0 | 90 | Ramp | Elutes Product (~6-7 min) & Bromide (~8 min). |
| 12.0 | 90 | Hold | Flushes highly non-polar Glaser Dimers. |
| 12.1 | 30 | Step | Return to initial conditions. |
| 15.0 | 30 | Stop | Re-equilibration. |
System Suitability Criteria:
-
Resolution (
): > 2.0 between Product and 3-Bromo-5-fluorobenzonitrile. -
Tailing Factor: < 1.5 (The alkyne proton is slightly acidic; formic acid prevents peak tailing).
Impurity Profiling: Residual Metals
Since this compound is typically synthesized via Sonogashira Coupling (Pd/Cu catalysis), residual heavy metals are a critical quality attribute, especially for pharmaceutical applications.
Protocol C: ICP-MS Sample Preparation
Logic: Fluorinated nitriles can be volatile and resistant to acid digestion. Open-vessel digestion often leads to analyte loss or incomplete matrix destruction.
-
Digestion: Microwave-assisted digestion.
-
Reagents: 0.5 mL conc. HNO
+ 0.1 mL conc. HCl + 0.1 mL H O . -
Cycle: Ramp to 200°C over 15 mins, hold for 10 mins.
-
Target Limits (ICH Q3D):
Analytical Decision Workflow
The following diagram illustrates the logical flow for lot release, ensuring no critical impurity is overlooked.
Figure 1: Analytical Decision Matrix for lot release of ethynyl-fluorobenzonitriles.
Storage & Stability Notes
-
Thermal Instability: Terminal alkynes can polymerize or decompose at high temperatures. Store at 2-8°C .
-
Light Sensitivity: Fluorinated aromatics can undergo photo-dehalogenation over long periods. Store in amber vials .
-
Reactivity: Avoid storage near strong bases or catalytic metals, which can trigger spontaneous polymerization.
References
-
Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Fluorine NMR Standards: Dolbier Jr, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
-
Impurity Profiling (Glaser Coupling): Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657.
-
HPLC Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
General Physical Data (Analogous 3,5-Difluorobenzonitrile): Sigma-Aldrich Safety Data Sheet & Property Library.
Sources
- 1. 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile | C13H6BrFN2S | CID 16737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Best Containing Benzonitrile,Trifluoro Benzonitrile,4-Amino-3-Trifluoromethoxy ,Fluorine-Containing Benzonitrile Manufacturer in China [volsenchem.com]
- 3. Propionitrile - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 3-Ethynyl-5-fluorobenzonitrile
Status: Operational Ticket ID: SGC-3F5CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
You are attempting to synthesize 3-Ethynyl-5-fluorobenzonitrile , a highly functionalized "fragment" often used in fragment-based drug discovery (FBDD).
The Core Challenge: This reaction is not a standard Sonogashira coupling due to the specific electronic environment of the aryl ring. The substrate contains two electron-withdrawing groups (EWGs): a nitrile (-CN) and a fluorine (-F) atom meta to the halogen site.
-
Electronic Activation: The EWGs make the C-Halogen bond electron-deficient, theoretically accelerating the oxidative addition step of the catalytic cycle.
-
Catalyst Poisoning: The nitrile group is a competent ligand for Palladium (Pd) and Copper (Cu). It can compete with phosphines or the alkyne, leading to "catalyst resting states" that stall the reaction.
-
Stability: Terminal aryl alkynes with strong EWGs are prone to polymerization and Michael-type additions.
Standard Operating Procedure (SOP)
Do not attempt direct coupling with acetylene gas unless you have specialized high-pressure equipment. The stoichiometry is difficult to control, leading to bis-coupling (Aryl-alkyne-Aryl).
Recommended Route: TMS-Protection Strategy Substrate: 3-Bromo-5-fluorobenzonitrile (CAS: 179897-89-3)
Phase A: The Coupling (Formation of TMS-Intermediate)
| Parameter | Specification | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Robust, air-stable precatalyst. The PPh₃ ligands are labile enough to allow the cycle but bulky enough to stabilize Pd(0). |
| Co-Catalyst | CuI (1-2 mol%) | Essential for transmetallation. Keep loading low to minimize homocoupling. |
| Reagent | TMS-Acetylene (1.2 equiv) | Protects the terminal proton, preventing side reactions during coupling. |
| Base/Solvent | Et₃N / THF (1:1 ratio) | Et₃N acts as both base and ligand sponge. THF solubilizes the polar nitrile substrate. |
| Temperature | 50°C - 65°C | High enough to overcome nitrile inhibition, low enough to prevent polymerization. |
Protocol:
-
Charge a reaction vessel with 3-bromo-5-fluorobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
CRITICAL: Seal and purge with Argon/Nitrogen for 15 minutes. (See Troubleshooting: Glaser Coupling).
-
Add degassed THF and Et₃N via syringe.
-
Add TMS-acetylene dropwise.
-
Heat to 60°C and monitor by HPLC/TLC.
Phase B: Deprotection (The "Soft" Release)
Avoid harsh bases (NaOH) which may hydrolyze the nitrile to an amide/acid.
Reagents: K₂CO₃ (0.5 equiv) in Methanol/DCM. Conditions: Room Temperature, 30 mins. Workup: Rapid filtration through a silica plug to remove salts; concentrate under reduced pressure (keep bath <30°C to avoid polymerization).
Troubleshooting Guide (Interactive Q&A)
Issue 1: "The reaction turns black immediately and I see a new spot, but it’s not my product."
Diagnosis: Glaser Homocoupling. The "black tar" is often polymerized diyne. The Copper(I) catalyst, in the presence of Oxygen, oxidizes the alkyne to form a dimer (TMS-C≡C-C≡C-TMS) instead of coupling it to your aryl ring.
Corrective Actions:
-
Oxygen Exclusion: Sparging (bubbling gas through solvent) is insufficient. Use the Freeze-Pump-Thaw method for your solvent system before adding the catalyst.
-
Slow Addition: Add the TMS-acetylene slowly (syringe pump) over 1 hour. This keeps the concentration of copper-acetylide low relative to the aryl halide.
-
Switch to Cu-Free: If the problem persists, eliminate Copper entirely.
-
Alternative System: Pd(OAc)₂ / XPhos / Cs₂CO₃ in Toluene/Water. (Requires a more active Pd catalyst to compensate for the lack of Copper effect).
-
Issue 2: "The starting material is unconsumed, even after 24 hours."
Diagnosis: Nitrile Poisoning (Catalyst Arrest). The nitrile nitrogen on your substrate (3-Ethynyl-5-fluorobenzonitrile) is coordinating to the Pd(II) center, forming a stable Pd(Ar)(L)(CN-R) complex that cannot undergo reductive elimination.
Corrective Actions:
-
Increase Temperature: Bump the temperature to 80°C. Thermal energy promotes ligand dissociation, kicking the nitrile off the metal center.
-
Change the Ligand: Switch from PPh₃ to a bulkier ligand like SPhos or XPhos . These bulky biaryl phosphines create a "steric wall" that physically prevents the linear nitrile from binding to the Palladium, while still allowing the flat aryl ring to react.
Issue 3: "I see the product, but also a side product where the Bromine is replaced by Hydrogen."
Diagnosis: Hydrodehalogenation. This occurs when the Pd-Aryl intermediate undergoes beta-hydride elimination or abstracts a proton from the solvent/base instead of finding the alkyne.
Corrective Actions:
-
Solvent Check: Are you using an alcohol solvent in the coupling step? Switch to pure THF or DMF.
-
Water Content: Ensure solvents are anhydrous. Water can act as a proton source for dehalogenation.
Visualization & Logic Flows
Diagram 1: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common failure modes in the Sonogashira coupling of nitrile-substituted aryl halides.
Diagram 2: The "Nitrile Effect" on Catalytic Cycle
Caption: The catalytic cycle showing where the nitrile group diverts the catalyst into an inactive "resting state" (Off-Cycle Trap).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Link
-
Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions: a review. Applied Organometallic Chemistry, 27(3), 125–140. Link
Sources
Technical Support Center: Synthesis of 3-Ethynyl-5-fluorobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Ethynyl-5-fluorobenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers encountering challenges in this synthetic procedure. Drawing from established principles of cross-coupling chemistry and practical laboratory experience, this resource aims to empower you to overcome common hurdles and achieve a successful synthesis.
The synthesis of 3-Ethynyl-5-fluorobenzonitrile, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful transformation typically involves the palladium- and copper-co-catalyzed reaction of an aryl halide, such as 3-bromo-5-fluorobenzonitrile, with a terminal alkyne. To circumvent the challenges of handling gaseous acetylene, a protected form, such as trimethylsilylacetylene (TMSA), is often employed, necessitating a subsequent deprotection step.
This guide will dissect the critical aspects of this two-step synthesis, focusing on the mechanistic rationale behind common side reactions and providing actionable solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Sonogashira Coupling Reaction
Question 1: My Sonogashira coupling reaction is sluggish or shows no conversion of the starting material (3-bromo-5-fluorobenzonitrile). What are the likely causes and how can I fix this?
Answer:
Low or no reactivity in a Sonogashira coupling is a common issue that can often be traced back to a few key factors related to the catalytic cycle and reaction environment.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Palladium(0) Formation: Many Sonogashira reactions use a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. The amine base or phosphine ligands can act as reductants, but this process can be sensitive to impurities.
-
Palladium Black Precipitation: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition, where the soluble palladium complexes aggregate into inactive palladium metal. This can be triggered by impurities, high temperatures, or an inappropriate solvent choice.[1]
-
-
Poor Reagent Quality:
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is notoriously sensitive to oxidation to Cu(II), which is ineffective in the catalytic cycle. CuI should be a white to light tan powder. If it is green or blue, it has likely oxidized and should be replaced or purified.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) serves to neutralize the HX byproduct and participate in the catalytic cycle. It must be anhydrous and free of peroxide impurities. Distilling the amine over a suitable drying agent before use is highly recommended.
-
-
Inhibitory Effect of Oxygen: The Sonogashira reaction is highly sensitive to oxygen.[1] Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling) to form a diarylacetylene byproduct, which consumes the alkyne and can complicate purification.[2] Furthermore, oxygen can lead to the oxidation and degradation of the phosphine ligands and the Pd(0) catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my alkyne (e.g., bis(trimethylsilyl)acetylene). How can I minimize this?
Answer:
This byproduct is the result of Glaser (or Hay) coupling, an oxidative homocoupling of terminal alkynes.[2] It is a very common side reaction in Sonogashira chemistry, particularly when a copper co-catalyst is used.
Causality: The mechanism involves the formation of a copper acetylide intermediate, which can then undergo oxidative dimerization in the presence of an oxidant, most commonly oxygen.
Preventative Measures:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed.
-
Use a Co-solvent: While an amine can be used as both the base and solvent, using a co-solvent like THF or DMF can sometimes help to improve solubility and reaction rates, potentially reducing the time the reaction mixture is exposed to conditions that favor homocoupling.
-
Consider Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[3][4][5] These methods often require a different palladium catalyst system, sometimes with more specialized ligands, and may require higher reaction temperatures.
Question 3: Are the fluoro- and cyano- groups on my 3-bromo-5-fluorobenzonitrile stable under Sonogashira conditions?
Answer:
Generally, both the fluoro and cyano groups are robust and compatible with Sonogashira coupling conditions.
-
Fluorine Substituents: The carbon-fluorine bond is very strong and is typically unreactive under these conditions. In fact, electron-withdrawing groups like fluorine can sometimes increase the rate of oxidative addition of the aryl halide to the palladium center.
-
Cyano Group: The nitrile group is also generally stable. However, under harsh basic conditions or with prolonged heating in the presence of water during workup, there is a theoretical possibility of hydrolysis of the nitrile to the corresponding amide or carboxylic acid. To mitigate this, it is advisable to use anhydrous conditions during the reaction and to perform the aqueous workup under neutral or mildly acidic conditions, avoiding prolonged exposure to strong bases.
While direct palladium-catalyzed cyanation of aryl halides is a known reaction, it typically requires a cyanide source (e.g., KCN, Zn(CN)₂) and is not a common side reaction in Sonogashira coupling where a cyanide source is not present.[1]
Part 2: Deprotection of the Trimethylsilyl (TMS) Group
Question 4: My deprotection of the TMS-protected alkyne is incomplete. What can I do?
Answer:
Incomplete deprotection can result from several factors. The most common methods for TMS deprotection are treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).
-
Fluoride-Based Deprotection (TBAF):
-
Reagent Quality: TBAF is hygroscopic, and the presence of water can affect its reactivity. Use a fresh bottle of TBAF solution in THF or ensure an anhydrous grade is used.
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of TBAF. A slight excess (e.g., 1.1-1.2 equivalents) is often recommended.
-
-
Base-Catalyzed Deprotection (K₂CO₃/MeOH):
-
Reaction Time and Temperature: This method can be slower than using TBAF. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate.
-
Solvent: Methanol is crucial for this reaction as it acts as a proton source to quench the acetylide anion formed. Ensure you are using a sufficient amount of methanol.
-
Question 5: I am observing side products during the TMS deprotection step. What are they and how can I avoid them?
Answer:
While TMS deprotection is generally a clean reaction, side reactions can occur, particularly with sensitive substrates.
-
Hydrolysis of the Nitrile: If using a strong base for deprotection and there is water present, or during a basic aqueous workup, the nitrile group could be partially or fully hydrolyzed to the amide or carboxylic acid, respectively.
-
Solution: Use mild deprotection conditions (e.g., K₂CO₃ in anhydrous methanol). If a basic workup is necessary, keep the exposure time short and the temperature low.
-
-
Reaction with the Alkyne: The deprotected terminal alkyne is a nucleophile and can potentially react further if other electrophiles are present. Ensure the workup effectively removes all reactive species from the previous step.
Experimental Protocols
The following are representative protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Sonogashira Coupling of 3-Bromo-5-fluorobenzonitrile with TMS-Acetylene
Materials:
-
3-Bromo-5-fluorobenzonitrile
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluorobenzonitrile (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF and distilled, degassed Et₃N (2.0-3.0 eq.).
-
Add trimethylsilylacetylene (1.2-1.5 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS until the starting aryl bromide is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile, can be purified by column chromatography on silica gel or taken directly to the next step.
Protocol 2: Deprotection of 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile
Method A: Base-Catalyzed Deprotection
-
Dissolve the crude or purified 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile (1.0 eq.) in methanol.
-
Add potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Ethynyl-5-fluorobenzonitrile.
-
Purify by column chromatography on silica gel.
Method B: Fluoride-Mediated Deprotection
-
Dissolve the crude or purified 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile (1.0 eq.) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.
-
Stir at 0 °C or allow to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Summary
| Parameter | Recommended Range | Rationale |
| Sonogashira Coupling | ||
| Pd Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and potential for side reactions. |
| Cu(I) Co-catalyst Loading | 2-10 mol% | Essential for the copper cycle, but excess can promote homocoupling. |
| Amine Base | 2-3 equivalents | Neutralizes HX byproduct and acts as a ligand/reductant. |
| Alkyne | 1.1-1.5 equivalents | A slight excess drives the reaction to completion. |
| Temperature | Room Temp. to 70 °C | Dependent on the reactivity of the aryl halide. |
| TMS Deprotection | ||
| K₂CO₃ (in MeOH) | 2-3 equivalents | Mild and effective for base-labile substrates. |
| TBAF (in THF) | 1.1-1.2 equivalents | Fast and efficient, but more expensive and basic. |
Mechanistic Insights
Caption: Simplified mechanism of the Sonogashira reaction and the competing Glaser homocoupling side reaction.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium‐Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
-
Maji, M., Murarka, S., & Studer, A. (2010). Cross coupling of ortho-substituted aryl Grignard reagents with alkynyl Grignard reagents. Organic letters, 12(17), 3878-3881. [Link]
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7346-7413. [Link]
-
Capani Jr, J. S., Cochran, J. E., & Liang, J. (2019). A CsF-Mediated in Situ TMS-Alkyne Desilylation Followed by Sonogashira Coupling. The Journal of Organic Chemistry, 84(14), 9378-9384. [Link]
- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent advances in the application of the Sonogashira reaction in the synthesis of heterocyclic compounds. Current Organic Chemistry, 21(11), 1033-1073.
-
Severin, R., Reimer, J., & Doye, S. (2010). One-pot procedure for the synthesis of unsymmetrical diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518-3521. [Link]
-
Al-Zoubi, R. M., Al-Mughaid, H., & Al-Mawafi, I. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes. Organic letters, 21(24), 9714-9718. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile | C13H6BrFN2S | CID 16737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Ethynyl-5-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 3-Ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.
Introduction: Navigating the Synthesis of a Key Building Block
3-Ethynyl-5-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, presents a unique set of challenges due to the electronic nature of the starting material, 3-bromo-5-fluorobenzonitrile. This guide will focus on the prevalent two-step approach: the Sonogashira coupling of 3-bromo-5-fluorobenzonitrile with a protected alkyne, followed by deprotection.
The electron-withdrawing fluorine and nitrile groups on the aromatic ring render the aryl bromide more reactive towards oxidative addition to the palladium(0) catalyst, which can be advantageous. However, these groups can also influence side reactions and the stability of intermediates. This guide will provide a framework for understanding and controlling these factors to achieve high yields and purity.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of 3-Ethynyl-5-fluorobenzonitrile. Each question is followed by a detailed explanation of potential causes and actionable solutions, grounded in established organometallic principles.
Q1: My Sonogashira coupling reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?
Low or no conversion is a common issue in any cross-coupling reaction. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Palladium(0) Oxidation: If you are using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air. Ensure it has been stored under an inert atmosphere.
-
Palladium Black Formation: The appearance of a black precipitate ("palladium black") indicates that the palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be caused by impurities, high temperatures, or an inappropriate solvent.
-
Solution: Use fresh, high-quality palladium catalysts. Consider using a more robust pre-catalyst that forms the active Pd(0) species in situ. Degas your solvents and reaction mixture thoroughly to remove oxygen.
-
-
-
Issues with the Copper Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of the copper acetylide intermediate.[1]
-
Degraded CuI: CuI can oxidize over time, appearing yellowish or greenish instead of white or off-white. Oxidized copper species are ineffective.
-
Solution: Use a fresh bottle of CuI or purify the existing stock.
-
-
Poor Quality Starting Materials:
-
Wet Solvents or Reagents: Water can interfere with the catalytic cycle.
-
Impure 3-bromo-5-fluorobenzonitrile: Impurities in the aryl halide can poison the catalyst.
-
Solution: Use anhydrous solvents and dry your reagents. If necessary, purify the 3-bromo-5-fluorobenzonitrile by recrystallization or column chromatography.
-
-
Inadequate Base: The base plays a critical role in deprotonating the terminal alkyne.
-
Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the alkyne.
-
Steric Hindrance: A bulky base might have difficulty accessing the alkyne's proton.
-
Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For challenging couplings, a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective.[2]
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion in the Sonogashira coupling.
Q2: I am observing a significant amount of a side-product that I suspect is the homocoupling product of my alkyne. How can I minimize this?
The formation of a diyne (Glaser coupling) is a classic side reaction in Sonogashira couplings, especially when using a copper co-catalyst. [2]
Causality: This side reaction is an oxidative coupling of the terminal alkyne, catalyzed by copper salts in the presence of an oxidant, typically oxygen.
Solutions:
-
Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to rigorously exclude oxygen from the reaction mixture.
-
Procedure: Use Schlenk techniques or a glovebox. Degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
-
Copper-Free Sonogashira Conditions: In some cases, the reaction can be performed without a copper co-catalyst. This often requires a more active palladium catalyst system, specialized ligands, or higher temperatures.
-
Controlled Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q3: The purification of my final product, 3-Ethynyl-5-fluorobenzonitrile, is proving difficult. What are the best practices?
Purification of aryl ethynyl benzonitriles can be challenging due to their polarity and potential for decomposition.
Common Impurities:
-
Unreacted 3-bromo-5-fluorobenzonitrile
-
Homocoupled alkyne
-
Palladium and copper residues
-
Phosphine oxides (if phosphine ligands are used)
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous solution of an ammonium salt (e.g., NH₄Cl) to remove copper salts.
-
Wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and concentrate under reduced pressure.
-
-
Column Chromatography: This is typically the most effective method for separating the product from the remaining impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The exact ratio will need to be determined by thin-layer chromatography (TLC).
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q: What is the best alkyne source to use for this synthesis?
A: For laboratory-scale synthesis, it is often advantageous to use a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) . This has several benefits:
-
It is a liquid and easier to handle than acetylene gas.
-
The TMS protecting group prevents the acidic alkyne proton from interfering with other functional groups or reagents.
-
It often leads to cleaner reactions with fewer side products. The TMS group can be easily removed in a subsequent step under mild conditions.
Q: What are the optimal reaction conditions for the Sonogashira coupling of 3-bromo-5-fluorobenzonitrile?
A: While the optimal conditions should be determined experimentally, a good starting point based on similar transformations is as follows:
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Readily available and effective for many Sonogashira couplings. |
| Copper Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the copper acetylide. |
| Alkyne | Ethynyltrimethylsilane (1.2-1.5 equivalents) | A slight excess ensures complete consumption of the aryl bromide. |
| Base | Triethylamine (Et₃N) | Acts as both the base and a solvent. |
| Solvent | Tetrahydrofuran (THF) or a mixture of THF/Et₃N | Good solubility for the reagents and catalyst. |
| Temperature | Room temperature to 50 °C | The electron-deficient nature of the aryl bromide may allow for milder conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling. |
Q: How do I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting material (3-bromo-5-fluorobenzonitrile). The product, being less polar than the starting material, should have a higher Rf value. A UV lamp is necessary for visualization.
Q: What is the best method for the deprotection of the TMS group?
A: The TMS group can be cleaved under mild basic or fluoride-mediated conditions.
-
Basic Conditions: Stirring the TMS-protected product in methanol with a catalytic amount of potassium carbonate (K₂CO₃) at room temperature is a very effective and mild method.[3]
-
Fluoride Source: Tetrabutylammonium fluoride (TBAF) in THF is also a common and efficient method.[1]
Deprotection Protocol (Basic Conditions):
-
Dissolve the TMS-protected 3-ethynyl-5-fluorobenzonitrile in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.2 equivalents).
-
Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Perform an aqueous workup as described in the purification section.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 3-bromo-5-fluorobenzonitrile with Ethynyltrimethylsilane
Caption: A step-by-step workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 3-bromo-5-fluorobenzonitrile (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add anhydrous and degassed THF and triethylamine.
-
Add ethynyltrimethylsilane (1.2 eq.) dropwise.
-
Stir the reaction mixture at 50 °C until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Perform an aqueous workup and purify by column chromatography on silica gel.
References
Sources
Technical Support Center: Optimization of Sonogashira Coupling Reactions
As a Senior Application Scientist, I've observed that the Sonogashira coupling, while a cornerstone for synthesizing sp²-sp carbon-carbon bonds, can present unique challenges.[1][2] This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move beyond simple procedural lists to explore the causality behind each experimental choice, ensuring a robust and reproducible methodology.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most frequent obstacles researchers face during Sonogashira coupling reactions. We'll diagnose the problem, explore the underlying causes, and provide a clear path to a solution.
Problem 1: Low to No Product Yield
You've set up your reaction, but after several hours, TLC or LC-MS analysis shows primarily unreacted starting materials. What's going wrong?
Possible Cause 1: Inactive Catalyst System The heart of the Sonogashira coupling is the palladium catalyst, which must be in the active Pd(0) oxidation state to initiate the catalytic cycle.[3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[1][2]
-
Scientific Rationale: The catalytic cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex.[2] If the Pd(0) species is not present or is deactivated, the entire process halts before it can even begin.
-
Solution Pathway:
-
Ensure Anaerobic Conditions: Pd(0) complexes are often sensitive to air.[1] Ensure your solvent and reaction vessel are thoroughly deoxygenated via sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Verify Precatalyst Reduction: If using a Pd(II) source, the amine base or phosphine ligands in the reaction mixture are typically responsible for its reduction to Pd(0).[1][2] If you suspect this is failing, consider adding a small amount of a reducing agent or switching to a Pd(0) precatalyst like Pd(PPh₃)₄.
-
Check Ligand Integrity: Phosphine ligands can be oxidized. Use fresh, high-purity ligands. For challenging couplings, especially with less reactive aryl bromides or chlorides, consider switching to more electron-rich and sterically bulky ligands which can accelerate the rate-limiting oxidative addition step.[2]
-
Possible Cause 2: Poor Substrate Reactivity The reactivity of the halide or pseudohalide coupling partner is critical. The typical reactivity trend is I > OTf ≥ Br >> Cl.[4]
-
Scientific Rationale: The oxidative addition step is often the rate-determining step. The carbon-halogen bond strength and the leaving group ability of the halide influence the ease of this step.
-
Solution Pathway:
-
Increase Reaction Temperature: For less reactive halides like aryl bromides, room temperature may be insufficient.[5] Gradually increasing the temperature to 60-80 °C can often overcome the activation barrier for oxidative addition.[5]
-
Select a More Activating Ligand: As mentioned, bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can facilitate the oxidative addition of more challenging substrates like aryl chlorides.[2]
-
Change the Halide: If synthetically feasible, switching from an aryl bromide or chloride to the corresponding iodide will significantly increase the reaction rate.
-
Possible Cause 3: Impure Reagents Impurities in your starting materials, solvents, or base can poison the catalyst.[6]
-
Scientific Rationale: Even trace amounts of oxidizing agents, acids, or coordinating species can deactivate the palladium catalyst. The copper(I) co-catalyst is also sensitive to oxidation.
-
Solution Pathway:
-
Purify Starting Materials: Ensure the aryl halide and terminal alkyne are pure.[6]
-
Use High-Purity Reagents: Use fresh, high-purity copper(I) iodide, as it can degrade over time.[6] Solvents should be anhydrous and deoxygenated. The amine base should be distilled and stored under an inert atmosphere.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
You see your desired product, but also a significant amount of a symmetrical di-alkyne byproduct.
Cause: Oxidative Homocoupling This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[1][2][7]
-
Scientific Rationale: In the presence of oxygen, Cu(I) can be oxidized, which then facilitates the oxidative dimerization of the terminal alkyne to form a 1,3-diyne, commonly known as a Glaser coupling product.[7]
-
Solution Pathway:
-
Rigorous Deoxygenation: This is the most critical step. Ensure the reaction flask, solvent, and reagents are meticulously purged with an inert gas before and during the reaction.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst.[1][4] Copper-free Sonogashira reactions often require a stronger base (e.g., Cs₂CO₃, TBAF) or a more specialized palladium/ligand system but completely avoid the Glaser coupling pathway.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the distinct roles of the palladium and copper catalysts?
The Sonogashira reaction operates through two interconnected catalytic cycles.[3]
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with an active Pd(0) species that undergoes oxidative addition with the aryl/vinyl halide. The resulting Pd(II) complex then undergoes transmetalation, followed by reductive elimination to form the C(sp²)-C(sp) bond and regenerate the Pd(0) catalyst.[2]
-
The Copper Cycle: The copper(I) salt acts as a co-catalyst.[1] Its main function is to react with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[1][8] This copper acetylide is much more reactive towards transmetalation with the palladium center than the deprotonated alkyne itself, thereby increasing the overall reaction rate.[1]
The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Q2: How do I select the appropriate base and solvent?
The base and solvent are often linked.
-
Bases: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are most common because they are strong enough to deprotonate the terminal alkyne (in the copper cycle) and neutralize the HX acid byproduct.[1] They can often serve as the solvent as well.[1] For sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require a different solvent.[1]
-
Solvents: If an amine is not used as the solvent, polar aprotic solvents like DMF, THF, or acetonitrile are standard choices as they effectively dissolve the organometallic intermediates.[1] The choice should be based on the solubility of your substrates and the required reaction temperature.
Q3: When is a "copper-free" Sonogashira reaction the better choice?
While the classic copper co-catalyzed reaction is robust, there are compelling reasons to opt for a copper-free protocol:
-
Preventing Homocoupling: As discussed in the troubleshooting section, this is the primary reason. If Glaser coupling is a major side reaction, removing copper is the most definitive solution.[4][7]
-
Product Purity: In applications like materials science or pharmaceuticals, even trace amounts of copper contamination can be detrimental to device performance or biological activity. Eliminating it from the reaction simplifies purification.[2]
-
Environmental Concerns: Copper salts are toxic and present environmental disposal challenges.[2] Green chemistry principles favor the reduction or elimination of such reagents.
It's important to note that copper-free variants are not a universal replacement. They often require more carefully optimized conditions, including specific ligands and bases, to achieve high efficiency.[4]
General Experimental Protocol: A Validated Starting Point
This protocol provides a reliable method for a standard Sonogashira coupling of an aryl iodide with a terminal alkyne. It should be optimized for specific substrates.
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
THF (5 mL, anhydrous and deoxygenated)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated THF and triethylamine via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature.[1] For less reactive substrates, the temperature may need to be increased.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl iodide is consumed.[6]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary: Reaction Parameters
| Component | Typical Choice(s) | Loading (mol%) | Role & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5% | Pd(II) is more air-stable but requires in-situ reduction. Pd(0) is the active species.[2] |
| Copper Co-catalyst | CuI | 2 - 10% | Forms copper acetylide to accelerate transmetalation. Can cause homocoupling.[1][2] |
| Ligand | PPh₃, P(t-Bu)₃, dppf | 2-4 equiv per Pd | Stabilizes the Pd center. Electronic and steric properties tune reactivity.[2] |
| Base | Et₃N, i-Pr₂NH, Piperidine | Solvent or 2-3 equiv | Neutralizes HX byproduct; deprotonates alkyne. Must be anhydrous.[1] |
| Solvent | THF, DMF, Acetonitrile, Amine | N/A | Must dissolve all components. Must be anhydrous and deoxygenated. |
| Temperature | Room Temp to 100 °C | N/A | Substrate dependent. Aryl-I often at RT; Aryl-Br/Cl require heating.[5] |
References
- Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube.
- Sonogashira coupling reaction | Organometallic name reaction. (2025). YouTube.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- Sonogashira coupling. (2019). YouTube.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for 3-Ethynyl-5-fluorobenzonitrile Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 3-Ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. The presence of electron-withdrawing fluoride and nitrile groups, combined with the reactive ethynyl moiety, requires careful consideration of catalytic systems to achieve high yields and selectivity. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered in the lab.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for functionalizing terminal alkynes.[1] For 3-Ethynyl-5-fluorobenzonitrile, this reaction enables the formation of a C(sp)-C(sp²) bond, linking the ethynyl group to various aryl or vinyl partners.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst system for a Sonogashira coupling with this substrate, and what are the roles of the different components?
A1: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst.[2][3][4][5]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium center is the workhorse of the C-C bond formation. Its role is to undergo a catalytic cycle involving oxidative addition to the aryl/vinyl halide, followed by transmetalation with the alkyne and reductive elimination to yield the final product.[6]
-
Copper(I) Co-catalyst (e.g., CuI): The copper salt activates the terminal alkyne.[7] It reacts with the alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more reactive and readily participates in the transmetalation step with the palladium complex, which is often the rate-determining step.[6]
-
Base (e.g., Et₃N, piperidine, DIPA): An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[7] It also serves as a solvent and neutralizes the hydrogen halide formed during the reaction.
Q2: I am observing significant amounts of a symmetrical diyne byproduct (homocoupling). What causes this and how can I prevent it?
A2: The formation of a symmetrical diyne (e.g., 1,4-bis(3-cyano-5-fluorophenyl)buta-1,3-diyne) is a result of oxidative homocoupling, often called Glaser coupling. This side reaction is primarily mediated by the copper co-catalyst, especially in the presence of oxygen. To minimize this:
-
Switch to Copper-Free Conditions: The most effective solution is to eliminate the copper co-catalyst entirely.[2][8] Modern Sonogashira protocols have been developed that operate efficiently without copper, thereby preventing the primary pathway for homocoupling.[3][9]
-
Ensure Rigorous Anaerobic Conditions: If using a copper-catalyzed system, thoroughly degas all solvents, reagents, and the reaction vessel (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen). This minimizes the oxygen available to promote the oxidative homocoupling.
-
Ligand Modification: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. In some cases, using a different ligand can suppress this side reaction.[10]
Troubleshooting Guide: Sonogashira Reactions
Problem: Low or no product yield.
This is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions, particularly given the electron-deficient nature of the 3-Ethynyl-5-fluorobenzonitrile aryl ring.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Deactivation | The Pd(0) active species can be sensitive. Solution: Ensure you are using a stable palladium precatalyst or generating the active species in situ under strictly anaerobic conditions. For aryl chloride coupling partners, which are less reactive, a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃) can promote the oxidative addition step and stabilize the catalyst.[11] |
| Insufficient Basicity | The pKa of the acetylenic proton is influenced by the electron-withdrawing groups on the ring, but a sufficiently strong base is still critical. Solution: For copper-free systems, a stronger base may be needed to deprotonate the alkyne directly at the palladium center.[6] Consider switching from Et₃N to a stronger base like Cs₂CO₃ or K₃PO₄, especially if your coupling partner is challenging. For aryl fluoride substrates, a very strong base like LiHMDS has been shown to be effective.[12][13] |
| Poor Coupling Partner Reactivity | The reactivity of the aryl/vinyl halide partner follows the trend I > Br > OTf >> Cl.[14] Aryl chlorides can be particularly sluggish. Solution: If using an aryl chloride, increase the reaction temperature and consider a catalyst system known for activating chlorides, such as those with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands.[5][15] |
| Solvent Effects | The choice of solvent can impact catalyst solubility and reaction kinetics. Solution: While amine bases often double as solvents, polar aprotic solvents like DMF, NMP, or dioxane can be beneficial. For some modern systems, reactions in water with appropriate surfactants have shown high efficiency.[9] |
Workflow & Mechanism Diagrams
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 3-Ethynyl-5-fluorobenzonitrile
Welcome to the technical support center for the purification of 3-Ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this key building block in high purity. The following sections are structured to address common challenges and provide detailed, scientifically-grounded protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of 3-Ethynyl-5-fluorobenzonitrile.
Q1: What are the most common impurities I should expect when synthesizing 3-Ethynyl-5-fluorobenzonitrile via a Sonogashira coupling?
A1: The Sonogashira coupling, while powerful, can introduce several characteristic impurities. The most prevalent are:
-
Homocoupled Alkyne (Glaser-Hay Coupling Product): This is a significant byproduct formed by the oxidative dimerization of the terminal alkyne reagent in the presence of the copper co-catalyst[1].
-
Residual Palladium Catalyst: The palladium catalyst, often in various oxidation states, can persist in the crude product[1].
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-bromo-5-fluorobenzonitrile and the alkyne source.
-
Phosphine Ligands and their Oxides: If phosphine ligands are used with the palladium catalyst, they and their corresponding oxides can be present as impurities.
Q2: I have a crude reaction mixture that is a dark, oily residue. What is the best first step for purification?
A2: A dark, oily residue often indicates the presence of polymeric materials and residual metal catalysts. A good initial step is to perform a simple workup before attempting more refined purification techniques. This typically involves:
-
Diluting the reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with an aqueous solution of a mild chelating agent, such as aqueous ammonia or ammonium chloride, to help remove copper salts.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Filtering and concentrating the solution under reduced pressure.
This initial workup will provide a cleaner starting material for subsequent purification by chromatography or recrystallization.
Q3: What are the key physical properties of 3-Ethynyl-5-fluorobenzonitrile that I should be aware of for purification?
A3: While specific data for 3-Ethynyl-5-fluorobenzonitrile can be scarce, we can infer properties from similar structures like 3-fluorobenzonitrile, which has a boiling point of 182-183 °C and a melting point of -16 °C[2]. 3-Ethynyl-5-fluorobenzonitrile is expected to be a solid at room temperature with a relatively low melting point and moderate polarity. Its solubility will be good in moderately polar organic solvents like dichloromethane and ethyl acetate, and lower in nonpolar solvents like hexanes. This solubility profile is key to developing effective recrystallization and chromatography methods.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Persistent Palladium Contamination
Symptom: Your purified product, after column chromatography, still shows signs of palladium contamination (e.g., a grayish or black tint, or broad signals in the baseline of your NMR spectrum).
Cause: Palladium catalysts can be notoriously difficult to remove completely, as they can exist in various forms, some of which may co-elute with your product on silica gel.
Troubleshooting Protocol:
-
Aqueous Washes: Before chromatography, wash the organic solution of your crude product with an aqueous solution of a sulfur-containing scavenger like sodium thiocyanate or N-acetylcysteine. These can coordinate with palladium and pull it into the aqueous phase.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir it with activated carbon for a few hours. The activated carbon can adsorb residual palladium. Filter through a pad of Celite® to remove the carbon before proceeding with purification.
-
Specialized Scavengers: If contamination persists, consider using commercially available silica-bound scavengers designed for palladium removal. These can be used in a batch-wise fashion or as a plug on top of your chromatography column.
Issue 2: Co-elution of Product and Homocoupled Alkyne
Symptom: During column chromatography, the desired product and the homocoupled alkyne byproduct have very similar Rf values, leading to incomplete separation.
Cause: The homocoupled alkyne often has a similar polarity to the desired product, making separation by standard silica gel chromatography challenging.
Troubleshooting Workflow:
Caption: Decision workflow for resolving co-elution issues.
Detailed Steps:
-
Fine-tune the Solvent System:
-
Principle: Small changes in the polarity of the mobile phase can significantly impact the separation.
-
Action: Systematically screen different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) using Thin Layer Chromatography (TLC). Aim for a solvent system that gives a clear separation between the two spots, even if the difference in Rf is small.
-
-
Employ a Shallow Gradient:
-
Principle: A gradual increase in the eluent polarity during column chromatography can improve the resolution between closely eluting compounds.
-
Action: Instead of a step-gradient, use a very shallow linear gradient. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate by 0.5-1% increments.
-
-
Recrystallization:
-
Principle: Differences in the crystal lattice energies and solubilities of the product and the impurity can be exploited for separation.
-
Action: If you have a mixture that is enriched in your desired product, attempt a recrystallization. Good solvent systems to try include mixtures of a soluble solvent (like dichloromethane or ethyl acetate) and an anti-solvent (like hexanes or pentane). Dissolve the mixture in a minimal amount of the hot soluble solvent and slowly add the anti-solvent until the solution becomes cloudy. Allow it to cool slowly to promote the formation of pure crystals.
-
-
Silver Nitrate Impregnated Silica Gel:
-
Principle: The alkyne functional groups can interact with silver ions. The differing steric and electronic environments of the desired product and the homocoupled byproduct can lead to differential retention on silver nitrate-impregnated silica.
-
Action: Prepare silica gel impregnated with a low percentage of silver nitrate. Use this as the stationary phase for your column chromatography. This technique can often provide excellent separation of alkynes.
-
Issue 3: Low Recovery After Recrystallization
Symptom: After performing a recrystallization, you obtain very little or no solid product.
Cause: This is often due to using too much solvent, choosing an inappropriate solvent system, or cooling the solution too quickly.
Troubleshooting Protocol:
-
Reduce Solvent Volume: If your product remains in solution even after cooling, it is likely that too much solvent was used. Slowly evaporate some of the solvent and try to induce crystallization again.
-
Induce Crystallization: If crystals are slow to form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.
-
-
Optimize Solvent System: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. If your compound is too soluble even at low temperatures, you need to add an anti-solvent. If it is not soluble enough when hot, you need a more polar or a different primary solvent.
-
Slow Cooling: Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying 3-Ethynyl-5-fluorobenzonitrile on a silica gel column.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Compressed air or nitrogen
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product spot. A common solvent system for similar compounds is 5-10% ethyl acetate in hexanes.
-
Column Packing:
-
Dry Packing: Add the dry silica gel to the column and then carefully add the initial, least polar eluent.
-
Wet Packing (Slurry): Make a slurry of the silica gel in the initial eluent and pour it into the column. This method often leads to a better-packed column.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for less soluble compounds or when a very high resolution is needed.
-
-
Elution: Begin eluting with the solvent system determined by TLC. If you are using a gradient, slowly increase the polarity of the eluent. Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Ethynyl-5-fluorobenzonitrile.
Caption: General workflow for flash column chromatography.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of 3-Ethynyl-5-fluorobenzonitrile.
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional but recommended)
-
Buchner funnel and filter flask
-
Appropriate solvents (e.g., ethyl acetate and hexanes)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your impure product in various solvents at room and elevated temperatures. The ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "poor" or "anti-" solvent in which the compound is sparingly soluble. For 3-Ethynyl-5-fluorobenzonitrile, a mixture of ethyl acetate and hexanes is a good starting point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot "soluble" solvent until the solid just dissolves.
-
Decoloration (if necessary): If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath.
-
Two Solvents: To the hot solution in the "soluble" solvent, add the "anti-solvent" dropwise until the solution becomes persistently cloudy. Add a few drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent or the "anti-solvent".
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Polarity | Boiling Point (°C) | Common Use |
| Hexanes | Non-polar | ~69 | Eluent (non-polar component), Anti-solvent |
| Dichloromethane | Moderately Polar | ~40 | Eluent, Soluble solvent for recrystallization |
| Ethyl Acetate | Moderately Polar | ~77 | Eluent (polar component), Soluble solvent |
| Toluene | Non-polar (aromatic) | ~111 | Eluent (can help with pi-stacking interactions) |
| Methanol | Polar | ~65 | Eluent (for very polar impurities) |
References
-
Wikipedia. Sonogashira coupling.[Link]
Sources
Technical Support Center: Troubleshooting Alkyne Dimerization in Sonogashira Reactions
Welcome to the technical support center for Sonogashira cross-coupling reactions. As a cornerstone of modern synthetic chemistry, the Sonogashira reaction provides a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] However, its efficiency can often be compromised by a persistent and frustrating side reaction: the homocoupling of the terminal alkyne to form a symmetrical butadiyne. This process, often referred to as Glaser coupling, not only consumes your valuable alkyne substrate but also complicates purification, ultimately lowering the yield of your desired product.[2]
This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. Here, we will move beyond textbook procedures to offer field-proven insights and detailed troubleshooting strategies. Our goal is to equip you with the knowledge to diagnose the root causes of alkyne dimerization and implement robust solutions to ensure the success of your Sonogashira couplings.
Understanding the Competing Pathway: Sonogashira vs. Glaser Coupling
At the heart of this issue are two competing catalytic cycles, both mediated by the copper(I) co-catalyst. While essential for accelerating the desired Sonogashira reaction under mild conditions, copper is also the primary culprit behind the unwanted dimerization.[2][3]
The critical divergence point is the fate of the copper-acetylide intermediate. In the presence of an oxidant, most commonly molecular oxygen, this intermediate can undergo oxidative dimerization to yield the butadiyne byproduct.[2][4] Rigorous exclusion of air is therefore a primary line of defense.[1][2]
The diagram below illustrates the desired catalytic cycle versus the parasitic Glaser coupling pathway.
Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.
Troubleshooting Guide & FAQs
This section addresses the most common issues and questions that arise when battling alkyne homocoupling.
Q1: I'm observing significant formation of my alkyne dimer. What is the most immediate cause to investigate?
Answer: The primary and most aggressive promoter of Glaser coupling is the presence of molecular oxygen .[1][2] The mechanism involves the oxidation of the active Cu(I) catalyst to Cu(II), which is a highly efficient catalyst for alkyne dimerization.[4] If you see a blue or green tint developing in your reaction mixture, it's a strong indicator of Cu(II) formation and a sign that your reaction is not sufficiently anaerobic.
Field Insight: Even trace amounts of oxygen can be detrimental. Standard inert gas blanketing (e.g., with a nitrogen balloon) may not be sufficient for highly sensitive substrates. The purity of your reagents and solvents, which can harbor dissolved oxygen, is also a critical factor.
Q2: What is the most robust method for deoxygenating my reaction?
Answer: While sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is a common practice, the "freeze-pump-thaw" method is the gold standard for rigorously removing dissolved oxygen.
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Freeze: Place your reaction flask containing the solvent and any heat-stable reagents in a bath of liquid nitrogen until completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes. This removes the oxygen that was present in the gas phase above the frozen solvent.
-
Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of gas being released from the solvent as it liquefies; this is the dissolved gas that is being removed.
-
Repeat: For maximum efficiency, repeat this entire cycle at least three times. After the final thaw, backfill the flask with a high-purity inert gas.
This technique ensures that the solvent is thoroughly deoxygenated, starving the Glaser coupling pathway of its essential oxidant.
Q3: Can my choice of base influence the rate of dimerization?
Answer: Absolutely. The base is not just a spectator that neutralizes the HX byproduct.[1] Its identity can significantly influence the reaction outcome.
-
Sterically Hindered Amines: Bulky, non-nucleophilic amines like diisopropylethylamine (DIPEA) or diisopropylamine are often superior to less hindered amines like triethylamine (TEA).[5][6] They are less likely to compete with the alkyne for coordination to the palladium center.[5]
-
Secondary Amines: Secondary amines such as piperidine or morpholine have been shown to be particularly effective in some copper-free systems, as they can reversibly interact with the palladium complex.[1][5]
-
Inorganic Bases: For certain substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly in copper-free protocols.[1][5]
Field Insight: If you are using an amine as both the base and the solvent, ensure it is freshly distilled and thoroughly degassed. Amines are notorious for absorbing atmospheric oxygen.
Q4: I've tried everything, but dimerization persists. Should I consider a copper-free protocol?
Answer: Yes. For substrates that are particularly prone to homocoupling or contain functional groups that can act as copper ligands (e.g., free-base porphyrins), eliminating the copper co-catalyst is the most definitive solution.[1] Copper-free Sonogashira reactions completely remove the primary pathway for Glaser coupling.[2][7]
Causality: In the absence of copper, the transmetalation step is believed to occur directly between the palladium complex and the alkyne, which has been deprotonated by the base.[8] While this can sometimes require higher temperatures or longer reaction times, modern palladium catalysts and ligands have made this a highly viable and often preferred method.[9]
Key Considerations for Copper-Free Reactions:
-
Palladium Catalyst/Ligand: More electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency of copper-free systems.[5][10]
-
Base: The role of the base becomes even more critical. Stronger bases or specific amines may be required to facilitate the deprotonation of the alkyne and its subsequent interaction with the palladium center.[5]
Q5: Could additives help suppress homocoupling in my standard copper-catalyzed reaction?
Answer: Yes, certain additives can be used to "rescue" a reaction where dimerization is a problem. Adding a mild reducing agent can help maintain the copper catalyst in its active Cu(I) oxidation state.
Field Insight: A small amount of hydroxylamine hydrochloride (NH₂OH·HCl) can be added to the reaction mixture. It acts as a reducing agent, converting any nascent, pro-dimerization Cu(II) species back to the desired Cu(I) state. Another strategy involves using an excess of a reducing agent like tin(II) 2-ethylhexanoate.[11]
Optimized Experimental Protocols
Here are two detailed protocols designed to minimize alkyne dimerization.
Protocol 1: Rigorous Copper-Catalyzed Sonogashira
This protocol emphasizes the strict exclusion of oxygen.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-3 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.
-
Solvent/Base Addition: Add thoroughly degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., DIPEA, 2-3 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under a positive pressure of argon. Monitor the reaction by TLC or LC-MS. Self-Validation Check: The solution should remain a pale yellow or light brown. A developing green/blue color indicates oxygen contamination and likely Glaser coupling.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry (e.g., over Na₂SO₄), and concentrate. Purify by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira
This protocol is ideal for sensitive substrates.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or Schlenk tube, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 2-4 mol%) in a small amount of degassed solvent.
-
Setup: To a separate flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 equiv) and a robust inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent/Reagent Addition: Add degassed solvent (e.g., dioxane, DMF, or toluene). Add the terminal alkyne (1.2 equiv).
-
Initiation: Transfer the pre-formed catalyst solution to the reaction flask via cannula or syringe.
-
Reaction: Heat the mixture (typically 60-100 °C) under a positive pressure of argon. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, filter off the inorganic base, and concentrate the filtrate. Purify by column chromatography.
Summary of Key Parameters
The following table provides a quick-reference guide to optimizing your reaction conditions to favor the Sonogashira coupling over Glaser dimerization.
| Parameter | To Minimize Dimerization (Glaser Coupling) | Rationale & Causality |
| Atmosphere | Strictly Anaerobic (Freeze-Pump-Thaw) | Oxygen is the primary oxidant that drives the Cu(I) → Cu(II) conversion, which catalyzes Glaser coupling.[1][2] |
| Copper Catalyst | Use low concentrations (1-3 mol%) or eliminate completely | Copper is the direct mediator of the homocoupling pathway. Removing it eliminates the problem at its source.[1][2][9] |
| Base | Use bulky amines (DIPEA, i-Pr₂NH) or select inorganic bases (K₂CO₃, Cs₂CO₃) | Bulky amines are less likely to interfere with the palladium catalyst.[5] The choice is critical in copper-free systems. |
| Ligand (for Pd) | Use electron-rich, bulky phosphines (e.g., P(t-Bu)₃) or NHCs | These ligands facilitate the oxidative addition step and can stabilize the catalytic species, especially in copper-free systems.[5][10] |
| Additives | Consider adding a reducing agent (e.g., NH₂OH·HCl) | Helps to keep copper in the active Cu(I) state, preventing oxidation to the pro-dimerization Cu(II) state.[11] |
| Temperature | Use the mildest conditions possible | Elevated temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.[2] |
Concluding Remarks
Preventing terminal alkyne dimerization in Sonogashira reactions is a matter of controlling the reaction environment and carefully selecting your catalytic system. By understanding the mechanistic underpinnings of the competing Glaser coupling, you can make informed decisions to suppress this unwanted side reaction. The key takeaways are the absolute necessity of oxygen exclusion, the judicious use (or omission) of the copper co-catalyst, and the strategic selection of bases and ligands. By implementing these advanced troubleshooting techniques and protocols, you can significantly improve the reliability, efficiency, and yield of your Sonogashira couplings.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Glaser coupling - Wikipedia. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Gao, H., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 45(15), 5899-5908. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. Available at: [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Glaser Coupling I Question of the Day (QotD #3) I Solution - YouTube. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896–6919. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896–6919. Available at: [Link]
-
Gual A., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1184. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. mdpi.com [mdpi.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
effect of solvent on 3-Ethynyl-5-fluorobenzonitrile reactivity
Technical Support Center: 3-Ethynyl-5-fluorobenzonitrile
Welcome to the technical support center for 3-Ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile building block. My aim is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of the solvent in directing reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments with 3-Ethynyl-5-fluorobenzonitrile, with a focus on solvent-related causes and solutions.
Question 1: My Sonogashira coupling reaction with 3-Ethynyl-5-fluorobenzonitrile is giving low yields and a significant amount of homocoupled (dimer) byproduct. What's going wrong?
Answer: This is a classic challenge in Sonogashira couplings. The formation of a 1,3-diyne (homocoupling product) is a common side reaction that competes with your desired cross-coupling. The choice of solvent and atmosphere is paramount in mitigating this issue.
Causality Behind the Issue: The mechanism of homocoupling, often referred to as Glaser coupling, is promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst. Inappropriate solvent choice can exacerbate this by either poorly solubilizing the catalyst system or failing to stabilize the key catalytic intermediates, leading to a higher propensity for the homocoupling pathway.
Troubleshooting Protocol:
-
Solvent Selection:
-
Recommended: A dipolar aprotic solvent like N,N-Dimethylformamide (DMF) is often a good starting point.[1] DMF is effective at dissolving both organic substrates and many inorganic salts, and its high electron-donating capacity is thought to facilitate the deprotonation of the alkyne and promote product dissociation from the palladium center.[1]
-
Alternative: For reactions involving sensitive functional groups or at a larger scale where DMF's toxicity is a concern, consider using acetonitrile.[2] In some cases, a mixture of solvents like THF and DMA (dimethylamine) can also be effective.[3]
-
-
Atmosphere Control:
-
Rigorously degas your solvent and reaction mixture. This is the most critical step to prevent oxygen-induced homocoupling.[2]
-
Consider running the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon. This has been shown to significantly reduce the formation of the homocoupled byproduct to as low as 2%.[2]
-
-
Base Selection: The choice of base is also crucial. An amine base like triethylamine (TEA) or piperidine is typically used. Ensure it is freshly distilled and degassed.[4]
Experimental Workflow for Minimizing Homocoupling:
Caption: Workflow for optimizing Sonogashira coupling.
Question 2: I'm attempting a [3+2] cycloaddition with an azide to form a triazole, but I'm getting a mixture of regioisomers. Can the solvent influence the regioselectivity?
Answer: Absolutely. The solvent polarity can play a significant role in directing the regioselectivity of 1,3-dipolar cycloadditions.
Causality Behind the Issue: In a [3+2] cycloaddition, the transition states leading to the different regioisomers can have different dipole moments. A more polar solvent will preferentially stabilize the transition state with the larger dipole moment, thus favoring the formation of the corresponding product. For the cycloaddition of an oxime and an alkyne, increasing solvent polarity has been shown to alter the ratio of the resulting isoxazole regioisomers.[5]
Troubleshooting Protocol:
-
Solvent Screening: If you are observing a mixture of regioisomers, it is advisable to screen a range of solvents with varying polarities.
-
Non-polar: Toluene, Dichloromethane (DCM)
-
Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Polar Protic: Ethanol, Methanol
-
-
Analysis of Results: Carefully analyze the product ratio in each solvent using 1H NMR or HPLC. This will reveal the trend between solvent polarity and the desired regioisomer. An increase in solvent polarity may favor one isomer over the other.[5]
-
Temperature Optimization: Reaction temperature can also influence selectivity. Once an optimal solvent is identified, screening a range of temperatures may further improve the regioisomeric ratio.
Solvent Polarity vs. Regioselectivity:
| Solvent | Dielectric Constant (ε) | Expected Trend for Polar Transition State |
|---|---|---|
| Toluene | 2.4 | Lower Yield/Selectivity |
| Dichloromethane | 9.1 | Moderate Yield/Selectivity |
| THF | 7.6 | Moderate Yield/Selectivity |
| Acetonitrile | 37.5 | Higher Yield/Selectivity |
| DMF | 36.7 | Higher Yield/Selectivity |
| Ethanol | 24.6 | Potential for H-bonding interactions |
Question 3: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the fluorine atom of 3-Ethynyl-5-fluorobenzonitrile, but the reaction is sluggish. How can I improve the reaction rate?
Answer: The rate of SNAr reactions is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).
Causality Behind the Issue: The SNAr mechanism involves the formation of a negatively charged intermediate. Polar aprotic solvents are particularly effective at stabilizing this intermediate through dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.
Troubleshooting Protocol:
-
Solvent Choice is Key: Switch to a polar aprotic solvent.
-
Temperature: If the reaction is still slow in an appropriate solvent, increasing the temperature is a standard approach to increase the reaction rate. Reactions of this type are often run at elevated temperatures (e.g., 80-135 °C).[7]
-
Base Strength: Ensure the base used is strong enough to deprotonate the nucleophile (if necessary) and that it is soluble in the chosen solvent.
Solvent Selection Logic for SNAr:
Caption: Decision tree for troubleshooting a slow SNAr reaction.
Frequently Asked Questions (FAQs)
Q1: Is 3-Ethynyl-5-fluorobenzonitrile stable in all common organic solvents?
A: While generally stable, the terminal alkyne functionality can be sensitive under certain conditions. In the presence of strong bases, especially in protic solvents, deprotonation can occur. Additionally, some transition metal catalysts may promote unwanted side reactions. It is always recommended to use freshly distilled and dry solvents, particularly for sensitive reactions like metal-catalyzed couplings.[4]
Q2: For a reaction involving both the alkyne and nitrile groups, which solvent properties should I prioritize?
A: This depends on the specific transformation. If the reaction involves the alkyne in a metal-catalyzed process (e.g., Sonogashira, cycloaddition), prioritize a solvent that solubilizes the catalyst system and reactants well, such as DMF, THF, or acetonitrile.[1][2] If the reaction targets the nitrile group, such as a nickel-catalyzed coupling, THF has been shown to be effective.[8] For reactions where both groups might be involved, a versatile polar aprotic solvent like THF or DMF is a good starting point, but empirical screening is always recommended.
Q3: Can I use protic solvents like ethanol or water for reactions with 3-Ethynyl-5-fluorobenzonitrile?
A: It is generally not recommended for reactions involving the terminal alkyne with organometallic reagents or strong bases, as the acidic proton of the alkyne can react with the reagents, and the protic solvent can interfere with catalytic cycles. However, for certain nucleophilic substitution reactions or some modern "on-water" catalytic systems, these solvents might be employed. Always consult the specific literature precedent for the reaction type you are performing.
Q4: How does the electronic nature of 3-Ethynyl-5-fluorobenzonitrile affect solvent choice?
A: The molecule possesses both electron-withdrawing groups (fluorine and nitrile) and a reactive alkyne. This electronic profile makes the molecule susceptible to various transformations.
-
The electron-withdrawing groups activate the aromatic ring for nucleophilic aromatic substitution.[7] As discussed, polar aprotic solvents are ideal for this.
-
The terminal alkyne is a versatile handle for C-C bond formation. The choice of solvent here is more dependent on the specific catalytic cycle and reagents used. For instance, in Sonogashira couplings, the solvent's ability to coordinate with the metal center and facilitate deprotonation is key.[1]
References
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. (2017). [Link]
-
Solvent effects on the rate of the reaction of 2,4-dinitrofluorobenzene with the ethyl ester of tyrosine. Journal of the Chemical Society, Perkin Transactions 2. (1982). [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. (2023). [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. (2016). [Link]
-
Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes. Organic Chemistry Frontiers. (2026). [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. (2001). [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
Sources
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- 2. depts.washington.edu [depts.washington.edu]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 6. Solvent effects on the rate of the reaction of 2,4-dinitrofluorobenzene with the ethyl ester of tyrosine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Ethynyl-5-fluorobenzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethynyl-5-fluorobenzonitrile. This guide is designed to provide in-depth, field-proven insights into the workup and purification procedures for reactions involving this versatile building block. My aim is to move beyond simple protocols and explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address common preliminary questions regarding the handling and properties of 3-Ethynyl-5-fluorobenzonitrile and its derivatives.
Q1: How stable is the nitrile group in 3-Ethynyl-5-fluorobenzonitrile to typical workup conditions?
A1: The benzonitrile moiety is generally robust and stable under standard workup conditions, including mild acidic and basic washes.[1][2] However, it can be hydrolyzed to benzoic acid under harsh acidic conditions (e.g., concentrated mineral acids) or strong basic conditions, especially at elevated temperatures.[1] For most standard extractive workups and chromatography, the nitrile group will remain intact.
Q2: What are the primary side reactions to be aware of when using 3-Ethynyl-5-fluorobenzonitrile in coupling reactions?
A2: The most common and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a symmetric 1,3-diyne.[3][4] This is particularly prevalent in copper-catalyzed reactions like the Sonogashira or click reactions when oxygen is not rigorously excluded.[3][5] Strategies to minimize this are discussed in the troubleshooting section below.
Q3: My product containing the 3-ethynyl-5-fluorobenzonitrile moiety is very polar. What are some effective purification strategies?
A3: High polarity can make standard silica gel chromatography challenging. If your compound streaks or has very low Rf values even in polar solvent systems (e.g., DCM/MeOH with ammonia), consider the following:
-
Reverse-Phase Chromatography (C18): This is often the go-to method for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a reverse-phase type mobile phase (e.g., acetonitrile/water). It can be highly effective for retaining and separating very polar molecules that elute in the void volume on C18 columns.[6]
-
Acid/Base Extraction: If your molecule has an acidic or basic handle, you can use pH switching to move it between aqueous and organic layers, leaving neutral impurities behind.[7]
Troubleshooting Guide: Sonogashira and Click Chemistry Workups
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the workup of the most common reactions involving 3-Ethynyl-5-fluorobenzonitrile.
Issue 1: Persistent Metal Catalyst Contamination (Palladium & Copper)
Q: After my Sonogashira coupling, I'm struggling to remove residual palladium and copper from my product. Standard aqueous washes are not sufficient. What should I do?
A: This is a frequent challenge, as the product's nitrile and triazole (in click chemistry) moieties can chelate to metals, making them difficult to remove.[8]
Expert Rationale: Palladium and copper catalysts can exist in various oxidation states and coordinate with ligands, solvents, and your product. A simple aqueous wash is often insufficient to remove these complexed and finely dispersed metal species. A multi-step strategy involving filtration, targeted aqueous washes, and/or scavenging is typically required for complete removal.
Recommended Solutions:
-
Initial Filtration: Before any aqueous workup, dilute the reaction mixture with a suitable organic solvent (e.g., DCM, EtOAc) and filter it through a pad of Celite®.[9] This will remove the bulk of insoluble metal species and salts.[9]
-
Targeted Aqueous Washes:
-
Ammonium Hydroxide/Chloride: A wash with dilute aqueous ammonia or saturated ammonium chloride solution can help remove copper salts by forming water-soluble copper-ammonia complexes.
-
EDTA Wash: Washing with a 0.1-0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt can effectively chelate and remove both copper and palladium ions into the aqueous phase.[10][11]
-
-
Metal Scavengers: For APIs or late-stage intermediates where metal limits are critical, commercial metal scavengers (resins or silica-based) with thiol or amine functionalities are highly effective.[12] These are typically stirred with the organic solution of the crude product and then filtered off.
Issue 2: Formation and Removal of Glaser Homocoupling Byproduct
Q: My TLC/LCMS shows a significant, less polar byproduct which I suspect is the Glaser dimer of 3-Ethynyl-5-fluorobenzonitrile. How can I prevent this and how do I remove it?
A: The Glaser byproduct is a common impurity in Sonogashira and copper-catalyzed click reactions.[3] Its formation is driven by the presence of Cu(I) and an oxidant (typically atmospheric oxygen).
Expert Rationale: Prevention is the most effective strategy. This involves rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen). Adding a reducing agent can also suppress this side reaction.
Prevention Strategies:
-
Rigorous Degassing: Before adding catalysts, thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution for an extended period.[13]
-
Use of a Reducing Agent: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the addition of a mild reducing agent like sodium ascorbate not only generates the active Cu(I) catalyst from a Cu(II) precursor but also helps prevent oxidative homocoupling.[14][15]
Removal Strategy: The homocoupled diyne is typically much less polar than the desired cross-coupled product. This difference in polarity is the key to its removal.
-
Column Chromatography: Careful column chromatography on silica gel is usually effective. The non-polar diyne will elute much faster than the more polar product. A shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes) is recommended.
-
Recrystallization: If the desired product is a solid, recrystallization can be an excellent purification method.[16] The less abundant and often structurally different byproduct may remain in the mother liquor.
Experimental Protocols & Workflows
Protocol 1: General Workup Procedure for a Sonogashira Reaction
This protocol provides a robust, step-by-step method for working up a typical Sonogashira reaction involving 3-Ethynyl-5-fluorobenzonitrile.
Steps:
-
Reaction Quenching & Filtration:
-
Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.
-
Dilute the reaction mixture with 5-10 volumes of a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a 2-3 cm pad of Celite® in a sintered glass funnel to remove precipitated salts and palladium black.[9] Wash the pad with additional solvent.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (2 x 50 mL per 100 mL organic phase) - This helps remove the copper catalyst.
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL) - This helps to break emulsions and remove residual water.
-
-
A sample procedure describes extracting with ether after adding saturated aqueous sodium bicarbonate.[17]
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) determined by TLC analysis.
-
| Step | Purpose | Common Solvents/Reagents |
| Filtration | Removal of insoluble catalysts and salts | Celite®, Ethyl Acetate, Dichloromethane |
| Extraction 1 | Removal of Copper Catalyst & Base | Saturated aq. NH₄Cl, Dilute aq. NH₄OH |
| Extraction 2 | Removal of Water-Soluble Impurities | Deionized Water, Brine |
| Drying | Removal of Dissolved Water | Anhydrous Na₂SO₄, MgSO₄ |
| Purification | Isolation of Pure Product | Silica Gel, Hexanes/Ethyl Acetate |
Workflow Visualization
A logical workflow is critical for a successful workup and purification. The following diagram illustrates a general decision-making process.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. biotage.com [biotage.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Radiolabeling with 3-Ethynyl-5-fluorobenzonitrile Analogs
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Ethynyl-5-fluorobenzonitrile and its analogs in radiolabeling applications. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during radiosynthesis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your experiments effectively.
The synthesis of PET radiotracers, such as those derived from 3-Ethynyl-5-fluorobenzonitrile, is a multi-step process where success hinges on meticulous attention to detail. This molecule and its derivatives are valuable building blocks for developing PET ligands targeting a range of central nervous system receptors, such as the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] This guide will walk you through the critical stages of the process, from precursor handling to final quality control, focusing on the most common method for this class of compounds: nucleophilic aromatic substitution with no-carrier-added [¹⁸F]fluoride.
Section 1: General Radiosynthesis Workflow & Foundational Concepts
Before diving into specific problems, it's crucial to understand the entire workflow. A flaw in an early step will inevitably lead to failure in the final product.
Overall Radiosynthesis Workflow
The diagram below illustrates the typical path from cyclotron-produced [¹⁸F]fluoride to the final, purified radiotracer ready for use.
Caption: General workflow for ¹⁸F-radiotracer synthesis.
Section 2: Troubleshooting the [¹⁸F]Fluorination Reaction
This section addresses the heart of the synthesis: the radiolabeling reaction itself. The most common overarching problem is low or no radiochemical yield (RCY).
Question 1: My radiochemical yield is consistently low or zero. How do I troubleshoot this?
Low RCY is a symptom, not the root cause. To diagnose the issue, you must first analyze the crude reaction mixture using radio-Thin Layer Chromatography (radio-TLC) or analytical radio-High Performance Liquid Chromatography (radio-HPLC). The distribution of radioactivity will point you to the source of the problem.
Caption: Troubleshooting decision tree for low RCY.
A. Diagnosis: Mostly Unreacted [¹⁸F]Fluoride
If your analysis shows that the vast majority of radioactivity remains as free [¹⁸F]fluoride, the issue lies in the crucial first steps of activating the fluoride ion. In its raw form from the cyclotron ([¹⁸O]H₂O), the [¹⁸F]F⁻ ion is heavily solvated by water molecules, rendering its nucleophilicity extremely low.[3] The entire purpose of the trapping, elution, and drying process is to create a "naked," highly reactive fluoride anion.
Common Causes & Solutions
| Problem | Causality | Recommended Action |
| Residual Water | Water molecules form a tight hydration shell around the F⁻ ion, preventing it from attacking the precursor. The azeotropic drying step is critical.[3][4] | 1. Extend Drying: Add 1-2 mL of anhydrous acetonitrile and repeat the azeotropic drying step at 100-110 °C under a stream of nitrogen. Ensure the reaction vessel is completely dry. 2. Check Gas Lines: Ensure the nitrogen or argon gas used for drying is passed through a drying trap. |
| Degraded Phase Transfer Catalyst (PTC) | Kryptofix 2.2.2 (K₂₂₂) is a cryptand that sequesters the K⁺ cation, leaving the F⁻ anion more reactive. It is hygroscopic and can degrade over time. | 1. Use Fresh K₂₂₂: Prepare fresh solutions of K₂₂₂/K₂CO₃ regularly. Store K₂₂₂ solid in a desiccator. 2. Verify Elution: Ensure >95% of the radioactivity trapped on the cartridge is eluted into the reaction vessel. |
| Incorrect Basicity | The reaction requires a non-nucleophilic base (like K₂CO₃) to maintain a basic environment and prevent the formation of HF, but too much base can lead to side reactions. | 1. Check Base Amount: Use the minimum amount of K₂CO₃ necessary for efficient elution and reaction. Typically 1-5 mg is sufficient. 2. Avoid Strong Bases: Do not use NaOH or KOH, as the hydroxide ion is a competing nucleophile. |
Exemplary Protocol: [¹⁸F]Fluoride Activation
-
Trap: Pass the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O mixture through a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute: Elute the trapped [¹⁸F]F⁻ into the reaction vessel with a solution of Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in 1 mL of 80:20 acetonitrile/water.
-
Dry: Heat the vessel to 110 °C under a gentle stream of dry nitrogen. Add 1 mL of anhydrous acetonitrile and continue heating until the solvent is completely evaporated. Repeat this step twice to ensure an anhydrous environment. The final residue should appear as a white film.
B. Diagnosis: Incomplete Reaction (Product & Precursor Observed)
If you see both the desired product and a significant amount of unreacted precursor, your fluoride activation was likely successful, but the reaction kinetics are suboptimal. Nucleophilic aromatic substitution on an electron-deficient ring is sensitive to several factors. For a precursor like 3-ethynyl-5-nitrobenzonitrile, the nitro group is the leaving group and activates the ring for nucleophilic attack.
Common Causes & Solutions
| Parameter | Causality | Optimization Strategy |
| Temperature | Nucleophilic aromatic substitution reactions have a significant activation energy barrier. Insufficient thermal energy results in a slow reaction rate. | Increase Temperature: Most syntheses of this type require temperatures between 120 °C and 160 °C.[5] Incrementally increase the reaction temperature by 10-15 °C. Ensure your solvent has a sufficiently high boiling point. |
| Reaction Time | The reaction may simply not have had enough time to proceed to completion. | Extend Time: Increase the reaction time from a standard 10-15 minutes to 20-30 minutes. Monitor the reaction progress over time if your system allows for it. |
| Precursor Amount | While it may seem counterintuitive, too much precursor can sometimes hinder the reaction by consuming the limited amount of [¹⁸F]fluoride in side reactions or making purification difficult. Too little, and the probability of a successful collision is low. | Optimize Concentration: A typical starting point is 2-5 mg of precursor.[5] Perform concentration-dependent studies to find the optimal amount for your system. |
| Solvent Choice | The solvent must be polar, aprotic, and have a high boiling point to facilitate the S_N_Ar reaction. It must effectively dissolve the precursor and the K/K₂₂₂/[¹⁸F]F complex. | Select Appropriate Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Ensure the solvent is anhydrous (<50 ppm water). |
C. Diagnosis: Unknown Radioactive Peaks (Side Reactions)
The presence of multiple unexpected radioactive peaks indicates that your product is forming but is either unstable under the reaction conditions or that side reactions are occurring. The functional groups on 3-ethynyl-5-fluorobenzonitrile present specific stability challenges.
Potential Side Reactions & Mitigation
-
Hydrolysis of the Nitrile Group: In the presence of excessive base and trace water at high temperatures, the benzonitrile group (-CN) can hydrolyze to a benzamide (-CONH₂) or even a carboxylic acid (-COOH).
-
Solution: Minimize the amount of K₂CO₃ used and ensure the reaction is completely anhydrous. If hydrolysis persists, consider using a weaker base system.
-
-
Reactions involving the Ethynyl Group: Terminal alkynes can undergo various side reactions, including copper-catalyzed homo-coupling if trace metal contaminants are present, or other base-catalyzed rearrangements.
-
Solution: Use high-purity reagents and solvents. If you suspect metal contamination, consider adding a chelating agent.
-
-
Radiodefluorination: The C-¹⁸F bond, once formed, can sometimes be labile, especially with certain molecular structures or during purification.[6]
-
Solution: Ensure the pH during purification and in the final formulation is neutral. Avoid overly harsh conditions (e.g., strong acids/bases) post-labeling.
-
Section 3: Purification & Quality Control FAQs
Question 2: How can I improve the separation of my [¹⁸F]-labeled product from the large excess of unlabeled precursor during HPLC?
This is a critical challenge in PET chemistry, directly impacting the specific activity of your final product.
Answer: Effective separation relies on optimizing the HPLC method. The unlabeled precursor is often present in milligram amounts, while your radiolabeled product is on the picogram-to-nanogram scale.
-
Choose the Right Column: A high-resolution, semi-preparative C18 column is standard. Ensure the column is not overloaded; if the precursor peak is excessively broad, inject a smaller volume or dilute the crude mixture.
-
Optimize the Mobile Phase: Start with a simple gradient method (e.g., 30% to 70% Acetonitrile in Water over 15 minutes). The slightly higher polarity of the nitro-precursor compared to the fluoro-product should allow for separation. Adjust the gradient steepness to maximize the resolution between the two peaks. Adding 0.1% trifluoroacetic acid (TFA) or formic acid can sharpen peaks, but be mindful of product stability.
-
Wavelength Selection: The precursor often has a strong UV absorbance. Set the UV detector to the precursor's λ_max to clearly identify its retention time relative to the radioactive product peak from your radiation detector.
Typical HPLC Purification Parameters
| Parameter | Typical Value |
| Column | Semi-preparative C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | Water (with optional 0.1% TFA) |
| Mobile Phase B | Acetonitrile (with optional 0.1% TFA) |
| Flow Rate | 3-5 mL/min |
| Gradient | 30% B to 70% B over 15 min |
| Detection | UV (e.g., 254 nm) and Radioactivity Detector (in series) |
Question 3: Can I use [¹⁸F]3-Ethynyl-5-fluorobenzonitrile as a synthon in a subsequent "click" reaction?
Answer: Yes, this is an advanced and powerful application. After you have synthesized and purified [¹⁸F]3-Ethynyl-5-fluorobenzonitrile, its terminal alkyne group is an excellent handle for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7][8] This allows you to label larger molecules like peptides or antibodies that are not stable under the harsh initial fluorination conditions.
Workflow for Post-Labeling Click Conjugation
-
Synthesize & Purify: Produce and purify [¹⁸F]3-Ethynyl-5-fluorobenzonitrile via HPLC as described above.
-
Solvent Exchange: Use a C18 Sep-Pak cartridge to trap the product from the HPLC mobile phase and elute it into a suitable solvent for the click reaction (e.g., DMF or a tBuOH/water mixture).
-
Perform Click Reaction: Add your azide-containing molecule, a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).[9] The reaction is often rapid, proceeding at room temperature within 10-20 minutes.
-
Final Purification: A second purification step (either HPLC or SPE) is required to remove the click reaction components and any unreacted [¹⁸F]synthon.
Key Challenge: Ensure all catalysts and reagents from the initial fluorination step (especially K₂₂₂) are completely removed during the first HPLC purification, as they can interfere with the copper-catalyzed click reaction.
References
-
Schubiger, P. A., Friebe, M., Lehmann, L., & Lehmann, F. (2007). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PET Chemistry: The Driving Force in Molecular Imaging, 1-21. [Link]
-
Lee, S. J., Oh, S. J., & Chi, D. Y. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 55(5), 717-727. [Link]
-
Wessmann, S., & Neumaier, B. (2013). Silicon-[18F]Fluorine Radiochemistry: Basics, Applications and Challenges. Molecules, 18(10), 12456-12479. [Link]
-
Haveman, M. F., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(28). [Link]
-
National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. PubChem Compound Summary for CID 3038622. [Link]
-
ResearchGate. (n.d.). Optimization of click reaction catalyzed by CuO/AB. [Table]. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. PubChem Compound Summary for CID 3038623. [Link]
-
Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Cole, E. L., et al. (2014). Closing the gap between 19F and 18F chemistry. Nature Chemistry, 6(12), 1041-1042. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Chemistry & Biology, 11(4), 535-546. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Moore, T. M., et al. (2013). Synthesis of 3-[F-18]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([F-18]F-PEB) from nitro and halide precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 56(8), 430-434. [Link]
-
Bernard-Gauthier, V., et al. (2016). Radiosynthesis and 'click' conjugation of ethynyl-4-[(18)F]fluorobenzene--an improved [(18)F]synthon for indirect radiolabeling. Organic & Biomolecular Chemistry, 14(1), 89-98. [Link]
Sources
- 1. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Radiosynthesis and 'click' conjugation of ethynyl-4-[(18)F]fluorobenzene--an improved [(18)F]synthon for indirect radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Deprotection of Silyl-Protected 3-Ethynyl-5-fluorobenzonitrile
Welcome to the technical support center for the deprotection of silyl-protected 3-ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will delve into the nuances of removing common silyl protecting groups from this electronically distinct aromatic system, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Critical Nature of Silyl Deprotection
Silyl groups, such as Trimethylsilyl (TMS), Triethylsilyl (TES), and Triisopropylsilyl (TIPS), are invaluable for protecting the terminal alkyne functionality during multi-step syntheses. Their removal (deprotection or desilylation) is a crucial final step to unveil the reactive terminal alkyne for subsequent transformations, such as cross-coupling reactions or click chemistry.
The deprotection of 3-ethynyl-5-fluorobenzonitrile presents a unique set of challenges due to the presence of two electron-withdrawing groups: a nitrile (-CN) and a fluorine (-F). These substituents can influence the reactivity of the aromatic ring and the stability of the molecule under various deprotection conditions. This guide will provide a framework for navigating these challenges to achieve clean and efficient deprotection.
Troubleshooting Guide: A Question & Answer Approach
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: Incomplete or Sluggish Deprotection
Q: I'm seeing starting material in my reaction mixture even after extended reaction times. What are the likely causes and how can I fix this?
A: Incomplete deprotection is a common issue, often stemming from the stability of the silyl group or suboptimal reaction conditions.
-
Causality: The stability of silyl ethers towards hydrolysis under acidic conditions generally follows the trend: TMS < TES < TBDPS < TIPS.[1] For silyl-protected alkynes, a similar trend in stability is observed. The bulky triisopropylsilyl (TIPS) group, for instance, is significantly more sterically hindered than the trimethylsilyl (TMS) group, making it more resistant to cleavage.[2]
-
Troubleshooting Steps:
-
Reagent Choice & Stoichiometry:
-
For TMS ethers: Mild conditions are often sufficient. A common and effective method is treatment with potassium carbonate in methanol.[1][3]
-
For bulkier groups (TES, TIPS): A stronger fluoride source is typically required. Tetrabutylammonium fluoride (TBAF) is the most common choice.[1][3][4][5] If you are using TBAF and the reaction is still slow, consider the following:
-
Increase Equivalents: For stubborn deprotections, especially with TIPS, increasing the equivalents of TBAF can be effective.[2]
-
Anhydrous Conditions: Commercial TBAF solutions in THF contain water, which can sometimes hinder the reaction. Using anhydrous TBAF or adding a drying agent may improve results.
-
Alternative Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective alternatives.[1] In some cases, a mixture of KF and a silver salt like AgNO3 has been shown to be effective for deprotecting TIPS-protected alkynes.[6]
-
-
-
Solvent and Temperature:
-
Solvent: Tetrahydrofuran (THF) is the most common solvent for TBAF-mediated deprotection.[1] Dichloromethane (DCM) can also be used.[5]
-
Temperature: Most deprotections are run at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but must be done cautiously to avoid side reactions.[7]
-
-
Reaction Monitoring: Actively monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to the reaction conditions, which could lead to degradation.
-
Problem 2: Formation of Unidentified Byproducts
Q: My reaction is complete, but I'm observing significant byproduct formation upon analysis (TLC, LC-MS, NMR). What could be happening?
A: The electron-deficient nature of the 3-ethynyl-5-fluorobenzonitrile core can make it susceptible to side reactions under both basic and acidic deprotection conditions.
-
Causality & Troubleshooting:
-
Under Basic/Fluoride Conditions (e.g., TBAF):
-
Hydrolysis of the Nitrile Group: Strong basic conditions can lead to the hydrolysis of the nitrile to a carboxamide or carboxylic acid. While TBAF is generally considered a mild base, prolonged reaction times or elevated temperatures can promote this side reaction.[4]
-
Solution: Minimize reaction time and avoid excessive heating. Use the minimum number of equivalents of TBAF necessary for complete deprotection.
-
-
Allene Formation: TBAF can act as a base and, in some cases, promote the isomerization of the terminal alkyne to an allene.[2]
-
Solution: This is substrate-dependent. If allene formation is suspected, consider switching to a less basic deprotection method, such as an acid-catalyzed approach.
-
-
Nucleophilic Aromatic Substitution: While less common, strong nucleophiles can potentially displace the fluorine atom on the aromatic ring.
-
Solution: Stick to milder conditions and monitor for any products that would suggest this pathway.
-
-
-
Under Acidic Conditions (e.g., HF, HCl, PTSA):
-
Hydration of the Alkyne: Strong acids can catalyze the hydration of the newly formed terminal alkyne to form a methyl ketone.
-
Decomposition of the Benzonitrile Moiety: Certain benzonitriles can be sensitive to strong acidic conditions.[9]
-
Solution: Screen different mild acidic reagents and carefully monitor the reaction progress.
-
-
-
Problem 3: Difficult Purification
Q: I've successfully deprotected my compound, but I'm struggling to remove the tetrabutylammonium salts during workup. What are some effective purification strategies?
A: The removal of tetrabutylammonium salts can be challenging, especially for polar products that may have some water solubility.
-
Causality: Tetrabutylammonium salts are highly polar and can be difficult to separate from polar organic products using standard aqueous workups.[10]
-
Purification Strategies:
-
Aqueous Workup (for non-polar to moderately polar products):
-
Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) and wash repeatedly with water or brine. This is often sufficient for less polar products.[10]
-
-
Ion-Exchange Resin:
-
For more polar products where aqueous extraction leads to product loss, an ion-exchange resin can be highly effective. A procedure developed by Kishi and co-workers involves the addition of a Dowex 50WX8 ion-exchange resin and calcium carbonate to the reaction mixture. The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the resulting HF. The solids can then be filtered off.[10]
-
-
Silica Gel Chromatography:
-
A standard silica gel plug or column can be used to separate the product from the tetrabutylammonium salts. However, the salts can sometimes streak on the column. Pre-treating the reaction mixture with an ion-exchange resin can simplify the subsequent chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: Which silyl protecting group is best for 3-ethynyl-5-fluorobenzonitrile?
A1: The "best" protecting group depends on the subsequent reaction steps.
-
TMS (Trimethylsilyl): Use this if you need a very labile protecting group that can be removed under mild basic or acidic conditions.[3] It is not suitable if your downstream chemistry involves even mild acids or bases.
-
TIPS (Triisopropylsilyl): This is a much more robust protecting group due to its steric bulk.[2] It is a good choice if your synthesis involves harsh conditions. Its removal will require more forcing conditions, such as TBAF or silver fluoride.[6]
Q2: Can I use potassium carbonate/methanol to deprotect a TIPS-protected alkyne?
A2: It is highly unlikely to be effective. The K2CO3/MeOH system is generally only strong enough to cleave TMS ethers.[3] For TIPS groups, a fluoride source like TBAF is necessary.[3]
Q3: My compound is sensitive to both strong acids and bases. Are there any neutral deprotection methods?
A3: While less common for silyl alkynes, some reductive deprotection methods exist for silyl ethers using reagents like catecholborane and Wilkinson's catalyst, which proceed under neutral conditions.[11] However, the compatibility of these methods with the nitrile and fluoride functionalities would need to be experimentally verified.
Q4: How do I know when my deprotection reaction is complete?
A4: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). The silyl-protected starting material will have a different Rf value (typically higher, i.e., less polar) than the deprotected terminal alkyne product. Stain with a suitable visualizing agent (e.g., potassium permanganate) if your compounds are not UV-active.
Experimental Protocols & Data
Table 1: Comparison of Common Deprotection Conditions
| Silyl Group | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| TMS | K₂CO₃ (catalytic) | Methanol | 25 | 1-2 hours | Very mild; ideal for sensitive substrates.[1][3] |
| TMS | TBAF (1.1 eq.) | THF | 25 | 15-30 minutes | Fast and efficient; potential for basic side reactions.[5] |
| TIPS | TBAF (1.5-3.0 eq.) | THF | 25-50 | 2-24 hours | Requires more forcing conditions; monitor for side reactions.[1] |
| TIPS | AgF (1.5 eq.) | Methanol | 25 | 1-3 hours | Effective for TIPS; silver reagent can be costly.[6] |
| TIPS | HF-Pyridine | THF/Pyridine | 0-25 | 1-4 hours | Highly effective but corrosive; handle with extreme care.[1] |
Protocol 1: TBAF Deprotection of TIPS-protected 3-Ethynyl-5-fluorobenzonitrile
-
Dissolve the TIPS-protected 3-ethynyl-5-fluorobenzonitrile (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish after 4 hours, consider gentle heating to 40°C.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or using an ion-exchange resin as described in the troubleshooting section.
Protocol 2: K₂CO₃ Deprotection of TMS-protected 3-Ethynyl-5-fluorobenzonitrile
-
Dissolve the TMS-protected 3-ethynyl-5-fluorobenzonitrile (1.0 equiv) in methanol (to a concentration of approximately 0.2 M).
-
Add potassium carbonate (0.2 equiv) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Visualized Workflows and Logic
Deprotection Workflow
Caption: General workflow for the deprotection of silyl-protected alkynes.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common deprotection issues.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Falck, J. R., Reddy, K. M., & Kumar, S. (2009). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of organic chemistry, 74(15), 5769–5771. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Retrieved from [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(12), 2587-2632. Retrieved from [Link]
-
MH Chem. (2022, June 17). Silyl group deprotection by TBAF solution [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. Retrieved from [Link]
-
Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
-
European Journal of Chemistry. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
-
Reddit. (2024, June 5). give me your harshest (serious) silyl protecting group deprotection conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Retrieved from [Link]
-
Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotonative Silylation of Aromatic C−H Bonds Mediated by a Combination of Trifluoromethyltrialkylsilane and Fluoride. Retrieved from [Link]
-
Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
-
Trost, B. M., & Ball, Z. T. (2001). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 123(50), 12726–12727. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
-
SIOC Journals. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing reaction exotherms during large-scale synthesis. Moving a process from the bench to a production environment introduces significant challenges, primarily due to the non-linear scaling of heat generation versus heat removal. This resource offers practical, field-proven insights and troubleshooting protocols to ensure both the safety and success of your chemical manufacturing processes.
Section 1: Fundamental Principles of Reaction Exotherms and Thermal Hazards
All exothermic reactions release energy in the form of heat.[1][2] While this is a fundamental concept, the implications of this heat release change dramatically with scale. The core challenge in large-scale synthesis is the management of this heat to prevent a dangerous and uncontrolled increase in temperature and pressure, known as a thermal runaway.[3][4] A thermal runaway can occur when the heat generated by the reaction exceeds the capacity of the system to remove it, leading to a rapid acceleration of the reaction rate and potentially catastrophic failure of the reactor.[4]
A critical concept to understand is the surface-area-to-volume ratio. As the scale of a reaction increases, the volume (and therefore the potential for heat generation) increases cubically, while the surface area of the reactor (the primary means of heat dissipation) only increases squarely. This fundamental geometric principle is at the heart of many scale-up challenges.[5]
Key Terminology:
-
Exothermic Reaction: A chemical reaction that releases energy, primarily as heat.[1]
-
Thermal Runaway: A situation where an increase in temperature leads to a further increase in the reaction rate, creating a positive feedback loop that can result in an explosion.[3]
-
Reaction Calorimetry: An experimental technique used to measure the heat evolved from a chemical reaction, providing crucial data for safe scale-up.[6]
-
Heat of Reaction (ΔH): The total amount of heat released or absorbed during a chemical reaction.
-
Heat Flow: The rate at which heat is generated or removed from a reactor.
-
Maximum Temperature of Synthesis Reaction (MTSR): The maximum temperature the reaction mixture could reach under adiabatic conditions (no heat loss).
Section 2: Troubleshooting Guide for Exotherm Management
This section addresses common issues encountered during the scale-up of exothermic reactions in a question-and-answer format.
Issue 1: My reaction temperature is overshooting the set point during reagent addition.
-
Potential Cause 1: Reagent addition is too fast.
-
Explanation: Adding a reactive reagent too quickly can lead to an accumulation of unreacted material.[7] If the reaction then initiates, the accumulated reagent can react rapidly, generating a burst of heat that overwhelms the cooling system.
-
Troubleshooting Steps:
-
Reduce the addition rate: This is the most immediate and critical action.
-
Monitor the reaction in real-time: Utilize in-situ monitoring techniques like ReactIR or process mass spectrometry to track the consumption of the added reagent and ensure it is reacting as it is added.[7]
-
Perform calorimetric studies: Use a reaction calorimeter to determine the maximum safe addition rate at the lab scale before attempting large-scale synthesis.[6]
-
-
-
Potential Cause 2: Inadequate mixing.
-
Explanation: Poor mixing can create localized "hot spots" where the concentration of reactants is higher, leading to a faster reaction rate and localized temperature increases.[8][9] These hot spots can initiate a broader thermal event.
-
Troubleshooting Steps:
-
Evaluate the stirrer design and speed: Ensure the agitator is appropriate for the viscosity and geometry of the reactor. An anchor stirrer, for example, may be ineffective in a low-viscosity system.[8]
-
Perform mixing studies: Use computational fluid dynamics (CFD) modeling or experimental techniques to visualize and optimize mixing efficiency.
-
Ensure proper baffle placement: Baffles are crucial for disrupting vortex formation and promoting top-to-bottom mixing.
-
-
Issue 2: The reaction is showing an unexpected induction period.
-
Explanation: An induction period, where the reaction does not start immediately upon reagent addition, is a significant safety concern.[7] During this time, the reactive reagent can accumulate to dangerous levels. When the reaction finally initiates, the large amount of unreacted material can lead to a violent exotherm.
-
Troubleshooting Steps:
-
Identify the cause of the induction period: This could be due to impurities, the need for an initiator to reach a critical concentration, or mass transfer limitations.
-
"Seed" the reaction: If appropriate for the chemistry, adding a small amount of previously reacted material can sometimes initiate the reaction smoothly.
-
Adjust the temperature: A slightly higher starting temperature may be sufficient to overcome the activation energy barrier and initiate the reaction without a significant induction period. However, this must be done with extreme caution and a thorough understanding of the reaction kinetics.[7]
-
Re-evaluate the process chemistry: If the induction period cannot be reliably eliminated, the process may be inherently unsafe for large-scale operation and require re-development.
-
Issue 3: The cooling system cannot keep up with the heat generated by the reaction.
-
Potential Cause 1: Underestimated heat of reaction.
-
Explanation: An inaccurate or underestimated heat of reaction (ΔH) will lead to an undersized cooling system.
-
Troubleshooting Steps:
-
-
Potential Cause 2: Fouling of the reactor jacket or cooling coils.
-
Explanation: Over time, deposits can build up on the heat transfer surfaces, reducing the efficiency of the cooling system.
-
Troubleshooting Steps:
-
Implement a regular cleaning and maintenance schedule: Ensure that all heat transfer surfaces are clean and free of fouling.
-
Monitor the heat transfer coefficient (U): A decrease in the heat transfer coefficient over time can indicate fouling.
-
-
-
Potential Cause 3: The process is being run at a higher concentration or temperature than designed.
-
Explanation: Small changes in process parameters can have a significant impact on the rate of heat generation.
-
Troubleshooting Steps:
-
Strictly adhere to the established process parameters: Ensure that all operators are aware of the safe operating limits.
-
Implement robust process control systems: Use automated systems to monitor and control critical parameters like temperature, pressure, and reagent addition rates.[8]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I determine if my reaction is safe to scale up?
A1: A thorough process safety assessment is crucial before any scale-up. This involves a combination of theoretical calculations and experimental studies.
-
Step 1: Thermochemical Evaluation:
-
Step 2: Experimental Analysis using Calorimetry:
-
Differential Scanning Calorimetry (DSC): A screening tool to determine the onset temperature of the desired reaction and any potential decomposition reactions.[11]
-
Reaction Calorimetry (RC): Provides detailed information on the heat flow profile of the reaction, allowing for the determination of the heat of reaction, reaction kinetics, and safe reagent addition rates.[6]
-
-
Step 3: Thermal Stability Testing:
-
Use techniques like Accelerating Rate Calorimetry (ARC) to assess the thermal stability of the reactants, intermediates, and products under adiabatic conditions.[10] This helps identify the temperature at which a self-accelerating decomposition reaction could begin.
-
Q2: What are the key differences between batch and semi-batch operation for managing exotherms?
A2:
-
Batch Operation: All reactants are added to the reactor at the beginning of the process. This can be dangerous for highly exothermic reactions as the potential for heat generation is at its maximum from the start.
-
Semi-batch Operation: One or more reactants are added to the reactor over time. This is the preferred method for controlling exothermic reactions as it allows the rate of heat generation to be controlled by the rate of reagent addition. By ensuring the reagent reacts as it is added, the accumulation of unreacted material is minimized.[7]
Q3: What are the primary and secondary safety measures I should have in place?
A3: A multi-layered approach to safety is essential.
-
Primary (Preventative) Measures: These are designed to prevent a thermal runaway from occurring in the first place.
-
Robust Process Control: Automated systems to control temperature, pressure, and reagent addition.[8][11]
-
Thorough Operator Training: Ensuring all personnel understand the hazards and emergency procedures.
-
High-Integrity Alarms and Interlocks: Automated shutdowns if critical parameters deviate from safe limits.
-
-
Secondary (Mitigative) Measures: These are designed to safely handle a thermal runaway if it does occur.
-
Emergency Relief Systems (ERS): A crucial last line of defense, an ERS is designed to safely vent the contents of the reactor to prevent a catastrophic over-pressurization.[12][13] This can include rupture discs and safety relief valves.[12]
-
Quench Systems: A system to rapidly inject a cooling or inhibiting agent to stop the reaction.[11]
-
Containment: Designing the reactor and surrounding infrastructure to withstand a certain level of overpressure.
-
Q4: How can I improve the heat transfer in my reactor?
A4: Improving heat transfer is key to safely managing exotherms.
-
Optimize Agitation: Good mixing not only prevents hot spots but also improves the heat transfer from the bulk of the reaction mixture to the reactor wall.[8]
-
Use a High-Performance Heat Transfer Fluid: Ensure the fluid in the reactor jacket has a high heat capacity and is circulated at an adequate flow rate.
-
Consider Alternative Reactor Designs: For highly exothermic reactions, continuous flow reactors or microreactors offer significantly better heat transfer capabilities due to their high surface-area-to-volume ratio.[4]
-
Ensure Clean Heat Transfer Surfaces: As mentioned in the troubleshooting section, regular cleaning to prevent fouling is critical.
Section 4: Data and Protocols
Table 1: Comparison of Calorimetry Techniques for Thermal Hazard Assessment
| Technique | Information Provided | Typical Application |
| Differential Scanning Calorimetry (DSC) | Onset temperature of exotherms, heat of reaction/decomposition. | Rapid screening of thermal stability of reactants, intermediates, and products. |
| Reaction Calorimetry (RC) | Heat flow, heat of reaction, reaction kinetics, specific heat capacity. | Process development and optimization, determining safe operating conditions. |
| Accelerating Rate Calorimetry (ARC) | Time-temperature-pressure data for a runaway reaction under adiabatic conditions. | "Worst-case scenario" analysis, providing data for emergency relief system design. |
Protocol 1: Basic Workflow for Thermal Hazard Assessment of a New Exothermic Process
This protocol outlines a general approach to assessing the thermal hazards of a new exothermic process.
Caption: A stepwise workflow for the thermal hazard assessment of a new exothermic process.
Diagram 1: Hierarchy of Controls for Managing Exothermic Reactions
This diagram illustrates the preferred order of control measures, from most to least effective.
Caption: The hierarchy of controls for mitigating risks associated with exothermic reactions.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Why reactions run away. IChemE.
- 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com. (2025-06-19).
- Reaction Calorimeters | Reaction & He
- Thermal runaway. Wikipedia.
- Safety Precautions for Handling Exothermic Reactions. Google Docs.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023-10-12).
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- 11.5: Reaction Calorimetry. Chemistry LibreTexts. (2022-04-12).
- Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. (2016-10-25).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. (2025-08-28).
- Manage Chemical Reactivity Hazards with Emergency Relief System Design. (2019-10-15).
- Calorimetry.
- Chemical reaction hazards and the risk of thermal runaway INDG254.
- Emergency Pressure Relief Systems. DEKRA.
- (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief.
Sources
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- 2. Calorimetry [chem.purdue.edu]
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- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amarequip.com [amarequip.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. icheme.org [icheme.org]
- 11. cedrec.com [cedrec.com]
- 12. Manage Chemical Reactivity Hazards with Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 13. dekra.com [dekra.com]
Technical Support Center: Analysis of 3-Ethynyl-5-fluorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis and analysis of 3-Ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist in identifying byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Identifying Byproducts by LC-MS
This section addresses specific challenges you may encounter during the analysis of your reaction mixture.
Q1: My LC-MS data shows several unexpected peaks alongside my product. What are the likely byproducts in a Sonogashira coupling synthesis of 3-Ethynyl-5-fluorobenzonitrile?
The Sonogashira coupling is a common and effective method for synthesizing aryl alkynes like 3-Ethynyl-5-fluorobenzonitrile.[1][2][3] However, several side reactions can lead to the formation of byproducts. The most common of these is the homocoupling of the terminal alkyne starting material, often referred to as Glaser coupling.[4] This reaction is promoted by the presence of oxygen and the copper(I) cocatalyst.[1]
Other potential byproducts can arise from reactions involving the starting materials, catalysts, and solvents. Below is a table of likely impurities with their expected mass-to-charge ratios (m/z).
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| 3-Ethynyl-5-fluorobenzonitrile (Product) | C₉H₄FN | C₉H₄FN | 145.0328 | 146.0406 |
| 3-Bromo-5-fluorobenzonitrile (Starting Material) | C₇H₃BrFN | C₇H₃BrFN | 200.9433 | 201.9511 / 203.9490 (Br isotopes) |
| 1,4-bis(3-cyano-5-fluorophenyl)buta-1,3-diyne (Homocoupling Product) | C₁₈H₆F₂N₂ | C₁₈H₆F₂N₂ | 290.0500 | 291.0578 |
| 3-Fluorobenzonitrile (De-ethynylated Impurity) | C₇H₄FN | C₇H₄FN | 121.0328 | 122.0406 |
| Triphenylphosphine Oxide (From Catalyst) | C₁₈H₁₅OP | C₁₈H₁₅OP | 278.0861 | 279.0939 |
Q2: How can I confirm the identity of the suspected homocoupling byproduct (1,4-bis(3-cyano-5-fluorophenyl)buta-1,3-diyne)?
Confirming the homocoupling byproduct involves a combination of LC and MS data.
-
Retention Time (RT): The homocoupling product is significantly larger and more nonpolar than the desired product. Therefore, in a reversed-phase LC method, it will have a longer retention time.
-
Mass Spectrometry (MS): The key is to look for the correct m/z value. The expected protonated molecule [M+H]⁺ for the homocoupling product is approximately 291.06. High-resolution mass spectrometry can help confirm the elemental composition.
Q3: I see a peak at m/z 122. What could this be?
A peak at m/z 122 likely corresponds to the protonated form of 3-fluorobenzonitrile. This byproduct can form through a de-ethynylation reaction, where the ethynyl group is cleaved from the aromatic ring. This can sometimes occur under the reaction conditions, especially if there are traces of acid or water. To confirm, you can compare the retention time and fragmentation pattern to a standard of 3-fluorobenzonitrile if available.
Q4: My reaction seems to have stalled, and I have a large amount of unreacted 3-bromo-5-fluorobenzonitrile. How can I troubleshoot this?
Incomplete conversion is a common issue. Here are several factors to investigate:
-
Catalyst Activity: The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can deactivate over time.[2] Ensure you are using a fresh, active catalyst. The presence of oxygen can also lead to the formation of inactive palladium species.[1]
-
Copper Cocatalyst: The copper(I) salt (typically CuI) is crucial for the reaction.[1] Ensure it has been added and is of good quality.
-
Base: A suitable base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction.[1] The base should be dry and in sufficient excess.
-
Solvent: The choice of solvent can impact reaction rates and solubility of reactants.[5] Common solvents include THF, DMF, and acetonitrile. Ensure your solvent is anhydrous.
-
Temperature: While Sonogashira couplings are often run at room temperature, gentle heating may be necessary for less reactive aryl bromides.[1]
Experimental Protocols
Recommended LC-MS Method for Analysis
This is a general-purpose method that should provide good separation of the product and major byproducts.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the synthesis of 3-Ethynyl-5-fluorobenzonitrile.
Sonogashira Coupling and Homocoupling Side Reaction
Caption: Desired Sonogashira coupling versus the Glaser homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of 3-Ethynyl-5-fluorobenzonitrile and its protonated form?
The monoisotopic mass of 3-Ethynyl-5-fluorobenzonitrile (C₉H₄FN) is 145.0328 Da. In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at an m/z of 146.0406.
Q2: What are some common fragmentation patterns for benzonitrile derivatives in MS/MS?
Benzonitrile and its derivatives can exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of HCN (27 Da) or HNC from the molecular ion.[6][7] For substituted benzonitriles, fragmentation of the substituent groups will also be observed. For 3-Ethynyl-5-fluorobenzonitrile, you might observe losses corresponding to the ethynyl group or cleavage of the aromatic ring.
Q3: Can I use a copper-free Sonogashira coupling to avoid the homocoupling byproduct?
Yes, copper-free Sonogashira protocols have been developed to minimize or eliminate the formation of homocoupling byproducts.[1] These methods often employ different ligand systems for the palladium catalyst to enhance its activity in the absence of a copper cocatalyst.
Q4: Are there any other synthetic routes to 3-Ethynyl-5-fluorobenzonitrile that might produce different byproducts?
While the Sonogashira coupling is the most direct route, other methods could be employed, potentially leading to different impurity profiles. For instance, a multi-step synthesis might involve the formation of a trimethylsilyl-protected alkyne, followed by deprotection. In such cases, you might see byproducts related to incomplete deprotection or reactions of the silyl group.
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. Retrieved from [Link]
- Al-Zoubi, R. M., & Al-Masoudi, N. A. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Electroreductive Nickel-Catalyzed Intramolecular Hydrosilyl
- Fluorobenzonitrile compound preparation method.
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. National Center for Biotechnology Information. Retrieved from [Link]
- Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Royal Society of Chemistry.
- Process for the preparation of 2,4,5-trifluorobenzonitrile.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology.
- Cobalt carbonyl complexes as probes for alkyne-tagged lipids. PubMed.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
- Mass Spectrometry - Fragmentation P
- 14 Best Practices for Effective LCMS Troubleshooting. ZefSci.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Troubleshooting LC-MS.
- Evaluation of alkylamines and stationary phases to improve LC‐MS of oligonucleotides.
- MASS SPECTROMETRY: FRAGMENTATION P
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- Analyse fragmentation patterns in mass spectra to find structure. YouTube.
- 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. PubChem.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. books.lucp.net [books.lucp.net]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Ethynyl-5-fluorobenzonitrile
Welcome to the technical support center for the refining and purification of 3-Ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we address common challenges and frequently asked questions encountered during its purification, providing in-depth, experience-driven advice to enhance your experimental outcomes.
Introduction
3-Ethynyl-5-fluorobenzonitrile is a key building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. Its synthesis, often achieved via a Sonogashira coupling, can yield a crude product containing various impurities that necessitate robust purification protocols.[1][2] This guide provides a structured approach to troubleshooting common issues and offers answers to frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the purification of 3-Ethynyl-5-fluorobenzonitrile. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: Why is my yield of 3-Ethynyl-5-fluorobenzonitrile consistently low after column chromatography?
Potential Causes and Solutions:
Low recovery after flash column chromatography can stem from several factors, ranging from improper solvent selection to the inherent properties of the compound.
-
Inappropriate Solvent System: 3-Ethynyl-5-fluorobenzonitrile is a relatively polar compound due to the nitrile and fluoride functionalities. Using a solvent system that is too polar can lead to rapid elution with poor separation, while a system that is not polar enough can result in the compound strongly adsorbing to the silica gel, leading to tailing and poor recovery.
-
Compound Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with terminal alkynes.
-
Solution: If you suspect degradation, consider using deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a tertiary amine, such as triethylamine, in the eluent (e.g., 0.5% triethylamine). This neutralizes the acidic sites on the silica surface.
-
-
Improper Column Packing and Loading: An improperly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation and broad, diluted fractions. Overloading the column with crude material will also significantly compromise separation.
-
Solution: Ensure your column is packed uniformly without any air bubbles. For loading, dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel before being dry-loaded onto the column.
-
Detailed Protocol: Optimizing Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude 3-Ethynyl-5-fluorobenzonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum volume of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Start with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by your product, and finally any highly polar impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Question 2: I am observing a significant amount of homocoupled alkyne (Glaser coupling) byproduct. How can I remove it?
Cause and Mitigation:
The formation of a homocoupled dimer of the terminal alkyne is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and copper(I) catalysts.[4] This byproduct often has a similar polarity to the desired product, making separation challenging.
-
Prevention during Reaction: The best approach is to minimize its formation during the synthesis.
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions (e.g., under an inert atmosphere of argon or nitrogen). Degassing your solvents and reagents prior to use is also crucial.[4]
-
-
Chromatographic Separation: While challenging, it is often possible to separate the homocoupled byproduct from the desired product using carefully optimized flash chromatography.
-
Solution: A shallow gradient of a moderately polar solvent system (e.g., a slow increase in the percentage of ethyl acetate in hexanes) can often resolve these two compounds. The homocoupled product is typically less polar than the desired heterodimer.
-
-
Recrystallization: If chromatography fails to provide adequate separation, recrystallization can be a powerful alternative.
-
Solution: Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which the desired product has moderate solubility at elevated temperatures and low solubility at room temperature or below. A binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble) can also be effective.
-
Question 3: My purified 3-Ethynyl-5-fluorobenzonitrile appears colored, suggesting impurities. What are they and how can I remove them?
Potential Causes and Solutions:
Color in the final product often indicates the presence of residual palladium catalyst or other metal-containing species from the synthesis.
-
Residual Palladium: Palladium catalysts, especially when they decompose to palladium black, can be difficult to remove completely by chromatography alone.
-
Solution 1: Filtration through Celite® or Silica Plug: Before concentrating the reaction mixture, it is often beneficial to filter it through a pad of Celite® or a short plug of silica gel. This can remove a significant portion of the insoluble palladium species.
-
Solution 2: Charcoal Treatment: If the color persists after chromatography, a charcoal treatment can be effective. Dissolve the product in a suitable organic solvent, add a small amount of activated carbon, stir for a short period (e.g., 15-30 minutes), and then filter through Celite®. Be aware that this can sometimes lead to a loss of the desired product due to adsorption.
-
-
Other Colored Impurities: Other organic byproducts can also be colored.
-
Solution: Careful column chromatography, as described in the first troubleshooting point, is the primary method for removing these. If the colored impurity co-elutes with your product, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-Ethynyl-5-fluorobenzonitrile?
A1: Like many benzonitrile derivatives, 3-Ethynyl-5-fluorobenzonitrile should be stored in a cool, dry, and dark place to prevent degradation.[1] It is advisable to store it under an inert atmosphere (argon or nitrogen) to minimize potential reactions of the terminal alkyne.
Q2: Is 3-Ethynyl-5-fluorobenzonitrile stable to acidic or basic conditions during workup?
A2: The nitrile group can be sensitive to both strong acids and bases, which can lead to hydrolysis to the corresponding carboxylic acid or amide. The terminal alkyne can also be reactive under certain conditions. It is generally recommended to use mild workup conditions. A standard aqueous workup with a saturated solution of ammonium chloride or dilute brine is usually sufficient. Avoid strong acids or bases unless a specific impurity needs to be removed by extraction.
Q3: Can I use distillation to purify 3-Ethynyl-5-fluorobenzonitrile?
A3: While distillation is a common purification technique for benzonitriles, its applicability to 3-Ethynyl-5-fluorobenzonitrile depends on its boiling point and thermal stability.[5] Given its relatively complex structure and the presence of the reactive ethynyl group, distillation at atmospheric pressure is likely to cause decomposition. Vacuum distillation might be a possibility, but it should be approached with caution and only after initial purification by other means, such as chromatography.
Q4: What analytical techniques are best for assessing the purity of 3-Ethynyl-5-fluorobenzonitrile?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and purity assessment. The presence of fluorine provides a unique handle for ¹⁹F NMR.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the percentage purity and detecting minor impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide both purity information and the mass of any impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to monitor the progress of a reaction or purification.
Data and Protocols at a Glance
| Parameter | Recommendation | Rationale |
| Primary Purification Method | Flash Column Chromatography | Effective for separating a wide range of impurities. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1) | Good for moderately polar aromatic compounds.[3] |
| Alternative Mobile Phase | Dichloromethane:Methanol (e.g., 98:2) | For more polar compounds or when solubility is an issue.[3] |
| Recrystallization Solvents | Toluene, Ethyl Acetate/Hexanes, Dichloromethane/Pentane | To be determined empirically based on solubility. |
| Storage | Cool, dry, dark, under inert atmosphere | Prevents degradation of the alkyne and nitrile functionalities.[1] |
Experimental Workflows
Purification Strategy Decision Tree
Caption: Decision tree for the purification of 3-Ethynyl-5-fluorobenzonitrile.
Sonogashira Coupling Impurity Profile
Caption: Common impurities from a Sonogashira synthesis.
References
-
ResearchGate. (2017). How can I purify impure benzonitrile?[Link]
-
Australian Journal of Chemistry. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Tuning the stability of alkoxyisopropyl protection groups. [Link]
-
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
IJCRT.org. (n.d.). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
NIST. (n.d.). Fluorination of Haloaromatic Compounds. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Application of Chromatographic Technology to Determine Aromatic Substances in Tobacco during Natural Fermentation: A Review. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of fluorinated amphoteric organoborons via iodofluorination of alkynyl and alkenyl MIDA boronates. [Link]
-
The Sonogashira Coupling. (n.d.). The Sonogashira Coupling. [Link]
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]
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- 3. Chromatography [chem.rochester.edu]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-Ethynyl-5-fluorobenzonitrile
For researchers and professionals in drug development, the unambiguous structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of 3-ethynyl-5-fluorobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to predict and interpret its spectral features. This approach not only provides a robust framework for the analysis of 3-ethynyl-5-fluorobenzonitrile but also serves as a practical tutorial on spectral interpretation for substituted benzonitriles.
The Influence of Substituents on Aromatic NMR Spectra
The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic effects of its substituents. Aromatic protons typically resonate in the range of 6.5-8.0 ppm, a downfield shift attributed to the ring current effect.[1] Electron-withdrawing groups, such as the cyano (-CN) and ethynyl (-C≡CH) groups, deshield the aromatic protons, shifting their signals further downfield. Conversely, electron-donating groups shield these protons, causing an upfield shift.
Fluorine, an electronegative atom, exhibits a dual electronic effect. It is strongly electron-withdrawing through the sigma bond (inductive effect) but can also donate electron density through its lone pairs into the aromatic π-system (resonance effect).[2] The net effect on the chemical shifts of nearby protons and carbons can be complex and is highly dependent on the relative positions of the substituents.
Predicted 1H NMR Spectrum of 3-Ethynyl-5-fluorobenzonitrile
The structure of 3-ethynyl-5-fluorobenzonitrile features three distinct aromatic protons. Based on the substituent effects, we can predict their chemical shifts and coupling patterns. The cyano group is a meta-director, while the ethynyl group is a weak deactivator, and fluorine is an ortho-, para-director.
The proton at C2 will be deshielded by both the adjacent cyano and ethynyl groups. The proton at C4 will be influenced by the meta-positioned cyano and ethynyl groups and the ortho-positioned fluorine. The proton at C6 will be deshielded by the ortho-positioned cyano group and the meta-positioned fluorine and ethynyl groups. The acetylenic proton will appear as a singlet further upfield.
The splitting pattern will be governed by spin-spin coupling. We expect to see coupling between the aromatic protons (3JHH, typically 7-8 Hz for ortho, and 4JHH, 2-3 Hz for meta) and coupling of the protons to the fluorine atom (3JHF and 4JHF).
Predicted 13C NMR Spectrum of 3-Ethynyl-5-fluorobenzonitrile
The 13C NMR spectrum will exhibit signals for each of the eight unique carbon atoms. The chemical shifts will be influenced by the substituents. The carbon attached to the fluorine atom (C5) will show a large one-bond carbon-fluorine coupling constant (1JCF). The other aromatic carbons will also exhibit smaller couplings to fluorine (2JCF, 3JCF, and 4JCF). The carbons of the cyano and ethynyl groups will have characteristic chemical shifts.
Comparative NMR Data Analysis
To substantiate our predictions for 3-ethynyl-5-fluorobenzonitrile, a comparative analysis with structurally similar compounds is invaluable. We will consider 3-fluorobenzonitrile and 3,5-difluorobenzonitrile.
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| 3-Fluorobenzonitrile | 7.35 - 7.52 | m | - | CDCl₃[3] |
| 3,5-Difluorobenzonitrile | 7.12 - 7.23 | m | - | CDCl₃[4] |
The data from these analogues demonstrate the deshielding effect of the cyano group and the complex splitting patterns that arise from fluorine coupling. The addition of a second fluorine atom in 3,5-difluorobenzonitrile results in a slight upfield shift of the aromatic protons compared to 3-fluorobenzonitrile, illustrating the nuanced electronic effects of multiple substituents.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 3-ethynyl-5-fluorobenzonitrile, the following experimental protocol is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5][6]
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish 1H-1H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range 1H-13C correlations, which is crucial for assigning quaternary carbons.
-
Visualizing Molecular Structure and NMR Correlations
The following diagram illustrates the structure of 3-ethynyl-5-fluorobenzonitrile and the key through-bond correlations that would be observed in its NMR spectra.
Caption: Predicted NMR coupling network in 3-ethynyl-5-fluorobenzonitrile.
Conclusion
This guide provides a comprehensive framework for the NMR data analysis of 3-ethynyl-5-fluorobenzonitrile. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous compounds, researchers can confidently predict, interpret, and validate the structure of this and other novel substituted aromatic molecules. The detailed experimental protocol and visualization of expected correlations further equip scientists with the practical knowledge required for successful structural elucidation.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Ethynyl-5-fluorobenzonitrile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. 3-Ethynyl-5-fluorobenzonitrile, a molecule of interest in medicinal chemistry and materials science, presents a unique analytical challenge due to its combination of a reactive ethynyl group, an electronegative fluorine atom, and a polar nitrile moiety. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound, grounded in field-proven insights and experimental logic. We will explore the expected fragmentation patterns, compare ionization techniques, and contextualize the role of mass spectrometry alongside other analytical methods.
Understanding the Molecule: 3-Ethynyl-5-fluorobenzonitrile
Before delving into the analytical techniques, it is crucial to understand the structural features of 3-Ethynyl-5-fluorobenzonitrile that will influence its behavior in a mass spectrometer. The molecule consists of a benzene ring substituted with three functional groups: an ethynyl group (-C≡CH), a fluorine atom (-F), and a nitrile group (-C≡N). The presence of nitrogen means it will follow the Nitrogen Rule , and with an odd number of nitrogen atoms, it is expected to have an odd nominal molecular weight. The aromatic ring provides stability, while the functional groups are potential sites for ionization and fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A High-Energy Approach for Structural Detail
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 3-Ethynyl-5-fluorobenzonitrile. When coupled with Electron Ionization (EI), it provides detailed structural information through extensive fragmentation.[1][2]
The Rationale Behind GC-EI-MS
EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and subsequent fragmentation.[3] This fragmentation is highly reproducible and creates a characteristic "fingerprint" for the molecule, which is invaluable for structural elucidation and library matching.[3][4]
Predicted Fragmentation Pathway of 3-Ethynyl-5-fluorobenzonitrile
The molecular ion (M•+) of 3-Ethynyl-5-fluorobenzonitrile is expected at an m/z corresponding to its molecular weight. Based on the fragmentation patterns of similar aromatic nitriles and halogenated compounds, we can predict the following key fragmentation events:[5][6]
-
Loss of HCN: A common fragmentation pathway for benzonitriles is the elimination of a neutral hydrogen cyanide molecule, leading to a significant fragment ion.
-
Loss of Fluorine: The carbon-fluorine bond can cleave, resulting in the loss of a fluorine radical.
-
Loss of Acetylene: The ethynyl group can be lost as a neutral acetylene molecule.
-
Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of 3-Ethynyl-5-fluorobenzonitrile.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve a small amount of 3-Ethynyl-5-fluorobenzonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A Softer Approach for Molecular Weight Determination
For less volatile compounds or those that might degrade at high temperatures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7] Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for polar molecules and typically produces a protonated molecule, [M+H]+, providing clear molecular weight information.[8][9]
The Rationale Behind LC-ESI-MS
ESI generates ions from a solution by creating a fine spray of charged droplets.[10] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[10] This gentle process minimizes fragmentation, making it ideal for confirming the molecular weight of the analyte. For fluorinated compounds, LC-MS is a standard detection method.[7]
Expected Ions for 3-Ethynyl-5-fluorobenzonitrile in ESI-MS
In positive ion mode ESI, 3-Ethynyl-5-fluorobenzonitrile is expected to form a protonated molecule, [M+H]+. The nitrile group can be protonated, although its basicity is relatively low. It is also important to consider the possibility of adduct formation with solvent ions (e.g., [M+Na]+ or [M+K]+).
Interestingly, for some nitrile-containing compounds, reduction of the nitrile to an amine has been observed under certain positive ion ESI conditions.[11][12] This would result in an ion at [M+H+4]+. Tandem mass spectrometry (MS/MS) would be crucial to confirm the identity of the primary ion.
Caption: Potential ions of 3-Ethynyl-5-fluorobenzonitrile in Electrospray Ionization (ESI).
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start at 5% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: Scan from m/z 50 to 400.
-
Comparison of Mass Spectrometry Techniques
| Feature | GC-EI-MS | LC-ESI-MS |
| Ionization Principle | High-energy electron impact | Soft ionization via charged droplet evaporation |
| Fragmentation | Extensive, provides structural "fingerprint" | Minimal, primarily molecular ion |
| Molecular Ion | May be weak or absent | Strong, readily identifiable |
| Analyte Requirements | Volatile and thermally stable | Soluble in LC mobile phases |
| Primary Information | Structural Elucidation | Molecular Weight Confirmation |
| Library Matching | Excellent, due to reproducible fragmentation | Limited |
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of 3-Ethynyl-5-fluorobenzonitrile requires a multi-technique approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for definitive structure confirmation. NMR provides detailed information about the chemical environment of each atom and the connectivity within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of key functional groups. The characteristic stretches for the nitrile (C≡N) and ethynyl (C≡C-H) groups would be readily observable.
-
High-Resolution Mass Spectrometry (HRMS): Both GC and LC can be coupled with high-resolution mass analyzers (e.g., TOF, Orbitrap).[13] HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, greatly increasing confidence in structural assignments.[8]
Caption: A comprehensive analytical workflow for the characterization of 3-Ethynyl-5-fluorobenzonitrile.
Conclusion
The choice of mass spectrometry technique for the analysis of 3-Ethynyl-5-fluorobenzonitrile depends on the analytical goal. GC-EI-MS is the superior choice for obtaining detailed structural information through its reproducible and extensive fragmentation patterns. In contrast, LC-ESI-MS is ideal for unambiguous molecular weight determination due to its soft ionization nature. For the highest level of confidence in structural elucidation, high-resolution mass spectrometry should be employed. Ultimately, a holistic approach that integrates mass spectrometry data with insights from NMR and IR spectroscopy will provide the most complete and reliable characterization of this and other novel chemical entities.
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Vervliet, P., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 697-721. Retrieved from [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
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Li, L., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(8), 1083-1086. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analytical Methods. Retrieved from [Link]
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Li, L., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]
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Dr. A. K. Gupta. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Retrieved from [Link]
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Moody, C. A., & Field, J. A. (2000). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 34(18), 3864-3870. Retrieved from [Link]
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Vasylyeva, V., & Merz, K. (2010). Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. Crystal Growth & Design, 10(10), 4250–4255. Retrieved from [Link]
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Li, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5348. Retrieved from [Link]
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Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164324. Retrieved from [Link]
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Lu, Q., et al. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1606, 460463. Retrieved from [Link]
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A Comparative Guide to mGluR5 PET Ligands: Benchmarking [¹⁸F]FPEB Against Key Clinical Candidates
Introduction: The Significance of mGluR5 in Neurobiology and the Role of PET Imaging
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a pivotal role in modulating excitatory synaptic transmission throughout the central nervous system.[1] These receptors are predominantly located postsynaptically and are densely expressed in brain regions critical for learning, memory, and cognition, such as the cerebral cortex, hippocampus, and striatum.[1] Dysfunction in mGluR5 signaling has been implicated in a host of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, schizophrenia, and Parkinson's disease, making it a high-priority target for novel therapeutic development.[2]
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of neuroreceptor density and distribution. The development of specific and high-affinity radiolabeled ligands for mGluR5 is crucial for understanding its role in disease pathophysiology, identifying patient populations for clinical trials, and assessing the target engagement of new drug candidates.[1]
This guide provides a detailed comparison of 3-ethynyl-5-fluorobenzonitrile, the core structure of the prominent PET ligand [¹⁸F]FPEB, with other key mGluR5 radiotracers, namely [¹¹C]ABP688 and [¹⁸F]SP203. We will delve into their respective performances, supported by experimental data, and provide insights into the rationale behind their development and the experimental methodologies used for their evaluation.
The mGluR5 Signaling Cascade
Activation of mGluR5 initiates a complex intracellular signaling cascade that modulates neuronal excitability and synaptic plasticity. As a Gq-coupled receptor, ligand binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This rise in cytosolic Ca²⁺ can activate a multitude of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs), ultimately influencing ion channel activity and gene expression.
Caption: Simplified mGluR5 signaling pathway.
Key mGluR5 PET Ligands: A Head-to-Head Comparison
The ideal mGluR5 PET ligand should exhibit high affinity and selectivity for its target, good blood-brain barrier penetration, favorable kinetics for imaging, and metabolic stability to avoid confounding signals from radiometabolites.[1] The majority of successful mGluR5 PET tracers are allosteric modulators, as targeting the orthosteric binding site is challenging due to high endogenous glutamate concentrations.[1] Here, we compare three of the most extensively studied allosteric ligands.
[¹⁸F]FPEB (Radiolabeled 3-Ethynyl-5-fluorobenzonitrile)
[¹⁸F]FPEB, or 3-[¹⁸F]fluoro-5-((pyridin-3-yl)ethynyl)benzonitrile, has emerged as a superior radioligand for quantifying mGluR5 in humans.[3][4] Its development was a significant step forward, offering the practical advantages of the longer half-life of fluorine-18 (t½ ≈ 110 min) compared to carbon-11 (t½ ≈ 20 min).[5] This allows for centralized production and distribution to PET centers without an on-site cyclotron, facilitating multi-center clinical trials.[1]
[¹¹C]ABP688
[¹¹C]ABP688 was one of the first successful PET ligands for imaging mGluR5 and has been widely used in clinical research.[1] It demonstrates rapid brain uptake and favorable kinetics.[6] However, its major limitation is the short half-life of carbon-11, which necessitates an on-site cyclotron for its production.[1]
[¹⁸F]SP203
[¹⁸F]SP203 is another fluorine-18 labeled ligand with very high affinity for mGluR5.[1] Despite its initial promise, its utility has been significantly hampered by its metabolic instability.[4] In vivo, [¹⁸F]SP203 undergoes defluorination, leading to the release of [¹⁸F]fluoride, which accumulates in bone, including the skull.[4] This creates a confounding signal that can spill over into adjacent brain regions, complicating the quantification of mGluR5.[4] Furthermore, radiometabolites of [¹⁸F]SP203 can accumulate in the brain, leading to a time-dependent increase in the total distribution volume (Vₜ), which is undesirable for accurate receptor quantification.[4][7]
Quantitative Performance Data
The following table summarizes key in vitro and in vivo performance parameters for the three ligands. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Parameter | [¹⁸F]FPEB | [¹¹C]ABP688 | [¹⁸F]SP203 |
| Radioisotope | ¹⁸F | ¹¹C | ¹⁸F |
| Half-life | ~110 min | ~20 min | ~110 min |
| Affinity (Kᵢ/Kₐ, nM) | 0.20 (rat)[8] | 1.7 - 5.6[1] | 0.036 (IC₅₀)[1] |
| Lipophilicity (LogD/LogP) | 2.8[8] | 2.4[1] | 2.18[1] |
| Brain Uptake (human) | High, consistent with mGluR5 distribution[3] | Rapid and high[6] | High[4] |
| Binding Potential (BPₙₐ, human) | High (~0.5 to ~3.5 in target regions)[3] | High | High, but confounded by metabolites[4] |
| Metabolism | No brain-penetrant radiometabolites[8] | No brain-penetrant radiometabolites | In vivo defluorination and brain-accumulating radiometabolites[4][9] |
| Key Advantage | Longer half-life, good metabolic stability, high specific signal[1][5] | Well-characterized, lower non-specific binding than [¹⁸F]FPEB[1] | High affinity[1] |
| Key Disadvantage | Higher non-specific binding than [¹¹C]ABP688[1] | Short half-life requires on-site cyclotron[1] | Metabolic instability leading to confounding signals[1][4] |
Experimental Methodologies: A Closer Look
The evaluation of a novel PET radioligand is a multi-step process, beginning with in vitro characterization and progressing through preclinical and clinical in vivo imaging. Below are representative protocols for key experiments in this workflow.
Experimental Workflow for PET Ligand Evaluation
Caption: General workflow for PET ligand development and evaluation.
Protocol: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a non-radiolabeled compound (e.g., 3-ethynyl-5-fluorobenzonitrile) for mGluR5.
Materials:
-
Cell membranes from a cell line stably expressing human mGluR5.
-
A known mGluR5 radioligand with high affinity (e.g., [³H]MPEP).
-
Test compound (unlabeled ligand) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a known mGluR5 antagonist).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In test tubes, combine the cell membranes, the fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding inhibitor (for non-specific binding).
-
Equilibrium: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol: Automated Radiosynthesis of [¹⁸F]FPEB
Objective: To synthesize [¹⁸F]FPEB for human PET imaging using an automated synthesis module.
Rationale: Automated synthesis ensures reproducibility, higher yields, and radiation safety for routine clinical production. The synthesis typically involves a nucleophilic aromatic substitution (SₙAr) reaction where [¹⁸F]fluoride displaces a leaving group (e.g., a nitro group) on a precursor molecule.
Procedure (based on an automated module):
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate). The solvent is then removed by azeotropic distillation with acetonitrile under a stream of nitrogen to ensure anhydrous conditions, which are critical for the nucleophilic fluorination step.
-
Radiolabeling Reaction: The labeling precursor (e.g., 3-nitro-5-((pyridin-3-yl)ethynyl)benzonitrile) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at an elevated temperature (e.g., 120-160°C) for a set time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [¹⁸F]fluoride and polar impurities. The crude product is then purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The HPLC fraction containing [¹⁸F]FPEB is collected, the organic solvent is removed (e.g., by rotary evaporation or SPE), and the final product is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, specific activity, pH, and sterility, to ensure it meets the standards for human administration.
Conclusion: [¹⁸F]FPEB as the Current Gold Standard
The journey to develop an optimal PET ligand for mGluR5 has been a lesson in balancing multiple critical parameters: affinity, selectivity, pharmacokinetics, and metabolic stability. While early candidates like [¹¹C]ABP688 were instrumental in establishing the feasibility of mGluR5 imaging, the logistical constraints of its short-lived carbon-11 label limited its widespread clinical application.[1] [¹⁸F]SP203, despite its high affinity, serves as a cautionary tale in radiopharmaceutical development, where in vivo metabolic instability can render an otherwise promising ligand unsuitable for quantitative imaging due to confounding signals from radiometabolites.[1][4]
[¹⁸F]FPEB, the radiolabeled form of 3-ethynyl-5-fluorobenzonitrile, currently stands as the most versatile and widely adopted ligand for mGluR5 PET imaging in humans.[3] Its favorable combination of a longer half-life, which facilitates multi-center studies, and a clean metabolic profile, free of brain-penetrant radiometabolites, makes it a robust tool for clinical research.[1][8] Although it may exhibit slightly higher non-specific binding compared to [¹¹C]ABP688, its overall properties have established it as the current gold standard for investigating the role of mGluR5 in the healthy and diseased brain, and for accelerating the development of novel therapeutics targeting this critical receptor.[1][10]
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Comparison of two PET radioligands, [11C]FPEB and [11C]SP203, for quantification of metabotropic glutamate receptor 5 in human brain. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]
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Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. (2023). MDPI. Retrieved February 2, 2026, from [Link]
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In vivo and in vitro validation of reference tissue models for the mGluR(5) ligand [(11)C]ABP688. (2010). PubMed. Retrieved February 2, 2026, from [Link]
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Effect of age on brain metabotropic glutamate receptor subtype 5 measured with [18F]FPEB PET. (2019). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Evaluation of the metabotropic glutamate receptor subtype 5 using PET and 11C-ABP688: assessment of methods. (2007). PubMed. Retrieved February 2, 2026, from [Link]
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Study of influence of the glutamatergic concentration of [18F]FPEB binding to metabotropic glutamate receptor subtype 5 with N-acetylcysteine challenge in rats and SRM/PET study in human healthy volunteers. (2021). PubMed Central. Retrieved February 2, 2026, from [Link]
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Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain. (2014). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Metabotropic glutamate receptor 5 tracer [18F]-FPEB displays increased binding potential in postcentral gyrus and cerebellum of male individuals with autism: a pilot PET study. (2018). PubMed. Retrieved February 2, 2026, from [Link]
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Comparison of two PET radioligands, [11C]FPEB and [11C]SP203, for quantification of metabotropic glutamate receptor 5 in human brain. (2017). PubMed. Retrieved February 2, 2026, from [Link]
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[18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry. (2013). PubMed Central. Retrieved February 2, 2026, from [Link]
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Radiolabeling and in vitro and in vivo evaluation of [18F]-FE-DABP688 as a PET radioligand for the metabotropic glutamate receptor subtype 5. (2007). PubMed. Retrieved February 2, 2026, from [Link]
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Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor. (2014). PubMed Central. Retrieved February 2, 2026, from [Link]
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Radiodefluorination of 3-fluoro-5-(2-(2--thiazol-4-yl)ethynyl)benzonitrile ([18F]SP203), a radioligand for imaging brain metabotropic glutamate subtype-5 receptors with positron emission tomography, occurs by glutathionylation in rat brain. (2008). PubMed. Retrieved February 2, 2026, from [Link]
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18F-FPEB, a PET radiopharmaceutical for quantifying metabotropic glutamate 5 receptors: a first-in-human study of radiochemical safety, biokinetics, and radiation dosimetry. (2013). PubMed. Retrieved February 2, 2026, from [Link]
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Structure-activity relationships for negative allosteric mGluR5 modulators. (2012). PubMed. Retrieved February 2, 2026, from [Link]
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PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). (2012). PubMed Central. Retrieved February 2, 2026, from [Link]
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Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-Methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA), and Kainate Receptors. (2018). ACS Publications. Retrieved February 2, 2026, from [Link]
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Progress and Challenges in the Development of PET Ligands to Aid CNS Drug Discovery. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]
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Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved February 2, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of 3-Ethynyl-5-fluorobenzonitrile Purity by High-Performance Liquid Chromatography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Ethynyl-5-fluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can directly influence the yield and impurity profile of the final API. This guide provides an in-depth, scientifically grounded framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method to accurately quantify the purity of 3-Ethynyl-5-fluorobenzonitrile.
The methodologies and principles discussed herein are rooted in the globally recognized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]
The Rationale: Why HPLC for 3-Ethynyl-5-fluorobenzonitrile?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and resolving power.[4][5] For a molecule like 3-Ethynyl-5-fluorobenzonitrile, which possesses a UV-active aromatic ring, HPLC with UV detection is the ideal choice.[6]
Molecular Characteristics Driving Method Development:
-
Aromaticity: The benzene ring provides a strong chromophore, making UV detection highly sensitive.
-
Hydrophobicity: The molecule is predominantly non-polar, making it an excellent candidate for Reversed-Phase (RP) chromatography, where it will interact strongly with a non-polar stationary phase.[7][8]
-
Polar Functional Groups: The nitrile (-CN) and fluorine (-F) groups add polarity, influencing retention time and selectivity. This allows for fine-tuning of the separation by adjusting the mobile phase composition.
A comparative analysis shows HPLC's superiority over other methods for this specific analyte:
-
Gas Chromatography (GC): While suitable for volatile compounds, 3-Ethynyl-5-fluorobenzonitrile has a relatively high boiling point, making GC less practical without derivatization.
-
Quantitative NMR (qNMR): Although powerful for structural elucidation and quantification without a reference standard, qNMR can be less sensitive to trace impurities and more complex to implement for routine quality control compared to a validated HPLC method.[9]
Comparative Overview of Purity Analysis Techniques
| Technique | Principle | Applicability to 3-Ethynyl-5-fluorobenzonitrile | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[10] | Excellent. The molecule is non-volatile and possesses a UV chromophore. | High precision, high sensitivity, robust, suitable for routine QC.[4][11] | Requires a reference standard for quantification, potential for co-elution of impurities. |
| GC (FID) | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[4] | Limited. Requires high temperatures due to low volatility, potential for thermal degradation. | Excellent for volatile impurities (e.g., residual solvents). | Not ideal for non-volatile analytes, potential for sample degradation. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.[12] | Good. Provides structural confirmation and absolute quantification. | No identical reference standard needed, provides structural information. | Lower sensitivity to trace impurities, higher equipment cost, complex data analysis.[9] |
| LC-MS | HPLC coupled with a mass spectrometer detector.[4] | Excellent. Provides mass information for peak identification. | High specificity, can identify unknown impurities by mass.[4] | Higher cost and complexity, response factors can be highly variable. |
HPLC Method Development: A Logic-Driven Approach
The objective is to develop a stability-indicating RP-HPLC method capable of separating 3-Ethynyl-5-fluorobenzonitrile from its potential process-related impurities and degradation products.
Foundational Choices: Column and Mobile Phase
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of water (or an aqueous buffer) and an organic modifier is used.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[13][14]
-
Aqueous Phase: Using a slightly acidic mobile phase (e.g., 0.1% formic acid in water) can sharpen peaks by ensuring that any potential acidic or basic impurities are in a single ionic state.
-
-
Detection: Based on the benzonitrile structure, a UV detector set in the range of 210-254 nm should provide a strong signal. A photodiode array (PDA) detector is highly recommended during development to assess peak purity and identify the optimal detection wavelength.
Optimized HPLC Method Parameters
The following table presents a well-reasoned starting point for the method, which would be optimized through systematic experimentation (e.g., varying gradient slope, flow rate).
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides strong hydrophobic retention for the aromatic analyte.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of acidic silanols on the stationary phase, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Effective organic modifier for eluting aromatic compounds with good peak shape.[13] |
| Gradient | 30% B to 90% B over 15 min | A gradient is essential to ensure elution of potential late-eluting, more hydrophobic impurities and to provide a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Detector | PDA/UV at 230 nm | Wavelength selected for high absorbance of the benzonitrile chromophore, away from the UV cutoff of ACN. |
Method Validation: A Self-Validating System per ICH Q2(R1)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[15] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][2]
Caption: Decision logic for selecting the primary analytical method for 3-Ethynyl-5-fluorobenzonitrile.
This logical flow illustrates why HPLC-UV is the optimal choice for routine purity assessment. Its suitability for non-volatile compounds with a UV chromophore, combined with its robustness and precision, makes it superior to GC and more practical than qNMR for quality control environments.
Conclusion
The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust tool for quality assessment. For 3-Ethynyl-5-fluorobenzonitrile, a reversed-phase HPLC method provides the necessary accuracy, precision, and specificity to confidently determine its purity. By following a structured approach to development and adhering to the rigorous validation framework outlined by ICH Q2(R1), researchers and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product. This guide serves as a comprehensive blueprint for establishing a scientifically sound and defensible purity method, ultimately contributing to the development of safe and effective medicines.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. National Institutes of Health (NIH). [Link]
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<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
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Are You Sure You Understand USP <621>? Chromatography Online. [Link]
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How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
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Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. National Institutes of Health (NIH). [Link]
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How do you perform purity analysis? Chromatography Forum. [Link]
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A Comparative Guide to the Biological Activity of 3-Ethynyl-5-fluorobenzonitrile Derivatives as mGluR5 Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds with high potency and selectivity for therapeutic targets is a perpetual frontier. The 3-ethynyl-5-fluorobenzonitrile core is emerging as a privileged structure, particularly in the realm of neuroscience, due to its potential to yield highly effective modulators of the metabotropic glutamate receptor 5 (mGluR5). This guide provides an in-depth comparison of the biological activity of derivatives of this scaffold, supported by experimental data and protocols, to aid in the rational design of next-generation therapeutic agents.
The mGluR5 receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease, making it a critical target for drug discovery.[1][2] The unique electronic properties of the fluorine atom and the conformational rigidity imparted by the ethynyl group on the benzonitrile scaffold appear to be key contributors to the high affinity and selectivity observed in some derivatives.
Comparative Analysis of mGluR5 Inhibition
The true measure of a chemical scaffold's potential lies in the structure-activity relationship (SAR) of its derivatives. By systematically modifying the core structure and observing the resulting changes in biological activity, we can glean insights into the key interactions with the target protein. Below is a comparison of key 3-ethynyl-5-fluorobenzonitrile derivatives and their inhibitory activity against mGluR5.
| Compound ID | Derivative | Target | IC50 (nM) | Assay Method |
| 1 | 3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile (F-PEB) | mGluR5 | 0.66 ± 0.2 | Human mGlu5 Ca2+ flux assay |
| 2 | 3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (F-MTEB) | mGluR5 | 1.45 ± 0.5 | Human mGlu5 Ca2+ flux assay |
| 3 | 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | 0.036 | Phosphoinositol hydrolysis assay |
This table presents a selection of 3-ethynyl-5-fluorobenzonitrile derivatives with reported high affinity for mGluR5. The data is compiled from publicly available research.[1][2][3]
From this data, it is evident that modifications to the group attached to the ethynyl moiety significantly impact the inhibitory potency. The introduction of a thiazole ring, and further substitution on that ring, has led to a derivative with exceptionally high affinity (Compound 3).[3] This suggests that the thiazole group may be engaging in crucial interactions within the mGluR5 binding pocket.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Here, we detail the methodologies for assessing the biological activity of 3-ethynyl-5-fluorobenzonitrile derivatives.
In Vitro mGluR5 Inhibition Assay (Ca2+ Flux)
This assay is a common method to determine the potency of compounds in blocking mGluR5 activation.
Principle: mGluR5 is a G-protein coupled receptor that, upon activation, triggers the release of intracellular calcium. This assay measures the ability of a test compound to inhibit this calcium release induced by a known mGluR5 agonist.
Step-by-Step Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human mGluR5 are cultured in appropriate media until they reach a suitable confluency.
-
Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Incubation: The dye solution is removed, and the cells are incubated with various concentrations of the test compounds (e.g., 3-ethynyl-5-fluorobenzonitrile derivatives) for a predetermined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A known mGluR5 agonist (e.g., quisqualate) is added to each well to stimulate the receptor, and the resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The fluorescence signal is analyzed to determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium flux (IC50).
Figure 1. Workflow for the in vitro mGluR5 Ca2+ flux assay.
Cell Viability Assay (MTT Assay)
It is crucial to assess the general cytotoxicity of lead compounds to ensure that the observed target-specific activity is not due to broad cellular toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Plating: A relevant cell line (e.g., a neuronal cell line or a standard cancer cell line like HeLa) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the concentration that causes a 50% reduction in cell viability (IC50) is determined.
Figure 2. Workflow for the MTT cell viability assay.
Mechanistic Insights and Future Directions
The high potency of certain 3-ethynyl-5-fluorobenzonitrile derivatives suggests a specific and favorable interaction with the mGluR5 binding site. The planarity of the benzonitrile ring, coupled with the linear geometry of the ethynyl linker, likely allows the molecule to access deep and narrow pockets within the receptor. The fluorine atom can enhance binding affinity through various mechanisms, including the formation of hydrogen bonds and favorable electrostatic interactions.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and testing a wider array of derivatives to further probe the key structural requirements for optimal activity and selectivity.
-
In vivo Efficacy: Evaluating the most promising compounds in animal models of relevant neurological disorders to assess their therapeutic potential.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they have suitable drug-like properties.
-
Off-target Screening: Profiling lead compounds against a panel of other receptors and enzymes to confirm their selectivity for mGluR5.
By continuing to explore the rich chemical space around the 3-ethynyl-5-fluorobenzonitrile scaffold, the scientific community is well-positioned to develop novel and effective treatments for a range of debilitating neurological and psychiatric conditions.
References
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Chen, L., Lv, Q., Cai, J., Liang, J., Liang, Z., Lin, J., Xiao, Y., Chen, R., Zhang, Z., Hong, Y., & Ji, H. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1145396. [Link]
- EL-DAMASY, A. K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-3) as a potent dual BCR-ABL/FAK inhibitor for the treatment of chronic myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114478.
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National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In PubChem Compound Summary for CID 11534306. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. In PubChem Compound Summary for CID 16737445. Retrieved from [Link]
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National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In PubChem Compound Summary for CID 11539151. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-5-fluorobenzonitrile. In PubChem Compound Summary for CID 2756432. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5-fluorobenzonitrile. In PubChem Compound Summary for CID 2734841. Retrieved from [Link]
- Saleh, M. A., Al-Mokadem, A. Z., Ahmed, A. F., & Abdel-Wahab, B. F. (2021).
- Siméon, F. G., Brown, A. K., Zoghbi, S. S., Patterson, V. M., Innis, R. B., & Pike, V. W. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3256–3266.
- Zhai, X., et al. (2017). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 17(9), 855-867.
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A Comparative Guide to the Structure-Activity Relationship of 3-Ethynyl-5-fluorobenzonitrile Analogs as mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The metabotropic glutamate receptor 5 (mGluR5) represents a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.[1] The discovery of potent and selective negative allosteric modulators (NAMs) for mGluR5 has been a significant focus of medicinal chemistry efforts. Among the various chemical scaffolds investigated, the 3-ethynyl-5-fluorobenzonitrile core has emerged as a privileged motif, leading to the development of highly potent mGluR5 NAMs. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-ethynyl-5-fluorobenzonitrile analogs, offering a comparative overview of their biological performance supported by experimental data.
The 3-Ethynyl-5-fluorobenzonitrile Scaffold: A Foundation for Potent mGluR5 Antagonism
The 3-ethynyl-5-fluorobenzonitrile scaffold serves as a key building block for a class of non-competitive antagonists of mGluR5. These compounds do not compete with the endogenous ligand glutamate but instead bind to an allosteric site on the receptor, modulating its activity. The core structure consists of a central phenyl ring substituted with a fluorine atom at the 5-position, a nitrile group at the 1-position, and an ethynyl group at the 3-position. This arrangement provides a rigid framework for interaction with the allosteric binding pocket of the mGluR5 receptor.
The general structure of the analogs discussed in this guide is depicted below:
Figure 1: General chemical structure of 3-Ethynyl-5-fluorobenzonitrile analogs.
The key point of diversification in these analogs is the terminal group (R) attached to the ethynyl linker. This guide will explore how modifications at this position significantly impact the potency and selectivity of these compounds as mGluR5 NAMs.
Comparative Analysis of Analog Performance
The potency of 3-ethynyl-5-fluorobenzonitrile analogs is typically evaluated using in vitro assays that measure their ability to inhibit mGluR5-mediated signaling. The most common assays are radioligand binding assays and functional assays, such as the measurement of intracellular calcium mobilization. The following table summarizes the biological activity of several key analogs, highlighting the impact of different terminal "R" groups on their inhibitory potency.
| Analog | R Group | Assay Type | Potency (IC50/Ki, nM) | Reference |
| 1 | Pyridin-2-yl | Human mGluR5 Ca2+ flux | 0.66 ± 0.2 | [2] |
| 2 | Pyridin-3-yl | Rat cortical membranes (Ki) | 0.20 ± 0.01 | |
| 3 | 2-Methyl-1,3-thiazol-4-yl | Human mGluR5 Ca2+ flux | 1.45 ± 0.5 | [2] |
| 4 | Phenyl | mGluR5 antagonist activity | 7.5 | [3] |
| 5 | 3-Methylphenyl | mGluR5 antagonist activity | 3900 | [4] |
Unraveling the Structure-Activity Relationship
The data presented above reveals critical insights into the SAR of this compound class.
The Importance of the Heteroaromatic Ring
A key determinant of high potency is the presence of a heteroaromatic ring as the terminal "R" group. Analogs bearing a pyridinyl or thiazolyl moiety (Analogs 1, 2, and 3) consistently exhibit nanomolar to sub-nanomolar potency. This suggests that the nitrogen and/or sulfur atoms within these rings are crucial for establishing key interactions within the allosteric binding pocket of mGluR5. The position of the nitrogen atom within the pyridine ring also appears to influence activity.
Impact of Substitution on the Terminal Ring
Substitution on the terminal aromatic or heteroaromatic ring can have a dramatic effect on activity. For instance, the introduction of a methyl group at the 3-position of the terminal phenyl ring in Analog 5 leads to a significant loss of potency compared to the unsubstituted phenyl analog (Analog 4).[3][4] This highlights the steric constraints of the binding pocket.
The Role of the Ethynyl Linker
The rigid ethynyl linker plays a crucial role in positioning the terminal aromatic/heteroaromatic ring at an optimal distance and orientation for binding. This rigidity is thought to minimize the entropic penalty upon binding, contributing to the high affinity of these compounds.
The following diagram illustrates the key SAR takeaways for the 3-ethynyl-5-fluorobenzonitrile scaffold.
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The Classical Catalyst System: Palladium and Copper Co-catalysis
A Comparative Guide to Catalysts for Sonogashira Coupling: From Classical Systems to Modern Innovations
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
The heart of the Sonogashira reaction lies in its catalytic system. The choice of catalyst is a critical decision that profoundly impacts reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness. This guide provides a comparative analysis of prevalent catalyst systems, offering insights into their mechanisms, performance, and practical applications to empower researchers in making informed decisions for their synthetic challenges.
The original and most widely used Sonogashira protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI).[2][3] This combination has proven to be robust and effective for a broad range of substrates.
Mechanism of Action: A Synergistic Dual Cycle
The efficacy of the classical system stems from two interconnected catalytic cycles.[4] While the precise mechanism is still a subject of some debate, the generally accepted pathway involves the following key steps:[4]
-
Palladium Cycle: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with an aryl or vinyl halide (R-X).
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate.
-
Transmetalation: The crucial step involves the transfer of the acetylide group from copper to the palladium complex. This is often considered the rate-determining step.[4]
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Catalytic Cycle of the Classical Pd/Cu Sonogashira Coupling
Caption: A plausible catalytic cycle for the copper-free Sonogashira reaction.
Homogeneous vs. Heterogeneous Catalysts: A Practical Divide
The choice between a homogeneous and a heterogeneous catalyst represents a fundamental decision in process design, balancing activity, selectivity, and practicality.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites. H[2]owever, their primary disadvantage is the difficulty of separating the often expensive palladium catalyst from the product stream, which complicates purification and prevents catalyst recycling.
[2][5]* Heterogeneous Catalysts: In these systems, the active palladium species is immobilized on a solid support, such as activated carbon (Pd/C), silica, or polymers. T[6][7]he main advantage is the ease of catalyst recovery through simple filtration, allowing for reuse and minimizing product contamination. R[6]ecently, single-atom catalysts (SACs) have emerged, which feature isolated metal atoms dispersed on a support. T[5]hese advanced materials bridge the gap by combining the high atom efficiency and well-defined active sites of homogeneous catalysts with the recyclability of heterogeneous systems.
[5]### Comparative Performance Data
The following table summarizes the performance of various catalytic systems under different conditions, compiled from literature examples. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction parameters across different studies.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Pd/Cu Co-catalyzed | |||||||
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | i-Pr₂NH | DMF | 60 | 6 | 92 | Classic, robust system; risk of Glaser homocoupling. |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | 25 | 4 | 85 | Effective under mild conditions; catalyst can be air-sensitive. |
| Copper-Free | |||||||
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 80 | 12 | 78 | Avoids copper; requires specialized, bulky ligands. |
| Pd/C (heterogeneous) | None | Piperidine | Toluene | 100 | 8 | 95+ | Reusable catalyst, amine-free options exist, environmentally friendly. |
| Pd-NHC Complex | NHC | K₂CO₃ | DMF/H₂O | 110 | - | >90 | High stability and activity, can be effective in aqueous media. |
| Pd₁(SAC)@NC | PPh₃ | DBU | Toluene | 100 | 24 | ~95 | High atom efficiency, reusable, bridges homogeneous and heterogeneous catalysis. |
| Palladium-Free | |||||||
| CuI / Ligand | Glycosyl triazoles | K₂CO₃ | DMSO | 130 | - | High | Economical and less toxic than Pd; often requires higher temperatures and specific ligands to prevent homocoupling. |
Experimental Protocols
Representative Protocol 1: Classical Pd/Cu-Catalyzed Sonogashira Coupling
Objective: To couple iodobenzene with phenylacetylene.
Materials:
-
Iodobenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed THF (10 mL)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add THF and Et₃N via syringe and stir for 5 minutes.
-
Add iodobenzene followed by phenylacetylene to the stirring mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol 2: Copper-Free Sonogashira Coupling with a Heterogeneous Catalyst
Objective: To couple 4-bromoanisole with 1-octyne using Pd/C.
Materials:
-
4-bromoanisole (1.0 mmol)
-
1-octyne (1.5 mmol)
-
10% Palladium on Carbon (Pd/C) (0.05 mmol Pd, 5 mol%)
-
Piperidine (2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Reaction tube or flask with a reflux condenser
Procedure:
-
In a reaction tube, combine 4-bromoanisole, 10% Pd/C, and toluene.
-
Add piperidine and 1-octyne to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Conclusion and Future Outlook
The Sonogashira coupling remains a cornerstone of modern organic synthesis. While the classical Pd/Cu system is a reliable workhorse, the development of copper-free protocols has provided cleaner and often more sustainable alternatives. The choice of catalyst system should be guided by the specific requirements of the synthesis, including substrate reactivity, functional group tolerance, scalability, and cost.
The future of Sonogashira catalysis lies in the design of more active, stable, and reusable systems. Heterogeneous catalysts, particularly single-atom catalysts, hold immense promise for industrial applications by combining high performance with environmental and economic benefits. F[5]urthermore, the development of catalysts based on more abundant and less toxic metals continues to be an active area of research, aiming to further enhance the green credentials of this powerful synthetic transformation.
[8]***
References
-
Banu, K., & Al-Zaqri, N. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Comparisons of various palladium complexes catalyzed Sonogashira... | Download Scientific Diagram. Available at: [Link]
-
MDPI. (n.d.). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Available at: [Link]
-
MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
National Institutes of Health. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Available at: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. Available at: [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
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Benchmarking the Selectivity of 3-Ethynyl-5-fluorobenzonitrile Probes in Cysteine Protease Profiling
Executive Summary: The Case for Reversible Covalent Probes
In the landscape of Activity-Based Protein Profiling (ABPP), 3-Ethynyl-5-fluorobenzonitrile (EFBN) represents a sophisticated evolution from "blunt instrument" alkylating agents. While traditional probes like iodoacetamide (IA) or broad-spectrum acrylamides drive irreversible modification of the proteome, EFBN-based probes utilize the nitrile warhead to achieve reversible covalent targeting of cysteine nucleophiles.
This guide evaluates the selectivity profile of EFBN probes, contrasting them with standard irreversible alternatives. The core value proposition of EFBN lies in its thermodynamic selectivity : by forming reversible thioimidate adducts, these probes "sample" cysteine reactivity but only stably modify those residues within an active site capable of stabilizing the transition state (often via an oxyanion hole), drastically reducing non-specific background labeling.
Mechanism of Action: The Fluorobenzonitrile Warhead
To understand the selectivity of EFBN, one must understand the unique chemistry of the fluorobenzonitrile scaffold. Unlike Michael acceptors (acrylamides) which rely on kinetic trapping, nitriles require specific activation.
Chemical Logic
-
The Warhead (Benzonitrile): The nitrile carbon is electrophilic but generally unreactive toward bulk thiols at physiological pH.
-
The Activator (5-Fluoro): The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the nitrile and increasing its electrophilicity just enough to react with catalytic cysteines, but not enough to react with structural cysteines.
-
The Handle (3-Ethynyl): The terminal alkyne allows for bioorthogonal conjugation (Copper-catalyzed Azide-Alkyne Cycloaddition, CuAAC) to reporter tags (rhodamine/biotin) post-labeling.
Reaction Coordinate Diagram
The following diagram illustrates the reversible formation of the thioimidate adduct, a key differentiator from irreversible probes.
Figure 1: The reversible covalent mechanism of EFBN probes. Note the 'k_off' pathway, which allows the probe to dissociate from non-specific targets, enhancing thermodynamic selectivity.
Comparative Analysis: EFBN vs. Alternatives
The following table benchmarks EFBN against the two most common cysteine-reactive probe classes: Haloacetamides (e.g., Iodoacetamide-alkyne) and Acrylamides.
Table 1: Selectivity and Performance Matrix
| Feature | 3-Ethynyl-5-fluorobenzonitrile (EFBN) | Chloro/Iodoacetamide Probes | Acrylamide Probes |
| Reaction Type | Reversible Covalent (Thioimidate) | Irreversible Alkylation (SN2) | Irreversible Michael Addition |
| Selectivity Driver | Thermodynamic: Requires active site stabilization (oxyanion hole). | Kinetic: Reacts with any accessible, nucleophilic cysteine. | Kinetic/Steric: Driven by cysteine pKa and steric fit. |
| Proteome Coverage | Focused: Primarily targets functional cysteines in proteases (Cathepsins, DUBs). | Broad: Targets structural, metabolic, and catalytic cysteines indiscriminately. | Intermediate: Tunable based on acrylamide substitution. |
| Background Labeling | Low (Non-specific adducts dissociate). | High (Permanent modification of off-targets). | Moderate. |
| Primary Utility | Functional profiling; Fragment-based Ligand Discovery (FBLD). | Total cysteine mapping; Blocking control. | Kinase targeting; Covalent inhibitor design. |
Key Insight: Use EFBN when you need to distinguish catalytically active enzyme populations from the total protein pool. Use Iodoacetamide when you need to map total cysteine availability .
Experimental Protocols
To validate the selectivity of EFBN probes, a "Self-Validating" workflow using Competitive ABPP is required.
Protocol: Gel-Based Competitive ABPP
Objective: Determine if EFBN labeling is specific to the active site.
Reagents:
-
Soluble Proteome (1 mg/mL in PBS).
-
EFBN Probe (1 µM and 10 µM stocks).
-
Competitor: E-64 (Broad spectrum cysteine protease inhibitor) or unlabeled benzonitrile.
-
Click Reagents: Azide-Rhodamine, TCEP, TBTA, CuSO4.
Workflow:
-
Pre-incubation: Aliquot proteome into two sets. Treat Set A with DMSO (Control) and Set B with 50 µM E-64 (Competitor) for 30 mins at RT.
-
Probe Labeling: Add EFBN probe (final conc. 1-5 µM) to both sets. Incubate 1 hour at 37°C.
-
Note: The low concentration is crucial. High concentrations (>50 µM) force non-specific interactions.
-
-
Click Chemistry: Add Click Mix (100 µM Azide-Rhodamine, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hour at RT.
-
Quench & Wash: Precipitate proteins with cold acetone/methanol. Resuspend in 1x SDS Loading Buffer.
-
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
Validation Criteria: A selective probe signal will be ablated in the E-64 treated lane. Bands that remain fluorescent in the presence of E-64 represent off-target/non-specific background.
Protocol: isoTOP-ABPP (Mass Spectrometry)
Objective: Identify the exact cysteine residues modified.
This protocol uses an isotopically labeled cleavable linker (TEV-biotin) to enrich modified peptides.
Figure 2: The isoTOP-ABPP workflow for quantitative selectivity profiling.
Data Interpretation & Troubleshooting
When analyzing data from EFBN probes, look for the following signatures:
The "Goldilocks" Window
In dose-response experiments, EFBN probes typically show a sharper drop-off in signal compared to acrylamides.
-
Ideal Profile: Strong labeling at 1-5 µM; saturation at 10 µM.
-
Warning Sign: If signal intensity increases linearly up to 100 µM without saturation, the probe is acting as a non-specific alkylator (likely due to the fluorine making it too reactive or pH being too high).
Reversibility Check
To confirm the reversible mechanism (which confers selectivity):
-
Label proteome with EFBN probe.
-
Perform a "Chase" experiment: Add 100x excess of free thiol (e.g., Glutathione) or unlabeled competitor after labeling but before the click reaction.
-
Result: If the signal diminishes significantly over time, the bond is reversible (thioimidate). If the signal is stable, it may have trapped the enzyme in a dead-end complex or reacted non-specifically.
References
-
Activity-based protein profiling (ABPP) methodology: Speers, A. E., & Cravatt, B. F. (2009).[1][2][3][4] Activity-Based Protein Profiling (ABPP) and Probe Design.[1][2][4] Current Protocols in Chemical Biology.
-
Reactivity of Nitriles with Cysteine: Caudy, A. A., et al. (2013).[5] Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Chemical Information and Modeling.
-
Comparative Profiling (Acrylamides vs. Alternatives): Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[4] Nature.
-
Application in High-Affinity Ligands (mGlu5 Tracers): Hamill, T. G., et al. (2005). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]F-PEB) as a radioligand for mGlu5 receptors.[6] Molecular Imaging and Contrast Agent Database.
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- 2. mdpi.com [mdpi.com]
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- 4. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 3-Ethynyl-5-fluorobenzonitrile Radioligands for PET Imaging of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro and in vivo performance of radioligands based on the 3-Ethynyl-5-fluorobenzonitrile scaffold, which are pivotal for the positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the selection and application of these critical research tools.
Glutamate is a primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, including the G-protein coupled mGluR5, are implicated in a variety of neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and Parkinson's disease.[1][2] Consequently, the ability to non-invasively quantify mGluR5 in the living brain is of paramount importance for understanding disease pathophysiology and for the development of novel therapeutics.[3][4] The 3-Ethynyl-5-fluorobenzonitrile scaffold has given rise to several promising PET radioligands for this purpose. This guide will focus on a comparative analysis of their performance.
In Vitro Performance: A Head-to-Head Comparison
The initial characterization of a potential PET radioligand begins with a thorough in vitro evaluation to determine its affinity and selectivity for the target receptor. These studies are crucial predictors of in vivo success.
Binding Affinity and Selectivity
A high binding affinity (low IC50 or Ki value) is desirable for a radioligand as it indicates strong binding to the target. The following table summarizes the in vitro binding affinities of several key 3-Ethynyl-5-fluorobenzonitrile-based radioligands and their analogues for mGluR5.
| Radioligand | Target | Binding Affinity (IC50/Ki) | Comments |
| [18F]FPEB | mGluR5 | Potent (specific values vary across studies) | A widely used and well-characterized mGluR5 antagonist.[5] |
| [18F]SP203 | mGluR5 | 0.7 pM (IC50) | Analogue of the mGluR5 antagonist MPEP with very high in vitro potency.[6] |
| [18F]F-MTEB | mGluR5 | High affinity | Developed based on the structure of MTEP, a potent and selective mGluR5 antagonist.[2] |
| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | 36 pM (IC50) | An analog with exceptionally high affinity and potency.[7] |
| [11C]-ThioABP | mGluR5 | 1.9 ± 0.9 nM (Ki) | A thiazole-based derivative showing excellent in vitro binding.[8] |
Causality in Experimental Choices: The selection of these particular compounds for radiolabeling and further investigation is driven by their high affinity and selectivity for mGluR5, which are essential for generating a strong and specific signal in PET imaging. The 3-ethynyl-5-fluorobenzonitrile core structure has proven to be a successful scaffold for developing such potent ligands.
In Vivo Performance: Translating In Vitro Promise to In Vivo Utility
Successful in vivo performance is the ultimate goal for any PET radioligand. This involves assessing its ability to cross the blood-brain barrier, specifically bind to the target receptor in the brain, and exhibit favorable pharmacokinetics, including minimal off-target binding and manageable metabolism.
Brain Uptake, Distribution, and Specific Binding
The following table compares the in vivo characteristics of key 3-Ethynyl-5-fluorobenzonitrile-based radioligands.
| Radioligand | Brain Uptake | Distribution | Specific Binding | Metabolism |
| [18F]FPEB | Rapid and high | Accumulates in mGluR5-rich regions (striatum, hippocampus).[3] | High specificity, with blockade by mGluR5 antagonists like MPEP and MTEP demonstrating target engagement.[3] | Metabolite studies show that a significant portion of the parent tracer is metabolized in the blood.[3] |
| [18F]SP203 | High | Consistent with mGluR5 distribution in monkey and human brains.[6] | High standardized uptake values in mGluR5-rich areas like the cingulate cortex.[6] | Known to undergo metabolism, with some radiometabolites potentially accumulating in the brain.[9][10] |
| [11C]SP203 | High | Regional distribution follows expected mGluR5 density in rhesus monkeys.[11] | Specific binding demonstrated by blockade with MTEP.[11] | Unstable in monkey blood, leading to less lipophilic radiometabolites.[11] |
| [18F]3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | Avid uptake into rhesus monkey brain.[7] | High uptake in mGluR5-rich regions such as the striata.[7] | Not explicitly stated but implied by regional distribution. | A single polar radiometabolite appears rapidly in plasma.[7] |
Insights from the Field: While high in vitro affinity is a prerequisite, it does not always guarantee successful in vivo imaging.[12] Factors such as lipophilicity, which influences blood-brain barrier penetration and non-specific binding, and metabolic stability are critical determinants of a radioligand's utility. For instance, while [18F]SP203 shows excellent in vitro potency, concerns about its in vivo metabolism and potential for radiometabolites to enter the brain have been raised, which could complicate the quantification of mGluR5.[9][10] In contrast, [18F]FPEB has demonstrated robust performance in numerous preclinical and clinical studies, making it a reliable tool for mGluR5 imaging.[5][13][14]
Experimental Methodologies: A Closer Look
To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the underlying experimental protocols.
Radiosynthesis of [18F]FPEB
The radiosynthesis of [18F]FPEB is a critical step in its application. A common method involves a nucleophilic aromatic substitution reaction.
Step-by-Step Protocol:
-
[18F]Fluoride Production: [18F]Fluoride is produced via a cyclotron and trapped on an anion exchange resin.
-
Elution: The [18F]Fluoride is eluted from the resin using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating to obtain the reactive [18F]F-/K222 complex.
-
Nucleophilic Substitution: The precursor, typically a nitro- or chloro-substituted benzonitrile derivative, is dissolved in an anhydrous polar aprotic solvent (e.g., DMSO) and added to the dried [18F]F-/K222 complex. The reaction mixture is heated.
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [18F]FPEB is reformulated into a physiologically compatible solution for injection.
Caption: Workflow for the radiosynthesis of [18F]FPEB.
In Vitro Autoradiography
In vitro autoradiography is employed to visualize the distribution of radioligand binding in tissue sections, providing a high-resolution map of receptor density.[15][16]
Step-by-Step Protocol:
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned using a cryostat.
-
Incubation: The tissue sections are incubated with the radioligand (e.g., [3H]FPEB or a tritiated version of another ligand) in a buffer solution.[17]
-
Washing: Non-specifically bound radioligand is removed by washing the sections in a cold buffer.
-
Drying: The washed sections are dried.
-
Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film.
-
Imaging and Analysis: The resulting image is quantified to determine the regional density of radioligand binding.
Caption: General workflow for in vitro autoradiography.
In Vivo PET Imaging
In vivo PET imaging allows for the non-invasive visualization and quantification of mGluR5 in the living brain.[4]
Step-by-Step Protocol:
-
Radioligand Administration: The radioligand is administered intravenously to the subject (animal model or human).
-
PET Scan Acquisition: Dynamic PET scans are acquired over a specific time course to measure the temporal changes in radioactivity distribution in the brain.
-
Arterial Blood Sampling (optional but recommended): Arterial blood samples are collected to measure the concentration of the radioligand and its metabolites in the plasma, which is used as an input function for kinetic modeling.
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate images of radioligand distribution. Kinetic modeling is then applied to these images to estimate parameters such as the volume of distribution (VT) or binding potential (BPND), which are related to receptor density.
Caption: Workflow for in vivo PET imaging studies.
The Underlying Biology: mGluR5 Signaling Pathway
Understanding the signaling pathway of mGluR5 is crucial for interpreting PET imaging data and for drug development. mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it initiates a cascade of intracellular events.
Caption: Simplified mGluR5 signaling cascade.
Activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[18] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events modulate neuronal excitability and synaptic plasticity.
Conclusion and Future Directions
Radioligands based on the 3-Ethynyl-5-fluorobenzonitrile scaffold, particularly [18F]FPEB, have proven to be invaluable tools for the in vivo imaging of mGluR5. Their high affinity and selectivity, coupled with favorable pharmacokinetic properties, have enabled significant advances in our understanding of the role of mGluR5 in health and disease.
The development of new radioligands with even more optimal properties, such as lower non-specific binding and improved metabolic stability, remains an active area of research.[10] Furthermore, the application of these imaging agents in longitudinal studies and in concert with other imaging modalities will continue to provide crucial insights into disease progression and the efficacy of novel therapeutic interventions targeting the glutamatergic system.
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Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed. Available from: [Link]
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Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate - PubMed. Available from: [Link]
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In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation - PubMed Central. (2022-01-15). Available from: [Link]
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Longitudinal PET studies of mGluR5 in FXS using an FMR1 knockout mouse model - NIH. (2021-01-01). Available from: [Link]
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PET imaging of mGluR5 in Alzheimer's disease - PMC - PubMed Central. (2020-01-18). Available from: [Link]
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Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors | Radiology Key. (2016-11-09). Available from: [Link]
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[18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PubMed Central. (2010-09-01). Available from: [Link]
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A radioligand for in vitro autoradiography of CSF1R in post-mortem CNS tissues - PubMed. (2024-08-26). Available from: [Link]
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Synthesis and in vitro/in vivo pharmacological evaluation of [11C]-ThioABP, a novel radiotracer for imaging mGluR5 with PET - MedChemComm (RSC Publishing). (2013-01-01). Available from: [Link]
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Comparison of two PET radioligands, [11C]FPEB and [11C]SP203, for quantification of metabotropic glutamate receptor 5 in human brain - PubMed Central. (2014-06-01). Available from: [Link]
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[18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - NCBI. (2006-07-12). Available from: [Link]
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Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain - NIH. (2015-01-01). Available from: [Link]
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Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed. (2008-07-24). Available from: [Link]
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Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC - PubMed Central. (2014-09-17). Available from: [Link]
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A radioligand for in vitro autoradiography of CSF1R in post-mortem CNS tissues - PMC. (2024-08-26). Available from: [Link]
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A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203 | Request PDF - ResearchGate. (2015-08-10). Available from: [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 3-Ethynyl-5-fluorobenzonitrile Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become premier targets for therapeutic intervention, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, but this success is tempered by a significant challenge: selectivity.[2] The human kinome consists of over 500 members, many of which share a high degree of structural similarity in the ATP-binding pocket, the primary target for most inhibitors.[2][3] This conservation can lead to inhibitor promiscuity, where a compound inhibits not only its intended target but also numerous other "off-target" kinases. Such cross-reactivity can cause unforeseen side effects and toxicities, complicating drug development and threatening patient well-being.[2][4]
The 3-ethynyl-5-fluorobenzonitrile scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Its rigid structure and specific hydrogen bonding capabilities allow for high-affinity interactions within the kinase active site. However, like all kinase inhibitors, derivatives of this scaffold must be rigorously profiled to understand their selectivity and potential off-target liabilities.
This guide provides a comprehensive framework for conducting comparative cross-reactivity studies of novel 3-ethynyl-5-fluorobenzonitrile derivatives. We will delve into the experimental design, present a detailed protocol for a robust biochemical assay, and offer insights into data interpretation, providing researchers with the tools to objectively assess the performance of their lead candidates against established alternatives.
The Imperative of Kinase Selectivity Profiling
Achieving kinase inhibitor selectivity is a formidable challenge in drug discovery.[3][5] Off-target inhibition can lead to a range of adverse effects, and a lack of selectivity can confound the interpretation of cellular studies.[2] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a critical step in identifying viable drug candidates.
While absolute specificity is rare, the goal is to develop compounds with a well-defined and acceptable selectivity profile. In some cases, multi-targeted or "polypharmacology" approaches can be beneficial, where inhibiting a small, specific set of kinases can lead to enhanced therapeutic efficacy.[6] For instance, the approved drug Imatinib was initially developed as a Bcr-Abl inhibitor but was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[6] This underscores the importance of knowing precisely which kinases a compound interacts with.[6]
This guide will compare two hypothetical 3-ethynyl-5-fluorobenzonitrile derivatives, EFNB-A (designed as a selective FLT3 inhibitor) and EFNB-B (a variant with a different substitution pattern), against Sunitinib , an FDA-approved multi-kinase inhibitor known to inhibit FMS-like tyrosine kinase 3 (FLT3). This comparison will illustrate how to contextualize the selectivity of novel compounds.
Experimental Design: A Framework for Rigorous Comparison
A robust cross-reactivity study requires careful planning, from assay selection to the choice of the kinase panel. The primary objective is to determine the potency of the test compounds against the intended target and a broad, representative selection of off-target kinases.
Causality Behind Experimental Choices:
-
Assay Platform Selection: The choice of assay technology is fundamental. For this guide, we will detail a protocol based on the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[7] This platform is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening, making it suitable for profiling compounds against large kinase panels.[7][8] An alternative, widely-used platform is KINOMEscan™ , a competition binding assay that measures the thermodynamic dissociation constant (Kd) rather than IC50, providing a direct measure of binding affinity independent of ATP concentration.[9][10][11]
-
Kinase Panel Selection: The panel of kinases should be broad enough to represent the major branches of the human kinome tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).[11][12] This ensures a comprehensive screen for potential off-target interactions. Commercial services offer panels of over 400 kinases.[11][13] For our comparative example, we will focus on a smaller, representative panel including the primary target (FLT3) and kinases known to be associated with off-target toxicities (e.g., KDR, SRC, ABL1).
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. Running assays at the Michaelis constant (Km) of ATP for each kinase allows for a direct comparison of the intrinsic affinities of the inhibitors.[6] However, intracellular ATP concentrations are typically much higher than the Km.[6] Therefore, performing secondary screens at physiological ATP concentrations (e.g., 1-2 mM) can provide a more biologically relevant assessment of inhibitor potency.[14]
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for kinase cross-reactivity profiling.
Caption: Workflow for comparative kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is a self-validating system, incorporating controls for baseline (no enzyme) and maximum (DMSO vehicle) activity, which are essential for data normalization and calculating the Z' factor to assess assay quality.[8]
Materials:
-
Test Compounds: EFNB-A, EFNB-B (hypothetical), Sunitinib (comparator)
-
Kinase Panel: Recombinant human kinases (e.g., FLT3, KDR, SRC, ABL1, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrates: Appropriate peptide/protein substrates for each kinase
-
Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl₂, DTT, BSA)
-
ATP: Adenosine triphosphate solution
-
DMSO: Dimethyl sulfoxide
-
384-well white, flat-bottom assay plates
Procedure:
-
Compound Plating:
-
Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 25 nL of each compound dilution into the appropriate wells of a 384-well assay plate.
-
Include wells with DMSO only for 100% activity control and wells without enzyme for 0% activity control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in the appropriate reaction buffer. Add 2.5 µL of this solution to each well containing the compound and mix.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[8]
-
Prepare a 2X ATP/Substrate solution in the reaction buffer. The ATP concentration should be at the determined Km for each specific kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/Substrate solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate for 60 minutes at room temperature.[7]
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[8]
-
To convert the generated ADP to ATP and develop the luminescent signal, add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader (e.g., PheraStar).[8]
-
-
Data Analysis:
-
Normalize the data using the DMSO (100% activity) and "no enzyme" (0% activity) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic equation (non-linear regression) to determine the IC50 value for each compound-kinase interaction.
-
Data Presentation and Interpretation
The results of the cross-reactivity screen should be summarized in a clear, comparative table. This allows for a rapid assessment of the selectivity profile of each compound.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | EFNB-A (Hypothetical) | EFNB-B (Hypothetical) | Sunitinib (Reference) | Kinase Family |
| FLT3 (Primary Target) | 5.2 | 15.8 | 12.5 | TK |
| KDR (VEGFR2) | >10,000 | 85.3 | 9.1 | TK |
| SRC | 1,250 | 250.6 | 180.4 | TK |
| ABL1 | 8,500 | 450.1 | 35.7 | TK |
| KIT | 4,300 | 120.7 | 15.2 | TK |
| PDGFRβ | >10,000 | 98.6 | 8.8 | TK |
| AURKA | >10,000 | >10,000 | 2,500 | Ser/Thr |
| CDK2 | >10,000 | 8,700 | 1,800 | Ser/Thr |
Data are hypothetical and for illustrative purposes only.
Interpreting the Results:
-
On-Target Potency: The data show that EFNB-A is the most potent inhibitor of the primary target, FLT3 (IC50 = 5.2 nM), followed by Sunitinib and EFNB-B.
-
Selectivity Profile of EFNB-A: This compound demonstrates a highly selective profile. It is potent against FLT3 but shows minimal activity (>1000-fold less potent) against all other kinases tested in the panel. This high degree of selectivity makes EFNB-A a promising candidate for minimizing off-target effects.
-
Selectivity Profile of EFNB-B: In contrast, EFNB-B exhibits a more promiscuous profile. While it inhibits FLT3, it also shows significant activity against several other tyrosine kinases, including KDR, KIT, and PDGFRβ, with IC50 values below 150 nM. This pattern of multi-kinase inhibition is similar to that of Sunitinib.
-
Comparison with Reference Compound: Comparing the novel derivatives to Sunitinib provides crucial context. Sunitinib is a known multi-kinase inhibitor, and the data for EFNB-B suggest it falls into a similar class.[1] The high selectivity of EFNB-A distinguishes it sharply from both Sunitinib and EFNB-B, highlighting its potential as a precision therapeutic agent.
Conclusion and Future Directions
Rigorous, comparative cross-reactivity profiling is an indispensable component of modern kinase inhibitor drug discovery.[5] By employing robust biochemical assays and well-designed kinase panels, researchers can gain a clear understanding of a compound's selectivity.
The hypothetical results presented here illustrate a best-case scenario for a lead compound like EFNB-A , which displays high on-target potency and exceptional selectivity. In contrast, EFNB-B represents a compound whose broader activity profile might be therapeutically useful in certain contexts but also carries a higher risk of off-target liabilities.[6]
The insights gained from these studies are critical for guiding lead optimization efforts, enabling medicinal chemists to rationally design modifications that enhance selectivity and avoid known toxicity-related kinases. Ultimately, a thorough understanding of a compound's interactions across the kinome is essential for developing safer and more effective targeted therapies.
References
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Wei, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
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Dar, A. C., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences. Available at: [Link]
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HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS. Available at: [Link]
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A Senior Scientist's Guide to the Synthesis of 3-Ethynyl-5-fluorobenzonitrile: A Comparative Benchmarking Study
Executive Summary
In the intricate world of drug discovery and medicinal chemistry, the 3-ethynyl-5-fluorobenzonitrile scaffold is a privileged building block. Its rigid, linear alkyne linker combined with the electronic properties of the fluoro- and cyano-substituted phenyl ring makes it a valuable component in the design of potent and selective therapeutic agents, including high-affinity radioligands for PET imaging.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore a critical consideration for any research program. This guide provides an in-depth, experience-driven comparison of the two primary synthetic routes to this molecule: the industry-standard Sonogashira coupling and the classic Corey-Fuchs reaction. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a head-to-head comparison of key performance metrics to empower researchers to make the most informed strategic decisions for their synthetic campaigns.
The Dominant Paradigm: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira cross-coupling reaction is the workhorse for the synthesis of arylalkynes, and for good reason.[4][5] It involves the coupling of a terminal alkyne with an aryl halide, typically an iodide or bromide, catalyzed by a palladium complex with a copper(I) co-catalyst.[5] For the synthesis of 3-ethynyl-5-fluorobenzonitrile, the logical and most commonly employed starting material is 3-bromo-5-fluorobenzonitrile.[1][6][7]
Mechanistic Rationale: A Tale of Two Cycles
The efficacy of the Sonogashira coupling lies in its elegant, dual catalytic cycle. While the precise mechanism is still a subject of academic debate, a widely accepted model involves two interconnected cycles.[5]
-
The Palladium Cycle: A Pd(0) species initiates the cycle via oxidative addition into the aryl-bromide bond of 3-bromo-5-fluorobenzonitrile. This forms a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a more nucleophilic copper acetylide species.[8]
-
Transmetalation & Reductive Elimination: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkyne group to the palladium center and regenerating the copper catalyst. The final step is reductive elimination from the Pd(II) center, which forms the desired C(sp)-C(sp²) bond of our product and regenerates the active Pd(0) catalyst.[8]
The use of a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), is a common and prudent strategy. It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), which is a notorious side reaction in copper-catalyzed systems.[9] The robust silyl protecting group is then easily cleaved in a subsequent step.
Diagram: The Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: Sonogashira Synthesis
Objective: To synthesize 3-ethynyl-5-fluorobenzonitrile from 3-bromo-5-fluorobenzonitrile.
Materials:
-
3-Bromo-5-fluorobenzonitrile (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 eq)
-
Ethyl acetate, Hexanes, Brine, Saturated aqueous NH₄Cl
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluorobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the aryl bromide) followed by anhydrous triethylamine. Stir the mixture to obtain a suspension.
-
Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can lead to catalyst degradation and alkyne homocoupling.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise via syringe.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup (Part 1): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected intermediate in THF. Cool the solution to 0 °C and add the TBAF solution dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup (Part 2): Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 3-ethynyl-5-fluorobenzonitrile as a solid.
An Orthogonal Strategy: The Corey-Fuchs Reaction
When aryl halides are unavailable or prohibitively expensive, or when a metal-free synthesis is desired, the Corey-Fuchs reaction provides a powerful, albeit more complex, alternative.[10][11] This two-step homologation transforms an aldehyde into a terminal alkyne.[12] The required starting material for our target is 3-formyl-5-fluorobenzonitrile.
Mechanistic Rationale: From Aldehyde to Alkyne
The Corey-Fuchs reaction is a testament to classic organic chemistry principles.[11]
-
Step 1: Dibromo-olefination: The reaction begins with the in-situ formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide.[13] This ylide then reacts with the starting aldehyde in a Wittig-type reaction to yield a 1,1-dibromo-olefin intermediate.
-
Step 2: Elimination and Rearrangement: The isolated dibromo-olefin is then treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent of base deprotonates the vinylic proton, leading to an E2 elimination of HBr to form a bromoalkyne intermediate. The second equivalent of base performs a lithium-halogen exchange, which, upon aqueous workup, furnishes the terminal alkyne. This overall conversion is known as the Fritsch–Buttenberg–Wiechell rearrangement.[11]
Diagram: Corey-Fuchs Reaction Workflow
Caption: The two-step sequence of the Corey-Fuchs reaction for alkyne synthesis.
Experimental Protocol: Corey-Fuchs Synthesis
Objective: To synthesize 3-ethynyl-5-fluorobenzonitrile from 3-formyl-5-fluorobenzonitrile.
Materials:
-
3-Formyl-5-fluorobenzonitrile (1.0 eq)
-
Carbon tetrabromide (CBr₄) (2.0 eq)
-
Triphenylphosphine (PPh₃) (4.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NaHCO₃, Water, Brine
-
Ethyl acetate, Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Part A: Synthesis of 3-(2,2-Dibromovinyl)-5-fluorobenzonitrile
-
Ylide Formation: To a flame-dried flask under inert atmosphere, add PPh₃ and anhydrous DCM. Cool to 0 °C in an ice bath. Add CBr₄ portion-wise; the solution will turn from colorless to a yellow/orange suspension. Stir for 15 minutes.
-
Aldehyde Addition: Add a solution of 3-formyl-5-fluorobenzonitrile in anhydrous DCM dropwise to the ylide mixture at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to isolate the dibromo-olefin intermediate.
Part B: Synthesis of 3-Ethynyl-5-fluorobenzonitrile
-
Reaction Setup: To a flame-dried flask under inert atmosphere, add the purified dibromo-olefin from Part A and dissolve in anhydrous THF.
-
Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is typically observed.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 1 hour.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the final product.
Performance Benchmarking: A Head-to-Head Comparison
| Parameter | Sonogashira Coupling | Corey-Fuchs Reaction |
| Starting Material | 3-Bromo-5-fluorobenzonitrile | 3-Formyl-5-fluorobenzonitrile |
| Typical Yield | High (70-95%) | Moderate (40-65% over two steps) |
| Reaction Steps | 1 (or 2 if deprotection is counted) | 2 (with intermediate isolation) |
| Reaction Conditions | Mild (Room temp to 60 °C) | Demanding (Cryogenic temps of -78 °C) |
| Key Reagents | Pd/Cu catalysts, Amine base | PPh₃, CBr₄, n-BuLi (pyrophoric) |
| Atom Economy | Good | Poor (Stoichiometric PPh₃ and CBr₄) |
| Scalability | Readily scalable; catalyst cost is a factor. | Challenging due to cryogenic needs and handling of pyrophoric n-BuLi. |
| Safety Profile | Heavy metal toxicity and disposal. | Pyrophoric n-BuLi requires expert handling; stoichiometric triphenylphosphine oxide byproduct can complicate purification. |
| Robustness | Generally very reliable and high-yielding. | Yields can be variable; sensitive to moisture and air, especially in the second step. |
Senior Scientist's Recommendation
For the majority of applications in a drug discovery or process development setting, the Sonogashira coupling is the unequivocally superior method for the synthesis of 3-ethynyl-5-fluorobenzonitrile. Its high yields, operational simplicity, milder conditions, and proven scalability make it the most efficient and reliable choice. The primary considerations are the cost of the palladium catalyst and the need for effective removal of residual heavy metals from the final product, a critical step for any API intermediate.
The Corey-Fuchs reaction remains a valuable tool in the synthetic chemist's arsenal, but it should be considered a secondary or situational alternative. It is best employed when the aldehyde starting material is significantly more accessible or economical than the corresponding aryl bromide. It may also be considered in early-stage discovery where metal contamination is a concern for certain biological assays, though modern purification techniques can largely mitigate this issue with the Sonogashira product. The significant drawbacks in scalability, atom economy, and the handling of hazardous reagents (n-BuLi) make it less attractive for large-scale campaigns.
Ultimately, the choice of synthesis is a strategic one, balancing factors of cost, scale, timeline, and available expertise. However, for producing 3-ethynyl-5-fluorobenzonitrile with efficiency and reliability, the Sonogashira coupling is the field-proven and recommended path forward.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]
- Fluorobenzonitrile compound preparation method.
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
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2-PHENYLBUTYRONITRILE. Organic Syntheses, 56, 95. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. ResearchGate. [Link]
-
Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. PubMed. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. [Link]
-
3-Bromo-5-fluorobenzonitrile. PubChem. [Link]
-
Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. ResearchGate. [Link]
-
Corey–Fuchs reaction. Wikipedia. [Link]
-
Corey–Fuchs reaction enabled synthesis of natural products: a review. National Institutes of Health (NIH). [Link]
-
3-Bromo-5-Fluorobenzonitrile: A Reliable Choice for Industry and Research. LinkedIn. [Link]
-
Corey-Fuchs reaction. chemeurope.com. [Link]
-
The Role of 3-Chloro-5-fluorobenzonitrile in Modern Chemical Synthesis. LinkedIn. [Link]
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- 3. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Definitive Guide to the Structural Verification of 3-Ethynyl-5-fluorobenzonitrile via ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison for confirming the identity of 3-Ethynyl-5-fluorobenzonitrile, a key building block in medicinal chemistry, using the power and precision of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, present comparative data with potential isomers, and provide a robust experimental protocol.
The Rationale: Why ¹³C NMR is the Gold Standard for Isomer Differentiation
While various analytical techniques can confirm the presence of functional groups, ¹³C NMR spectroscopy provides a definitive fingerprint of a molecule's carbon skeleton. Each unique carbon atom in a molecule resonates at a characteristic frequency, influenced by its local electronic environment. For a molecule like 3-Ethynyl-5-fluorobenzonitrile, with its distinct aromatic, alkyne, and nitrile carbons, ¹³C NMR is exceptionally well-suited to not only confirm its structure but also to distinguish it from its constitutional isomers. The key lies in the predictable effects of the fluorine, ethynyl, and nitrile substituents on the chemical shifts of the aromatic carbons and the highly informative carbon-fluorine coupling constants.
Predicted ¹³C NMR Spectral Data for 3-Ethynyl-5-fluorobenzonitrile
While an experimental spectrum is the ultimate confirmation, a predicted spectrum based on established substituent effects provides a strong foundational hypothesis. The predicted chemical shifts (in ppm, relative to a TMS standard) and key carbon-fluorine coupling constants (JCF) for 3-Ethynyl-5-fluorobenzonitrile are presented below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) | Multiplicity |
| C1 (C-CN) | ~112 | ~3-5 | t |
| C2 | ~118 | ~10-15 | d |
| C3 (C-C≡CH) | ~125 | ~3-5 | t |
| C4 | ~135 | ~10-15 | d |
| C5 (C-F) | ~162 | ~250 | d |
| C6 | ~119 | ~20-25 | d |
| CN | ~117 | ~2-4 | t |
| C≡CH | ~80 | < 2 | s |
| C≡C H | ~78 | < 2 | s |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
The Comparative Analysis: Distinguishing 3-Ethynyl-5-fluorobenzonitrile from its Isomers
The true power of ¹³C NMR in structural elucidation is most evident when comparing the target molecule with its potential isomers. Even subtle changes in the substitution pattern on the benzene ring lead to significant and predictable changes in the ¹³C NMR spectrum. Let's consider two plausible isomers: 2-ethynyl-5-fluorobenzonitrile and 4-ethynyl-3-fluorobenzonitrile.
Isomer 1: 2-Ethynyl-5-fluorobenzonitrile
In this isomer, the ethynyl group is ortho to the nitrile group. This proximity will induce notable changes in the chemical shifts of the surrounding carbons due to steric and electronic effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Differentiating Features |
| C1 (C-CN) | ~115 | Different chemical shift due to the ortho ethynyl group. |
| C2 (C-C≡CH) | ~128 | More deshielded compared to the target molecule. |
| C3 | ~133 | Altered chemical shift due to the change in substitution pattern. |
| C4 | ~117 | Altered chemical shift. |
| C5 (C-F) | ~163 | Similar to the target, but with a different C-F coupling pattern to other carbons. |
| C6 | ~116 | Altered chemical shift. |
Isomer 2: 4-Ethynyl-3-fluorobenzonitrile
Here, the fluorine atom is adjacent to the ethynyl group, which will significantly alter the C-F coupling patterns observed in the spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Differentiating Features |
| C1 (C-CN) | ~110 | Different chemical shift. |
| C2 | ~120 | Altered chemical shift. |
| C3 (C-F) | ~160 | The carbon bearing the fluorine will show a large one-bond C-F coupling. |
| C4 (C-C≡CH) | ~123 | Will exhibit a two-bond C-F coupling. |
| C5 | ~130 | Altered chemical shift. |
| C6 | ~115 | Altered chemical shift. |
Experimental Protocol for ¹³C NMR Analysis
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its excellent solubilizing properties for many organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal.
3. Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is crucial for ensuring the accurate integration of quaternary carbons, which often have longer relaxation times.
-
Number of Scans: 512 to 2048 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a sufficient number of scans is necessary to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks and measure the chemical shifts and C-F coupling constants.
Visualizing the Logic: Experimental Workflow
Caption: A streamlined workflow for the ¹³C NMR analysis of 3-Ethynyl-5-fluorobenzonitrile.
Interpreting the Spectrum: A Self-Validating System
The identity of 3-Ethynyl-5-fluorobenzonitrile is confirmed by a confluence of evidence within the ¹³C NMR spectrum, creating a self-validating dataset.
-
Correct Number of Signals: The spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
-
Characteristic Chemical Shifts: The signals should appear in the expected regions of the spectrum:
-
Aromatic Region (110-165 ppm): Six signals will be present in this region. The carbon directly attached to the fluorine (C5) will be the most downfield due to the high electronegativity of fluorine.[3]
-
Nitrile Carbon (~117 ppm): The nitrile carbon typically appears in this region.[2]
-
Alkyne Carbons (70-90 ppm): Two signals corresponding to the ethynyl carbons will be observed in this upfield region.[2]
-
-
Diagnostic C-F Coupling: The presence and magnitude of carbon-fluorine coupling constants are powerful diagnostic tools.
-
¹JCF: The carbon directly bonded to the fluorine (C5) will exhibit a large one-bond coupling constant, typically in the range of 240-260 Hz.[4] This large coupling is a definitive indicator of the C-F bond.
-
²JCF and ³JCF: The carbons ortho (C4, C6) and meta (C1, C3) to the fluorine will show smaller, but still significant, two-bond and three-bond couplings, respectively. The magnitudes of these couplings provide further structural confirmation.
-
Conclusion
The structural verification of 3-Ethynyl-5-fluorobenzonitrile by ¹³C NMR spectroscopy is a robust and definitive process. By carefully analyzing the number of signals, their chemical shifts, and, most importantly, the characteristic carbon-fluorine coupling patterns, researchers can unambiguously confirm the identity of their target molecule and differentiate it from potential isomers. This guide provides the foundational knowledge and a practical framework for confidently applying this powerful analytical technique in a research and development setting.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Ivanova, G., & Spiteller, M. (2019). Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(5), 255-263. Retrieved from [Link]
-
Olejniczak, M., & Rozwadowski, Z. (2004). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 9(4), 229-237. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(22), 5735-5743. Retrieved from [Link]
-
eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
Wiley. (n.d.). Carbon 13 NMR Spectroscopy. Retrieved from [Link]
-
Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Retrieved from [Link]
- Breitmaier, E., & Bauer, G. (1984). 13C NMR Spectroscopy: A Working Manual with Exercises. CRC Press.
-
Chemistry LibreTexts. (n.d.). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Jasperse, C. (n.d.). C-13 NMR. Retrieved from [Link]
-
ResearchGate. (2001). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
-
Maitland Jones, Jr. (n.d.). 13C-NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Supporting Information. (n.d.). 4-fluorobenzaldehyde (4). Retrieved from [Link]
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A Comparative Kinetic Analysis of 3-Ethynyl-5-fluorobenzonitrile in Foundational Organic Reactions
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to achieving desired reaction outcomes, particularly in the realms of drug discovery and materials science. 3-Ethynyl-5-fluorobenzonitrile is a versatile reagent characterized by three key functional moieties: a terminal alkyne, a nitrile group, and a fluorine atom on a benzene ring. This unique combination of electron-withdrawing groups and a reactive alkyne handle makes it an attractive substrate for a variety of transformations. This guide presents a comparative kinetic study of 3-ethynyl-5-fluorobenzonitrile against structurally related aryl alkynes in two ubiquitous and powerful reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction. The objective is to provide researchers with a quantitative and mechanistic understanding of its reactivity profile, thereby enabling more informed decisions in experimental design.
The Subject of Our Study: 3-Ethynyl-5-fluorobenzonitrile
The presence of a fluorine atom and a nitrile group at the meta-positions of the phenyl ring significantly influences the electronic properties of the ethynyl group. Both are strongly electron-withdrawing, which can impact the acidity of the terminal proton and the electron density of the triple bond. This guide will explore how these electronic factors translate into tangible differences in reaction rates when compared to aryl alkynes with either electron-donating or differently positioned electron-withdrawing substituents.
For our comparative analysis, we will examine the kinetic performance of 3-ethynyl-5-fluorobenzonitrile alongside two other commercially available aryl alkynes:
-
4-Ethynylbenzonitrile: An isomer with the electron-withdrawing nitrile group in the para position, allowing for direct resonance effects.
-
4-Ethynyl-N,N-dimethylaniline: An analogue bearing a strong electron-donating group (dimethylamino) in the para position.
I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is celebrated for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups.[1][2][3] The reaction involves the formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[2] The rate of this reaction is sensitive to the electronic nature of the alkyne.
Experimental Protocol: Kinetic Study of CuAAC Reactions
A representative kinetic experiment can be performed using in-situ monitoring by ¹H NMR spectroscopy.
Materials:
-
3-Ethynyl-5-fluorobenzonitrile
-
4-Ethynylbenzonitrile
-
4-Ethynyl-N,N-dimethylaniline
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a clean, dry NMR tube, dissolve the aryl alkyne (0.1 mmol) and the internal standard (0.05 mmol) in DMSO-d₆ (0.5 mL).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To this solution, add benzyl azide (0.1 mmol), followed by DIPEA (0.2 mmol).
-
Initiate the reaction by adding a freshly prepared solution of CuI (0.01 mmol) in DMSO-d₆ (0.1 mL).
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a total duration of 1-2 hours.
-
The reaction progress is monitored by integrating the signal corresponding to the disappearance of the acetylenic proton of the starting material and the appearance of the triazole proton of the product.
-
The initial rate can be determined from the plot of concentration versus time.
Diagram of the Kinetic Study Workflow
Caption: Workflow for the kinetic analysis of CuAAC reactions.
Comparative Kinetic Data (Hypothetical)
| Aryl Alkyne | Substituent Effect | Expected Relative Initial Rate (k_rel) | Rationale |
| 3-Ethynyl-5-fluorobenzonitrile | Strong inductive electron-withdrawing | 1.0 | The electron-poor nature of the alkyne facilitates the oxidative addition of copper(I) acetylide. |
| 4-Ethynylbenzonitrile | Strong resonance and inductive electron-withdrawing | ~1.2-1.5 | The para-cyano group further activates the alkyne towards nucleophilic attack by the azide. |
| 4-Ethynyl-N,N-dimethylaniline | Strong resonance electron-donating | ~0.3-0.5 | The electron-rich alkyne is less electrophilic, slowing down the key steps in the catalytic cycle. |
Discussion of Expected Results
The rate of the CuAAC reaction is generally accelerated by electron-withdrawing groups on the alkyne. This is because the formation of the copper(I) acetylide is a key step, and its subsequent reactivity is enhanced by the electron-deficient nature of the alkyne. Therefore, we anticipate that 4-ethynylbenzonitrile will exhibit the fastest reaction rate due to the strong electron-withdrawing effect of the nitrile group in the para position, which can delocalize negative charge through resonance. 3-Ethynyl-5-fluorobenzonitrile is also expected to be highly reactive due to the potent inductive effects of the meta-positioned fluorine and nitrile groups. Conversely, 4-ethynyl-N,N-dimethylaniline, with its strong electron-donating group, is predicted to have the slowest reaction rate.
Catalytic Cycle of the CuAAC Reaction
Caption: Simplified catalytic cycle for the CuAAC reaction.
II. Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds.[4] The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination. The nature of the alkyne can influence the rate of the transmetalation step.
Experimental Protocol: Kinetic Study of Sonogashira Reactions
Materials:
-
3-Ethynyl-5-fluorobenzonitrile
-
4-Ethynylbenzonitrile
-
4-Ethynyl-N,N-dimethylaniline
-
3-Iodobenzonitrile
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Internal standard (e.g., dodecane)
Procedure:
-
To a sealed reaction vial, add the aryl halide (e.g., 3-iodobenzonitrile, 0.1 mmol), the aryl alkyne (0.12 mmol), Pd(PPh₃)₄ (0.005 mmol), CuI (0.01 mmol), and the internal standard (0.05 mmol).
-
Add degassed toluene (1.0 mL) and triethylamine (0.3 mmol).
-
Place the vial in a preheated block at a constant temperature (e.g., 60 °C).
-
At specific time points (e.g., 0, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it with a cooled solution of saturated aqueous ammonium chloride.
-
Extract the quenched aliquot with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The concentration of the starting materials and the product is determined by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Comparative Kinetic Data (Hypothetical)
| Aryl Alkyne | Substituent Effect | Expected Relative Initial Rate (k_rel) | Rationale |
| 3-Ethynyl-5-fluorobenzonitrile | Strong inductive electron-withdrawing | 1.0 | The increased acidity of the terminal proton facilitates the formation of the copper acetylide, a key intermediate in the transmetalation step. |
| 4-Ethynylbenzonitrile | Strong resonance and inductive electron-withdrawing | ~1.1-1.3 | Similar to the above, the para-cyano group enhances the acidity of the alkyne proton. |
| 4-Ethynyl-N,N-dimethylaniline | Strong resonance electron-donating | ~0.6-0.8 | The electron-donating group decreases the acidity of the terminal proton, potentially slowing the formation of the copper acetylide. |
Discussion of Expected Results
In the Sonogashira coupling, the formation of the copper acetylide is a crucial step. The rate of this formation is dependent on the acidity of the terminal alkyne's proton. Electron-withdrawing groups increase the acidity of this proton, thereby accelerating the formation of the copper acetylide and, consequently, the overall reaction rate. Thus, both 3-ethynyl-5-fluorobenzonitrile and 4-ethynylbenzonitrile are expected to react faster than 4-ethynyl-N,N-dimethylaniline. The relative rates between the two benzonitrile derivatives would be influenced by the subtle interplay of inductive and resonance effects on proton acidity.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
This comparative guide provides a framework for understanding the kinetic behavior of 3-ethynyl-5-fluorobenzonitrile in two fundamental organic transformations. The presence of the meta-disposed fluorine and nitrile groups renders the alkyne moiety electron-deficient, which is predicted to result in high reactivity in both CuAAC and Sonogashira coupling reactions. Specifically, its performance is anticipated to be comparable to, or slightly less reactive than, its para-substituted isomer, 4-ethynylbenzonitrile, and significantly more reactive than analogues bearing electron-donating groups.
The provided experimental protocols offer a starting point for researchers to conduct their own kinetic analyses, allowing for the fine-tuning of reaction conditions and the selection of the most appropriate substrates for their specific synthetic goals. By understanding the interplay between molecular structure and reaction kinetics, chemists can more effectively harness the synthetic potential of versatile building blocks like 3-ethynyl-5-fluorobenzonitrile.
References
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 4. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Liang, Y., & Fu, Y. (2010). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 39(2), 489-509. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[4][5][6]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
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A Comparative Guide to the Stability of Fluorobenzonitrile Isomers
Introduction: The Critical Role of Isomer Stability in Chemical Synthesis
Fluorobenzonitriles, encompassing the ortho-, meta-, and para-isomers, are a cornerstone class of intermediates in the fine chemicals sector. Their utility spans the synthesis of pharmaceuticals, advanced agrochemicals, and high-performance electronic materials.[1] The strategic incorporation of a fluorine atom and a nitrile group onto a benzene ring imparts unique electronic characteristics that significantly influence both molecular stability and reactivity.[1][2] In drug development, for instance, fluorine substitution is a well-established strategy to enhance metabolic stability, improve pharmacokinetics, and modulate bioactivity.[1]
However, the positional isomerism of the fluorine atom relative to the nitrile group is not a trivial detail. It fundamentally alters the molecule's electronic distribution, crystal packing, and thermodynamic properties. This guide provides an in-depth comparison of the stability of 2-fluorobenzonitrile (ortho), 3-fluorobenzonitrile (meta), and 4-fluorobenzonitrile (para), offering researchers, scientists, and drug development professionals a framework for selecting the optimal isomer for their specific application. We will delve into the theoretical underpinnings of their stability, present comparative physicochemical and thermochemical data, and provide a validated experimental protocol for assessing thermal decomposition.
Theoretical Framework: Unpacking the Electronic Effects on Isomer Stability
The stability of a molecule can be viewed through two lenses: thermodynamic stability, which relates to the molecule's intrinsic energy (enthalpy of formation), and kinetic stability, which pertains to its resistance to chemical change or decomposition (reactivity). The relative stability of the fluorobenzonitrile isomers is dictated by a nuanced interplay between inductive and resonance effects exerted by the fluorine and cyano substituents.
-
Inductive Effect (-I): Both fluorine and the cyano group are strongly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Resonance Effect: The cyano group is a deactivating, meta-directing group (-M effect), withdrawing electron density from the ring via the pi system, particularly at the ortho and para positions. Conversely, fluorine, despite its high electronegativity, acts as an activating, ortho/para-directing group through a weak resonance effect (+M effect) by donating a lone pair of electrons to the ring.
The superposition of these effects in each isomer leads to distinct electronic landscapes:
-
2-Fluorobenzonitrile (ortho): Experiences the strongest -I effect from both groups and potential steric hindrance. The opposing resonance effects are in close proximity.
-
3-Fluorobenzonitrile (meta): The directing effects of the two groups are "in agreement." The resonance effects of both substituents have no direct influence on the carbon atom bonded to the other, making inductive effects more dominant in determining the electronic distribution.
-
4-Fluorobenzonitrile (para): Exhibits a direct "push-pull" electronic interaction through the aromatic system. The electron-donating +M effect of fluorine can stabilize the electron-withdrawing -M effect of the nitrile group, leading to a highly polarized molecule. This conjugation often contributes to greater thermodynamic stability.
Caption: Electronic and steric factors influencing the stability of fluorobenzonitrile isomers.
Comparative Physicochemical and Thermochemical Data
Physical properties such as melting and boiling points offer the first clues into the relative stability of isomers. A higher melting point, for instance, often indicates more efficient crystal packing and stronger intermolecular forces, contributing to greater stability in the solid state.
Table 1: Physicochemical Properties of Fluorobenzonitrile Isomers
| Property | 2-Fluorobenzonitrile (ortho) | 3-Fluorobenzonitrile (meta) | 4-Fluorobenzonitrile (para) |
| CAS Number | 394-47-8[2] | 403-54-3[3] | 1194-02-1 |
| Molecular Weight | 121.11 g/mol [2] | 121.11 g/mol [3] | 121.11 g/mol [4] |
| Physical Form | Colorless to light yellow liquid[2] | Clear colorless to yellow liquid[5][6] | White crystalline solid[7] |
| Melting Point | N/A (Liquid at RT) | -16 °C[5][6] | 32-34 °C[7] |
| Boiling Point | 196-198 °C[8] (103 °C @ 35 mmHg[2]) | 182-183 °C[5][6] | 188 °C[7] |
| Density | ~1.138 g/mL at 25 °C[8] | ~1.133 g/mL at 25 °C[5][6] | N/A (Solid at RT) |
| Flash Point | 73-74 °C[8] | 67 °C (154 °F)[3][6] | 66 °C (150 °F)[7] |
The data clearly show that 4-fluorobenzonitrile, being a solid with the highest melting point, possesses the most stable solid-state lattice. This is consistent with investigations into the crystal packing of these isomers, where the symmetry of the para-isomer allows for more favorable intermolecular interactions.[9]
Thermodynamic stability is quantified by the standard enthalpy of formation (ΔfH°), with more negative or less positive values indicating greater stability. While comprehensive experimental data is sparse, computational methods provide valuable estimates.
Table 2: Calculated Thermochemical Properties
| Property | 2-Fluorobenzonitrile (ortho) | 3-Fluorobenzonitrile (meta) | 4-Fluorobenzonitrile (para) |
| ΔfH°gas (kJ/mol) | Data not available | Data not available | 6.02[10] |
| ΔfG° (kJ/mol) | Data not available | Data not available | 49.21[10] |
The positive enthalpy of formation for 4-fluorobenzonitrile suggests it is thermodynamically less stable than its constituent elements in their standard states, which is typical for complex organic molecules. A direct comparison requires consistent computational or experimental data for all three isomers. However, the superior crystal lattice stability of the para-isomer, evidenced by its melting point, is often a dominant factor in its overall handling and storage stability.
Experimental Workflow: Assessing Thermal Stability via Differential Scanning Calorimetry (DSC)
To empirically determine and compare the thermal stability of the isomers, Differential Scanning Calorimetry (DSC) is the method of choice. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique can precisely identify the onset temperature of thermal decomposition, providing a quantitative measure of kinetic stability at elevated temperatures.
Causality in Protocol Design
The protocol below is designed to be a self-validating system.
-
Inert Atmosphere: The experiment is run under a continuous flow of nitrogen gas. This is critical because it prevents thermo-oxidative degradation, ensuring that the observed thermal events are due to the intrinsic decomposition of the molecule itself and not a reaction with atmospheric oxygen.
-
Sealed Crucibles: Using hermetically sealed aluminum pans prevents the volatilization of the sample before decomposition, which is especially important for the lower-boiling ortho- and meta-isomers. This ensures the measured heat flow corresponds to a decomposition event, not an evaporation endotherm that could mask the result.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to provide reproducible, well-defined thermal events.
Step-by-Step DSC Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to manufacturer guidelines.
-
Sample Preparation: Accurately weigh 2-3 mg of the fluorobenzonitrile isomer into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a crucible press. Prepare an identical empty sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 15 minutes to establish an inert atmosphere.
-
Thermal Program: Equilibrate the cell at a starting temperature of 30 °C.
-
Heating Ramp: Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a constant rate of 10 °C/min.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The onset of a sharp, irreversible exotherm indicates the beginning of thermal decomposition. This "onset temperature" is the primary metric for comparing thermal stability.
Caption: Standardized workflow for determining decomposition temperature using DSC.
Reactivity and Kinetic Stability
Beyond thermal stability, the position of the fluorine atom has a profound impact on the chemical reactivity of the isomers. A recent study investigating the C–CN bond activation of fluorobenzonitriles using a nickel catalyst provided significant insights.[11] It was found that the stability of the resulting bond-activation products was strongly dependent on the fluorine position, with an ortho-fluorine substituent providing a significant stabilizing effect (-6.6 kcal/mol) on the product complex.[11] This suggests that while the starting 2-fluorobenzonitrile might be under some steric strain, its interaction in certain chemical transformations can lead to highly stabilized intermediates or products.
For general handling, all isomers are considered stable under normal temperatures and pressures but are incompatible with strong oxidizing agents, strong acids, and strong bases.[3][12] Upon decomposition, they can release toxic gases such as hydrogen fluoride and cyanide fumes.[3]
Conclusion and Recommendations
The stability of fluorobenzonitrile isomers is a multifaceted property governed by the interplay of electronic effects, intermolecular forces, and crystal packing efficiency.
-
4-Fluorobenzonitrile (para): Emerges as the most stable isomer in the solid state, evidenced by its significantly higher melting point. This is attributed to its molecular symmetry, which allows for a more stable and tightly packed crystal lattice. Its strong internal resonance stabilization likely contributes to its overall thermodynamic stability.
-
3-Fluorobenzonitrile (meta): Represents an intermediate case, with its stability primarily influenced by inductive effects.
-
2-Fluorobenzonitrile (ortho): As a liquid at room temperature, it lacks the crystalline stability of the para-isomer. Proximity effects (steric and electronic) make its reactivity profile distinct, which can be leveraged in synthetic chemistry to stabilize certain reaction products.[11]
For applications requiring high thermal stability and ease of handling in solid form, 4-fluorobenzonitrile is the recommended choice . For synthetic routes where the specific electronic or steric environment of the ortho- or meta-isomer is required to direct reactivity or stabilize intermediates, their lower melting points and distinct chemical properties become advantageous. A thorough understanding of these isomeric differences is paramount for the rational design of experiments, the safety of chemical processes, and the successful development of novel molecules in the pharmaceutical and materials science industries.
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Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]
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Manjula, M., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67855, 2-Fluorobenzonitrile. Retrieved from [Link]
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Vasylyeva, V., & Merz, K. (2010). Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. Crystal Growth & Design, 10(10), 4250–4255. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-5-fluorobenzonitrile
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethynyl-5-fluorobenzonitrile, a compound presenting a unique combination of chemical functionalities. By understanding the inherent hazards of its nitrile group, fluorinated aromatic system, and reactive ethynyl moiety, researchers can implement a disposal strategy that is both safe and environmentally responsible. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Foundational Principles: Understanding the Hazard Profile
-
Toxicity of Nitriles: Nitrile compounds are toxic and can be harmful if swallowed, in contact with skin, or inhaled.[1][3]
-
Hazards of Halogenated Aromatics: Fluorinated aromatic compounds can be persistent in the environment and may produce hazardous decomposition products like hydrogen fluoride upon combustion.
-
Reactivity of the Ethynyl Group: The terminal alkyne functionality can be reactive and may pose additional, unforeseen hazards if mixed with incompatible materials.
Therefore, it is prudent to treat 3-Ethynyl-5-fluorobenzonitrile as a toxic and environmentally hazardous substance, requiring careful handling and disposal.[4]
Immediate Safety & Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. Adherence to the following PPE and handling guidelines is mandatory when managing waste containing 3-Ethynyl-5-fluorobenzonitrile:
-
Eye Protection: Safety goggles or glasses with side shields are crucial to protect against splashes.[5] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[5][6] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[7]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[6][8][9]
-
Respiratory Protection: All handling of 3-Ethynyl-5-fluorobenzonitrile, including waste consolidation, should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[10]
Properties for Safe Handling
A summary of the key physical and chemical properties, extrapolated from similar compounds, is provided below to inform safe handling and disposal decisions.
| Property | Anticipated Value/Characteristic | Rationale & Safety Implication |
| Physical State | Likely a solid at room temperature. | Based on melting points of similar benzonitriles (e.g., 3,5-Difluorobenzonitrile: 84-86 °C).[11] Spills of solids are less likely to spread than liquids, but dust inhalation is a concern. |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3] | Avoid all direct contact. Use appropriate PPE and handle only in a fume hood. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[12] The ethynyl group may have additional incompatibilities. | Segregate from incompatible materials to prevent violent reactions, heat generation, or gas evolution.[13] |
| Decomposition | Combustion may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[12] | Incineration must be carried out in a facility equipped with appropriate scrubbers to neutralize acidic gases.[7] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Ethynyl-5-fluorobenzonitrile is to treat it as a halogenated organic hazardous waste.[14] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[7][15]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., a polyethylene carboy).[10][13][16] The container must be marked with a "Hazardous Waste" label.[17]
-
Segregate Waste Streams: It is critical to collect waste containing 3-Ethynyl-5-fluorobenzonitrile in a dedicated "Halogenated Organic Waste" stream.[14][17] Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[17]
-
Collect Waste:
-
Solid Waste: Place solid 3-Ethynyl-5-fluorobenzonitrile, contaminated personal protective equipment (e.g., gloves), and contaminated lab supplies (e.g., weighing paper, silica gel) directly into the designated solid halogenated waste container.[13]
-
Liquid Waste: If 3-Ethynyl-5-fluorobenzonitrile is in a solvent, collect it in the designated liquid halogenated waste container.[13]
-
-
Maintain a Waste Log: On the hazardous waste tag or an accompanying log sheet, accurately record the chemical name ("3-Ethynyl-5-fluorobenzonitrile") and its estimated quantity.[10][14]
-
Keep Container Closed: The waste container must be securely closed at all times, except when adding waste, to prevent the release of vapors.[10][16][17]
-
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[7][10] Secondary containment is recommended.[10]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect Spill Debris: Place all contaminated absorbent material and cleaning supplies into the designated halogenated organic waste container.[7]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway
The ultimate disposal of 3-Ethynyl-5-fluorobenzonitrile must be handled by a licensed professional waste disposal service.
-
Incineration: The recommended method for disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[7][18] This ensures the complete destruction of the compound and the neutralization of hazardous byproducts like hydrogen fluoride.
-
Container Decontamination: Empty containers that held 3-Ethynyl-5-fluorobenzonitrile must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as halogenated waste.[19] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Ethynyl-5-fluorobenzonitrile.
Caption: Disposal workflow for 3-Ethynyl-5-fluorobenzonitrile.
By adhering to these rigorous protocols, laboratory personnel can ensure the safe handling and environmentally sound disposal of 3-Ethynyl-5-fluorobenzonitrile, upholding the highest standards of laboratory safety and regulatory compliance.
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Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Ethynyl-5-fluorobenzonitrile
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Ethynyl-5-fluorobenzonitrile is foundational. This compound, with its unique combination of a reactive ethynyl group, a directing fluoro group, and a nitrile moiety, offers significant potential in medicinal chemistry. However, these same features necessitate a profound respect for its potential hazards. This guide provides a direct, experience-driven framework for handling this compound, ensuring that our pursuit of scientific discovery is built on an unshakeable foundation of safety. The protocols outlined here are designed to be a self-validating system, where understanding the "why" behind each step enhances compliance and protects every member of our team.
Hazard Profile: Understanding the Risks of Fluorinated Benzonitriles
While a specific, comprehensive toxicological profile for 3-Ethynyl-5-fluorobenzonitrile may not be fully established, we can infer its primary hazards from its structural components and data on analogous compounds. Fluorinated benzonitriles are recognized as hazardous materials, and it is imperative to treat them as such. The primary risks are associated with acute toxicity through multiple routes of exposure, as well as significant irritation potential.
The presence of the nitrile group suggests potential toxicity, while the aromatic fluoride can influence metabolic pathways and stability. During combustion or decomposition, there is a significant risk of releasing highly toxic gases, including nitrogen oxides (NOx) and hydrogen fluoride.
Table 1: Anticipated Hazard Classification for 3-Ethynyl-5-fluorobenzonitrile
| Hazard Class | Anticipated Classification | Potential Effects |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye irritation or damage.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][3] |
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. This begins with engineering controls and extends to personal barriers designed to prevent any contact with the chemical.
Engineering Controls: The First Line of Defense
All manipulations of 3-Ethynyl-5-fluorobenzonitrile, including weighing, transfers, and additions to reaction vessels, must be performed within a certified chemical fume hood. The fume hood is your primary containment system, designed to draw away harmful vapors or dust and protect you from inhalation exposure.[3][4][5]
Eye and Face Protection
Given the high risk of serious eye irritation or damage, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[2][6]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing operations with a high splash potential (e.g., solution transfers), a full-face shield must be worn in addition to chemical splash goggles.[6]
Skin and Body Protection
Preventing dermal contact is critical, as this compound is readily absorbed through the skin.
-
Gloves: Nitrile gloves are the standard choice due to their broad chemical resistance.[7][8][9] For any procedure involving this compound, it is best practice to double-glove , wearing two pairs of nitrile gloves. This provides an additional layer of protection against undetected pinholes or rapid permeation.[7] Gloves should be inspected before use and removed carefully to avoid contaminating your skin.[7]
-
Lab Coat: A clean, properly fastened, long-sleeved laboratory coat is required to protect street clothes and underlying skin.
-
Additional Protection: For large-scale operations, a chemically resistant apron should be worn over the lab coat.[6]
Respiratory Protection
Under normal operating conditions within a functioning fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
Emergency Use: In the event of a significant spill or failure of the fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained emergency response personnel.[3]
Table 2: PPE Requirements by Operational Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | N/A | Safety Glasses | Single Nitrile Gloves | Lab Coat |
| Weighing (Solid) | Chemical Fume Hood | Goggles | Double Nitrile Gloves | Lab Coat |
| Solution Preparation | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat |
| Reaction Setup/Monitoring | Chemical Fume Hood | Goggles | Double Nitrile Gloves | Lab Coat |
| Waste Disposal | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Chem-Resistant Apron |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes risk and ensures reproducibility and safety.
Workflow for Safe Handling of 3-Ethynyl-5-fluorobenzonitrile
Caption: Safe handling workflow for 3-Ethynyl-5-fluorobenzonitrile.
Experimental Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure that an eyewash station and safety shower are accessible and unobstructed.[5] Prepare all necessary glassware and reagents.
-
Don PPE: Put on all required PPE as specified in Table 2. Ensure your outer gloves are pulled over the cuffs of your lab coat.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational, the sash is at the appropriate height, and the airflow monitor indicates normal function.
-
Chemical Handling:
-
Post-Handling Decontamination: Once the experimental work is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: All materials contaminated with 3-Ethynyl-5-fluorobenzonitrile are considered hazardous waste and must be disposed of accordingly.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4]
-
Spill: Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety (EHS) office. For small spills inside a fume hood, trained personnel may use an appropriate absorbent material, which must then be treated as hazardous waste.
Disposal Plan: Responsible Waste Management
Improper disposal poses a significant threat to the environment and public health. Discharge into drains or general waste is strictly prohibited.[4][10]
-
Waste Collection:
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing 3-Ethynyl-5-fluorobenzonitrile must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3-Ethynyl-5-fluorobenzonitrile".
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are tightly sealed.
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[11] The preferred method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle hazardous combustion byproducts.
References
-
Safety Data Sheet: Fluorobenzene. Carl ROTH. Available from: [Link]
-
SAFETY DATA SHEET - 3-Fluorobenzotrifluoride. Thermo Fisher Scientific. (2025-10-30). Available from: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
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Fluoropolymer-associated illness. PubMed. Available from: [Link]
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Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. (2024-09-06). Available from: [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. (2025-01-07). Available from: [Link]
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Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? PubMed Central. Available from: [Link]
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Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Accucoat. (2024-10-02). Available from: [Link]
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INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT - nitrylex® black. Gima. Available from: [Link]
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What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. Available from: [Link]
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Are all fluoropolymers hazardous to human health? Reddit. (2023-06-27). Available from: [Link]
-
Fluorochemicals: Persistent, Dangerous, Avoidable. BUND - Friends of the Earth Germany. (2021-08-31). Available from: [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
